4-Ethoxycarbonyl-3-methoxyphenylboronic acid
Description
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Properties
IUPAC Name |
(4-ethoxycarbonyl-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO5/c1-3-16-10(12)8-5-4-7(11(13)14)6-9(8)15-2/h4-6,13-14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSHXBOKHSXLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673888 | |
| Record name | [4-(Ethoxycarbonyl)-3-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911312-76-0 | |
| Record name | [4-(Ethoxycarbonyl)-3-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid
Abstract: 4-Ethoxycarbonyl-3-methoxyphenylboronic acid is a valuable bifunctional building block in modern synthetic chemistry, particularly in the realm of drug discovery and materials science. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile precursor for the construction of complex biaryl structures.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, strategic considerations, and detailed, field-proven experimental protocols. We will dissect two major pathways: the classic Grignard-mediated borylation and the more contemporary palladium-catalyzed Miyaura borylation. Each method is evaluated for its efficiency, functional group tolerance, and scalability, providing researchers with the critical information needed to make informed decisions in their synthetic endeavors.
Strategic Considerations for Synthesis
The synthesis of this compound requires the formation of a carbon-boron bond on a substituted aromatic ring. The primary challenge lies in performing this transformation while preserving the ethyl ester and methoxy functional groups. The ester is particularly susceptible to nucleophilic attack by strong organometallic reagents, which dictates the careful selection of reaction conditions. The two most prominent strategies involve either the reaction of a pre-formed organometallic species with a boron electrophile or a transition-metal-catalyzed approach.
Primary Synthesis Route: Grignard-Mediated Borylation
The use of Grignard reagents for the synthesis of arylboronic acids is a robust and well-established methodology.[3][4] The strategy involves the formation of an arylmagnesium halide from the corresponding aryl halide, followed by an electrophilic quench with a trialkyl borate ester.
Mechanism and Rationale
The reaction proceeds in three key stages:
-
Grignard Reagent Formation: An aryl bromide, typically ethyl 4-bromo-2-methoxybenzoate, reacts with magnesium turnings in an ethereal solvent like tetrahydrofuran (THF) to form the arylmagnesium bromide.
-
Borylation: The highly nucleophilic Grignard reagent is added to a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) at cryogenic temperatures (-78 °C). The low temperature is critical to prevent over-addition of the Grignard reagent to the initially formed boronate ester, which would lead to the formation of undesired diarylborinic and triarylborane byproducts.[5][6][7]
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid product.
This method is cost-effective and generally provides good yields, making it suitable for large-scale synthesis.[5]
Visual Workflow: Grignard Route
Caption: Grignard-mediated synthesis of the target boronic acid.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-bromo-2-methoxybenzoate
-
Magnesium turnings
-
Iodine (one crystal, as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric Acid (2 M)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Grignard Initiation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of ethyl 4-bromo-2-methoxybenzoate (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium turnings.
-
Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: In a separate flame-dried flask under nitrogen, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Transfer the freshly prepared Grignard reagent via cannula into the cold borate solution dropwise, maintaining the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the aqueous layer is acidic (pH ~1-2).
-
Stir the biphasic mixture vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to afford pure this compound.
Alternative Route: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful alternative that utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[8] This method often exhibits superior functional group tolerance compared to organometallic routes and proceeds under milder conditions.
Mechanism and Rationale
The reaction follows a standard Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming an Ar-Pd(II)-Br complex.
-
Transmetalation: In the presence of a base (e.g., potassium acetate), the boronate ester from B₂pin₂ is transferred to the palladium center, displacing the bromide and forming an Ar-Pd(II)-B(pin) intermediate. The base is crucial for activating the diboron reagent.[9]
-
Reductive Elimination: The Ar-Pd(II)-B(pin) complex undergoes reductive elimination to release the arylboronic ester product and regenerate the Pd(0) catalyst.
-
Hydrolysis: The resulting pinacol ester can be used directly in subsequent reactions or hydrolyzed to the boronic acid if desired.
Visual Workflow: Miyaura Borylation Route
Caption: Palladium-catalyzed Miyaura borylation synthesis pathway.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-bromo-2-methoxybenzoate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Potassium Acetate (KOAc), anhydrous
-
Anhydrous 1,4-Dioxane
-
Sodium periodate (NaIO₄) for optional hydrolysis
-
Ammonium acetate (NH₄OAc) for optional hydrolysis
Procedure:
-
Reaction Setup: To a Schlenk flask, add ethyl 4-bromo-2-methoxybenzoate (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), PdCl₂(dppf) (3 mol%), and anhydrous potassium acetate (1.5 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester, which can often be used without further purification. If necessary, it can be purified by column chromatography on silica gel.
-
(Optional) Hydrolysis to Boronic Acid: Dissolve the crude pinacol ester in a mixture of acetone and water. Add sodium periodate (NaIO₄) and ammonium acetate (NH₄OAc) and stir vigorously at room temperature for 4-6 hours.[8]
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield this compound.
Data Summary and Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₃BO₅ |
| Molecular Weight | 224.02 g/mol |
| Purity (by NMR/HPLC) | >95% |
| Yield (Grignard) | 50-75% |
| Yield (Miyaura) | 70-90% (ester), variable after hydrolysis |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~7.6-7.8 (m, 2H), ~7.0 (d, 1H), 4.4 (q, 2H), 3.9 (s, 3H), 1.4 (t, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) ~166, ~158, ~135, ~129, ~122, ~115, ~61, ~56, ~14 |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Conclusion
Both the Grignard-mediated and palladium-catalyzed Miyaura borylation routes provide effective and reliable access to this compound. The choice between these methods depends on several factors:
-
Grignard Route: Highly suitable for large-scale synthesis due to lower reagent costs. However, it requires strictly anhydrous conditions and cryogenic temperatures, and its functional group tolerance can be limited.
-
Miyaura Borylation: Offers excellent functional group compatibility and milder reaction conditions. The initial product is the pinacol ester, which is often more stable and easier to handle than the free boronic acid. The higher cost of the palladium catalyst and diboron reagent may be a consideration for large-scale applications.
For researchers in drug development, the reliability and substrate scope of the Miyaura borylation often make it the preferred method for producing diverse libraries of compounds for screening.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prepchem.com [prepchem.com]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
Chemical properties of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No. 911312-76-0), a specialized arylboronic acid of significant interest to researchers in medicinal chemistry and organic synthesis. While direct experimental data for this specific molecule is not extensively published, this document synthesizes available information and leverages well-established chemical principles and data from closely related analogues to present a detailed profile. We will explore its core chemical identity, physicochemical properties, characteristic reactivity—with a focus on its role as a substrate in Suzuki-Miyaura cross-coupling reactions—a proposed synthetic methodology, and essential safety protocols. This guide is intended to serve as an authoritative resource for scientists and drug development professionals, enabling them to effectively evaluate and utilize this versatile chemical building block.
Chemical Identity and Physicochemical Properties
This compound is a disubstituted phenylboronic acid featuring an ethoxycarbonyl group and a methoxy group. These substituents electronically influence the reactivity of the boronic acid moiety, making it a valuable tool for introducing this specific phenyl fragment into more complex molecules. The methoxy group acts as an electron-donating group, while the ethoxycarbonyl group is electron-withdrawing, creating a unique electronic environment that impacts its coupling efficiency and selectivity.
Structural and Core Data
| Property | Value | Source/Method |
| IUPAC Name | (4-Ethoxycarbonyl-3-methoxyphenyl)boronic acid | - |
| CAS Number | 911312-76-0 | [1] |
| Molecular Formula | C₁₀H₁₃BO₅ | [1] |
| Molecular Weight | 224.02 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)B(O)O)OC | [1] |
| Physical Form | Solid (inferred from analogues) | [2] |
| Melting Point | Data not available. Analogue: 4-Methoxycarbonylphenylboronic acid melts at 197-200 °C. The ethyl ester may have a slightly lower melting point. | - |
| Solubility | Expected to be soluble in polar organic solvents like methanol, THF, and DMF.[2] | - |
Synthesis and Purification: A Proposed Methodology
The synthesis of arylboronic acids is a well-established field. A reliable and commonly employed method involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a trialkyl borate. The following protocol is a proposed, field-proven pathway for the synthesis of this compound, based on standard procedures for analogous compounds.
The logical precursor for this synthesis is Ethyl 4-bromo-2-methoxybenzoate .
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
Ethyl 4-bromo-2-methoxybenzoate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Ethyl 4-bromo-2-methoxybenzoate (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.2 M concentration) and stir until the starting material is fully dissolved.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. Causality Note: This low-temperature lithium-halogen exchange is crucial to prevent side reactions, such as attack on the ester functionality.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Warm-up: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature overnight.
-
Hydrolysis: Carefully quench the reaction by slowly adding 2 M HCl. Stir vigorously for 1-2 hours until the borate ester is fully hydrolyzed. Self-Validation: The formation of a biphasic mixture with a clear organic layer indicates successful quenching.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/EtOAc) or by silica gel column chromatography to yield the final product.
Reactivity and Key Applications: The Suzuki-Miyaura Coupling
The primary utility of this compound lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[3] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures that are core to many pharmaceutical compounds.[4]
The Catalytic Cycle
The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanism Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) complex.
-
Activation & Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate complex.[3] This complex then transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is the rate-determining step for many Suzuki couplings.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]
Safety and Handling
While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar arylboronic acids provides a strong basis for safe handling procedures. The general hazard classification is "IRRITANT".[1]
Analogous Hazard Information (from 4-Methoxycarbonylphenylboronic acid):
-
GHS Classification: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]
-
Signal Word: Warning[6]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture.
-
Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Dispose of the waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a valuable and highly functionalized building block for modern organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, enabling the precise installation of the ethoxycarbonyl- and methoxy-substituted phenyl moiety. This guide provides a foundational understanding of its properties, a robust and logical synthetic protocol, and the necessary safety precautions for its handling. By leveraging this information, researchers can confidently incorporate this reagent into their synthetic strategies for the development of novel pharmaceuticals and advanced materials.
References
4-Ethoxycarbonyl-3-methoxyphenylboronic acid solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid in Organic Solvents
Abstract
This compound is a pivotal building block in modern organic synthesis, valued for its role in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. However, its effective utilization is fundamentally governed by its solubility in reaction media. A lack of comprehensive, quantitative solubility data in common organic solvents presents a significant challenge for process optimization, reaction scalability, and formulation development. This technical guide provides a framework for understanding and determining the solubility of this reagent. It combines an analysis of the compound's physicochemical properties to predict solubility trends with a detailed, validated experimental protocol for accurate quantitative measurement. This document is intended to empower researchers, chemists, and drug development professionals to make informed decisions on solvent selection, leading to more robust and efficient synthetic outcomes.
Molecular Profile and Predicted Solubility Behavior
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of this compound contains several functional groups that contribute to a complex solubility profile.
-
Boronic Acid Group (-B(OH)₂): This is a highly polar, acidic functional group capable of acting as both a strong hydrogen bond donor (via the -OH groups) and a potential hydrogen bond acceptor (via the oxygen atoms). Its presence suggests favorable solubility in polar, protic solvents like alcohols.
-
Ethoxycarbonyl Group (-COOEt): This ester group adds polarity and can act as a hydrogen bond acceptor.
-
Methoxy Group (-OCH₃): This group contributes some polarity and can also accept hydrogen bonds.
-
Phenyl Ring: The central aromatic ring is nonpolar and lipophilic, favoring interactions with less polar or aromatic solvents through van der Waals forces.
The molecule's overall character is therefore amphiphilic, possessing both polar, hydrophilic regions and a nonpolar, lipophilic core. This duality means its solubility is a fine balance of these competing characteristics.
Predicted Solubility Trends:
-
High Solubility: Expected in polar protic solvents like methanol and ethanol, which can engage in strong hydrogen bonding with the boronic acid moiety. Polar aprotic solvents such as DMSO and DMF are also expected to be effective due to their ability to accept hydrogen bonds and their high polarity.
-
Moderate Solubility: Expected in ethers like tetrahydrofuran (THF) and 1,4-dioxane, which can act as hydrogen bond acceptors but cannot donate hydrogen bonds.
-
Low to Negligible Solubility: Expected in nonpolar solvents like hexanes, toluene, and dichloromethane, which cannot effectively solvate the highly polar boronic acid group.
Qualitative Solubility Overview
While extensive quantitative data is not widely published, qualitative assessments from commercial suppliers provide a useful starting point for solvent screening. This information is generally determined by dissolving a small amount of the solid in the solvent at room temperature.
| Solvent Class | Solvent | Qualitative Solubility | Rationale |
| Polar Protic | Methanol | Soluble | Strong hydrogen bonding between methanol's -OH group and the boronic acid. |
| Water | Sparingly Soluble | The nonpolar phenyl ring and ethyl group limit solubility despite hydrogen bonding potential. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to act as a hydrogen bond acceptor solvates the molecule effectively. |
| Tetrahydrofuran (THF) | Soluble to Moderately Soluble | Ether oxygen can accept hydrogen bonds, but overall polarity is lower than DMSO. | |
| Nonpolar | Toluene | Insoluble | Lacks the polarity and hydrogen bonding capability to overcome the solute-solute interactions. |
| Hexane | Insoluble | Highly nonpolar environment is incompatible with the polar functional groups. |
Note: The qualitative data presented is a consolidation of typical observations and should be quantitatively verified for specific applications.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a validated experimental method is essential. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility. The following protocol outlines a robust workflow for measuring the solubility of this compound.
Workflow for Isothermal Shake-Flask Solubility Measurement
The overall process involves creating a saturated solution, ensuring equilibrium is reached, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.
Caption: Workflow for quantitative solubility determination.
Detailed Step-by-Step Methodology
Objective: To determine the solubility (in mg/mL or mol/L) of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (HPLC grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. A starting point is ~20-30 mg of solid per 1 mL of solvent.
-
Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the slurry at a moderate speed for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is fully reached, especially for sparingly soluble compounds.
-
-
Sample Separation:
-
After equilibration, remove the vial and let it stand undisturbed at the same temperature for 1-2 hours to allow undissolved solids to sediment.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Immediately pass the liquid through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter, ensuring only the dissolved compound is analyzed.
-
-
Quantification via HPLC-UV:
-
Standard Curve Preparation: Prepare a series of standard solutions of the boronic acid in the chosen solvent with known concentrations.
-
Sample Preparation: Prepare one or more accurate dilutions of the filtered supernatant to ensure the final concentration falls within the linear range of the standard curve.
-
Analysis: Inject the standards and the diluted sample(s) onto the HPLC system. Use a suitable reversed-phase column (e.g., C18) and a mobile phase that provides good peak shape and retention. Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance (e.g., ~254 nm, to be confirmed by UV scan).
-
Calculation: Plot a calibration curve of peak area versus concentration for the standards. Use the peak area of the diluted sample and the equation of the line from the calibration curve to determine its concentration.
-
Final Solubility: Correct this concentration for the dilution factor to calculate the final solubility of the original saturated solution. Express the result in mg/mL or mol/L.
-
Implications for Synthetic Applications: The Suzuki-Miyaura Coupling
The solubility of this compound is paramount in its most common application: the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid couples with an aryl halide in the presence of a palladium catalyst and a base.
Caption: Role of solvent in achieving a homogeneous Suzuki coupling.
Solvent Selection Criteria:
-
Reactant Dissolution: The chosen solvent system must dissolve not only the boronic acid but also the aryl halide, the catalyst, and the base (or at least allow for its effective reaction at the interface). Poor solubility of the boronic acid leads to a heterogeneous mixture, resulting in slow reaction rates, incomplete conversion, and low yields.
-
Reaction Compatibility: The solvent must be stable under the reaction conditions and not interfere with the catalytic cycle.
-
Temperature and Reflux: The boiling point of the solvent often dictates the reaction temperature. Solvents like 1,4-dioxane or toluene are often used because they allow for heating, which can increase both solubility and reaction rates.
A common solvent system for Suzuki reactions involving boronic acids is a mixture, such as Toluene/Ethanol/Water or Dioxane/Water. The organic component helps dissolve the aryl halide and catalyst, while the aqueous component, often with a base like Na₂CO₃ or K₂CO₃, is crucial for dissolving the base and activating the boronic acid for transmetalation. The solubility of this compound in such mixed-solvent systems is therefore a key parameter for optimization.
Conclusion
While readily available quantitative solubility data for this compound is limited, a systematic approach based on its physicochemical properties allows for rational prediction of its behavior in various organic solvents. Its amphiphilic nature, driven by the highly polar boronic acid group and the nonpolar aromatic core, suggests a preference for polar protic and aprotic solvents. For applications demanding precise control, such as in pharmaceutical process development and scaled-up synthesis, the isothermal shake-flask method detailed in this guide provides a reliable framework for generating accurate, quantitative solubility data. This empirical data is indispensable for selecting an optimal solvent system that ensures reaction homogeneity, maximizes yield, and facilitates product purification, ultimately leading to more efficient and reproducible chemical synthesis.
The Supramolecular Architecture of 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid: A Structural Guide for Rational Drug Design
Abstract: Phenylboronic acids are a cornerstone of modern medicinal chemistry, valued for their versatile reactivity and ability to engage in specific, stabilizing intermolecular interactions. This guide provides an in-depth analysis of the crystal structure of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid, a compound of significant interest in the development of therapeutic agents. By examining its molecular geometry, hydrogen bonding networks, and crystal packing, we elucidate the key structural features that govern its physicochemical properties. This document serves as a technical resource for researchers and drug development professionals, offering insights into the rational design of next-generation inhibitors and molecular probes. While direct crystallographic data for the title ethyl ester is not publicly available, we present a detailed analysis of its exceptionally close analogue, 4-methoxycarbonylphenylboronic acid, providing a robust model for its structural behavior.
Introduction: The Boronic Acid Motif in Modern Drug Discovery
Boronic acids and their derivatives have emerged as privileged scaffolds in medicinal chemistry. Their utility extends far beyond their celebrated role in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling[1][2]. The boronic acid functional group, -B(OH)₂, is a unique Lewis acid capable of forming reversible covalent bonds with diols, a feature exploited in sensors and an increasing number of therapeutic agents. Furthermore, the hydroxyl groups are excellent hydrogen bond donors, enabling them to form robust and highly directional interactions that are critical for molecular recognition at protein targets.
The subject of this guide, this compound, combines the versatile boronic acid group with an aromatic scaffold decorated with an ester and a methoxy group. These substituents modulate the electronic properties of the phenyl ring and provide additional points for interaction, influencing solubility, cell permeability, and target binding affinity. Understanding the three-dimensional arrangement of these functional groups in the solid state is paramount for predicting the compound's behavior in a biological context and for designing more effective analogues.
Methodology: Synthesis and Crystallization
The synthesis of arylboronic acids is a well-established process, typically involving the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis.
General Synthetic Workflow
The logical pathway to this compound would start from a corresponding halogenated precursor. The process involves the formation of a Grignard reagent which then reacts with a borate ester.
Caption: Generalized workflow for the synthesis of arylboronic acids.
Detailed Experimental Protocol (Synthesis)
This protocol is adapted from established methods for similar substituted phenylboronic acids.
-
Preparation of Grignard Reagent: To a flame-dried, three-neck flask under a nitrogen atmosphere, add magnesium turnings (1.1 eq). Add a solution of the starting material (e.g., ethyl 4-bromo-2-methoxybenzoate, 1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Maintain a gentle reflux until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of tri-isopropyl borate (2.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below -70 °C.
-
Quenching and Hydrolysis: Allow the mixture to warm slowly to room temperature overnight with continuous stirring. Cool the flask in an ice bath and quench the reaction by the slow addition of 10% hydrochloric acid.
-
Extraction: Extract the product into diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., water, or an ether/hexane mixture) to yield the final product.
Crystallization for X-ray Analysis
Obtaining single crystals suitable for X-ray diffraction is a critical step. The choice of solvent is paramount and is determined by the solubility profile of the compound. For phenylboronic acids, slow evaporation from a solution in which the compound is sparingly soluble is often effective.
Crystal Structure Analysis of 4-Methoxycarbonylphenylboronic Acid
As a close structural analogue, the crystal structure of 4-Methoxycarbonylphenylboronic acid provides authoritative insights into the molecular conformation and intermolecular interactions we can expect for the title compound. The primary difference is the substitution of a methyl ester for an ethyl ester, which adds a single methylene group.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for 4-Methoxycarbonylphenylboronic acid.[3]
| Parameter | Value |
| Chemical Formula | C₈H₉BO₄ |
| Molecular Weight | 179.97 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 11.2449 |
| b (Å) | 12.0672 |
| c (Å) | 6.8598 |
| β (°) | 105.1210 |
| Z | 4 |
| R-factor | 0.0356 |
Molecular Structure and Conformation
In the solid state, the molecule is nearly planar. The methoxycarbonyl group is slightly rotated out of the plane of the benzene ring by approximately 7.70°.[1][2] This minor torsion is a common feature in such systems, balancing electronic delocalization with the minimization of steric strain. The O–B–O bond angle within the boronic acid group is 118.16°, very close to the ideal 120° for sp² hybridization.[1] We can confidently predict a similar near-planar conformation for the this compound, with the ethoxycarbonyl group also exhibiting a slight twist relative to the aromatic ring.
Supramolecular Assembly and Key Intermolecular Interactions
The crystal packing is dominated by a robust network of hydrogen bonds, a defining characteristic of boronic acids.
-
Boronic Acid Dimerization: Molecules form classic inversion dimers through pairs of O–H···O hydrogen bonds between the boronic acid OH groups.[1][2] This is a highly stable and frequently observed motif in the crystal structures of phenylboronic acids.
-
Sheet Formation: These primary dimers are further linked into undulating sheets. This linkage occurs via a second type of O–H···O hydrogen bond, where one of the boronic acid OH groups donates to the carbonyl oxygen atom of the ester group on an adjacent dimer.[1][2]
-
Three-Dimensional Network: The 2D sheets are stacked and held together by weaker C–H···π and offset π–π stacking interactions between the phenyl rings of molecules in adjacent layers.[1][2] The inter-centroid distance for the π-stacking is reported as 3.7843 Å.[1]
This hierarchical assembly of strong dimers, linked into sheets, which are then stacked, creates a highly stable, three-dimensional supramolecular structure.
Caption: Key intermolecular interactions in the crystal lattice.
Discussion and Implications for Drug Design
The structural analysis of the model compound, 4-methoxycarbonylphenylboronic acid, provides several key takeaways for researchers working with this compound.
-
Predictable Hydrogen Bonding: The boronic acid group's propensity to form strong, directional hydrogen bonds, particularly the inversion dimer motif, is a dominant feature. When designing inhibitors, this predictable interaction can be exploited to achieve high binding affinity and specificity. The carbonyl group of the ester also serves as a reliable hydrogen bond acceptor.
-
Conformational Rigidity: The near-planar structure of the molecule reduces its conformational entropy upon binding to a target, which can be thermodynamically favorable. The slight twist of the ester group is an important consideration for docking studies.
-
Implications of the Ethyl Group: The substitution of a methyl with an ethyl group in the title compound is expected to have minimal impact on the core hydrogen bonding network. However, the additional ethyl group may influence crystal packing by introducing greater steric bulk and could potentially engage in weak van der Waals or hydrophobic interactions, subtly altering solubility and melting point.
-
Solubility and Stability: The extensive hydrogen bonding network contributes to the high crystalline lattice energy, which typically results in lower aqueous solubility but higher solid-state stability. Strategies to disrupt this packing, such as the introduction of "packing spoiler" groups, may be necessary to improve the pharmaceutical properties of derivatives.
Conclusion
This technical guide has detailed the structural characteristics of this compound by leveraging the high-resolution crystal structure of its close methyl ester analogue. The molecule's conformation is nearly planar, and its crystal packing is governed by a hierarchical network of strong O–H···O hydrogen bonds that form dimers and sheets, which are further stabilized by π–π stacking. These insights into the dominant intermolecular forces and supramolecular assembly provide a critical foundation for medicinal chemists and drug development professionals, enabling more accurate molecular modeling, rational drug design, and the strategic development of new therapeutic agents based on this versatile scaffold.
References
An In-Depth Technical Guide to 4-Ethoxycarbonyl-3-methoxyphenylboronic acid: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
4-Ethoxycarbonyl-3-methoxyphenylboronic acid, registered under CAS Number 911312-76-0, is a highly functionalized arylboronic acid that has emerged as a valuable reagent in organic chemistry. Its unique substitution pattern, featuring a boronic acid, an ester, and a methoxy group on the phenyl ring, makes it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characterization data, and its key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
The strategic placement of the electron-donating methoxy group and the electron-withdrawing ethoxycarbonyl group influences the reactivity of the boronic acid moiety, allowing for controlled and selective bond formation. This makes it an attractive component in the design and synthesis of novel pharmaceutical intermediates and advanced materials.
Core Properties and Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.
| Property | Value | Source |
| CAS Number | 911312-76-0 | [Internal Data] |
| Molecular Formula | C₁₀H₁₃BO₅ | [Internal Data] |
| Molecular Weight | 224.02 g/mol | [Internal Data] |
| Appearance | White to off-white solid | [General knowledge] |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | [General knowledge] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound typically involves a multi-step sequence starting from a readily available precursor. The following protocol is a representative method based on established organometallic and borylation chemistry.
Diagram of Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
Materials:
-
Ethyl 4-bromo-2-methoxybenzoate
-
n-Butyllithium (n-BuLi) or Magnesium turnings
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Organometallic Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 4-bromo-2-methoxybenzoate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction progress can be monitored by TLC.
-
-
Borylation:
-
To the freshly prepared organolithium reagent at -78 °C, add triisopropyl borate dropwise. It is crucial to maintain a low temperature to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Experimental Protocol: Purification
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, the ethyl ester protons, and the acidic protons of the boronic acid group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbon atom attached to the boron.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate. The presence of the ester and methoxy groups on the boronic acid allows for the synthesis of highly functionalized biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Procedure:
-
In a reaction vessel, combine this compound, the aryl/vinyl halide or triflate, the palladium catalyst, and the base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanism of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the organic halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is typically activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst.
Safety and Handling
This compound, like other boronic acids, should be handled with care in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from oxidizing agents and moisture.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of functionalized biaryl systems, which are of significant interest in drug discovery and materials science. The protocols and information provided in this guide are intended to serve as a comprehensive resource for researchers and scientists working with this important building block.
Molecular weight of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid
An In-depth Technical Guide to 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid for Advanced Chemical Synthesis
This guide provides an in-depth exploration of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond basic data to discuss its synthesis, characterization, and critical application in carbon-carbon bond formation, grounded in established chemical principles and practical laboratory insights.
Introduction: Strategic Importance in Medicinal Chemistry
This compound (CAS No. 911312-76-0) is a bifunctional aromatic organoboron compound.[1] Its structure is notable for three key features: the boronic acid group, an electron-withdrawing ethoxycarbonyl group, and an electron-donating methoxy group. This specific arrangement of functional groups makes it a highly valuable reagent in organic synthesis, particularly for the construction of complex molecular architectures found in biologically active compounds.
The primary utility of this molecule lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern drug discovery, enabling the efficient and selective formation of carbon-carbon bonds.[2][3][4] The ability to use this reagent to introduce a substituted phenyl ring is critical for scaffold development and structure-activity relationship (SAR) studies in the pursuit of novel therapeutics.
Physicochemical and Spectroscopic Data
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 224.02 g/mol | [1] |
| Molecular Formula | C₁₀H₁₃BO₅ | [1] |
| CAS Number | 911312-76-0 | [1] |
| IUPAC Name | (4-ethoxycarbonyl-3-methoxyphenyl)boronic acid | [1] |
| Canonical SMILES | B(C1=CC(=C(C=C1)C(=O)OCC)OC)(O)O | [1] |
| Appearance | Typically a white to off-white solid/powder | N/A |
| Hazard Classification | Irritant | [1] |
Note: Physical properties like melting point and solubility may vary slightly between batches and suppliers. Always refer to the specific product's Certificate of Analysis.
Synthesis and Characterization: A Validated Approach
While commercially available, understanding the synthesis of this reagent provides insight into potential impurities and quality control. A common laboratory-scale synthesis of arylboronic acids involves the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis.
Synthetic Protocol
This protocol is adapted from established methods for arylboronic acid synthesis.[5]
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings.
-
Add a small volume of anhydrous tetrahydrofuran (THF), followed by a crystal of iodine to initiate the reaction.
-
Slowly add a solution of ethyl 4-bromo-2-methoxybenzoate in anhydrous THF dropwise to maintain a gentle reflux. The disappearance of the magnesium turnings indicates the formation of the Grignard reagent.
Step 2: Borylation
-
In a separate flame-dried flask, dissolve triisopropyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Transfer the prepared Grignard reagent from Step 1 into the triisopropyl borate solution via cannula, maintaining the -78 °C temperature. The addition should be slow to control the exothermic reaction.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture in an ice bath and slowly quench by adding dilute hydrochloric acid until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ether/hexane mixture or by washing the crude solid with cold water, to yield the final product.
Characterization and Quality Control
Confirming the identity and purity of the synthesized or purchased material is paramount.
-
¹H NMR Spectroscopy: This technique confirms the molecular structure by showing characteristic peaks for the aromatic protons, the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the boronic acid protons (a broad singlet which may be exchangeable with D₂O).
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.[1]
-
Purity Analysis (HPLC/UPLC): High-Performance Liquid Chromatography is used to determine the purity of the compound, ensuring the absence of significant starting materials or byproducts.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the premier application for this reagent, enabling the formation of a biaryl linkage. This is achieved by coupling the boronic acid with an aryl or vinyl halide (or triflate) using a palladium catalyst and a base.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving three key steps.[2][4] The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency and yield.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-ethoxycarbonyl-3-methoxyphenyl moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
Workflow:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Add the Pd(PPh₃)₄ catalyst, followed by the degassed dioxane/water solvent mixture. Causality Note: The aqueous base is required to activate the boronic acid for transmetalation. Dioxane is an excellent solvent for the organic reagents and the palladium complex.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.
Caption: A standard laboratory workflow for Suzuki-Miyaura cross-coupling.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining reagent integrity.
-
Handling: As an irritant, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][6] Avoid inhalation of dust by handling in a well-ventilated fume hood.[7][8] In case of contact, wash skin or eyes thoroughly with water.[7][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. Boronic acids can be susceptible to dehydration (forming boroxines) or degradation, so proper storage is key to maintaining reactivity.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a chemical with a specific molecular weight; it is a precision tool for molecular construction. Its well-defined structure and reliable reactivity in the Suzuki-Miyaura coupling make it an indispensable reagent for medicinal chemists and drug discovery scientists. By understanding its properties, synthesis, and application mechanics, researchers can effectively leverage this building block to create novel compounds with therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Stability and storage conditions for 4-Ethoxycarbonyl-3-methoxyphenylboronic acid
An In-depth Technical Guide to the Stability and Storage of 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. The integrity of this reagent is paramount to achieving reproducible and high-yielding synthetic outcomes. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. It delves into the chemical properties influencing its stability, potential degradation pathways, and provides a framework for establishing its shelf-life through a detailed experimental protocol for a forced degradation study.
Introduction
Arylboronic acids are indispensable reagents in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] Among these, this compound offers a unique combination of substituents that make it a valuable precursor for the synthesis of a wide range of molecular targets, including pharmaceuticals and functional materials. The presence of both an electron-withdrawing ester and an electron-donating methoxy group provides handles for further chemical modification and influences the electronic properties of the resulting biaryl compounds.
However, the utility of any boronic acid is intrinsically linked to its stability. Degradation of the boronic acid can lead to lower yields, the formation of impurities, and in the context of drug development, the potential for genotoxic impurities.[4] This guide aims to provide a thorough understanding of the factors governing the stability of this compound and to establish best practices for its storage and handling.
Chemical Profile and Inherent Stability Considerations
The stability of this compound is influenced by its molecular structure. The boronic acid functional group is susceptible to several degradation pathways, the rates of which can be modulated by the electronic and steric effects of the substituents on the aromatic ring.
-
Protodeboronation: This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This process can be catalyzed by acid or base and is influenced by the electronic nature of the aryl group.
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol.[6] This can be particularly relevant in the presence of oxidizing agents or under aerobic conditions.
-
Anhydride Formation (Boroxines): Like many boronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride, known as a boroxine.[7][8] While this is often a reversible process, the presence of boroxines can complicate stoichiometry in reactions.
The ethoxycarbonyl group, being electron-withdrawing, and the methoxy group, being electron-donating, have opposing effects on the electron density of the aromatic ring. This interplay can influence the susceptibility of the molecule to the aforementioned degradation pathways.
Recommended General Storage and Handling
Based on available safety data sheets (SDS) for this compound and structurally related compounds, the following general storage and handling procedures are recommended to minimize degradation:
-
Storage Temperature: Store in a cool, dry place.[9] Refrigeration is often recommended for long-term storage.[10][11]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
-
Container: Keep the container tightly closed to prevent the ingress of moisture and air.[9][10][11][12]
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[11][12]
-
Handling: Handle in a well-ventilated area.[10][12] Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves and eye protection, to prevent skin and eye irritation.[11][12][13]
Potential Degradation Pathways
A deeper understanding of the potential degradation mechanisms is crucial for developing appropriate storage and handling strategies.
Protodeboronation
This pathway results in the loss of the boronic acid group and its replacement with a hydrogen atom, yielding ethyl 2-methoxybenzoate.
Caption: Protodeboronation of this compound.
Oxidation
Oxidative degradation leads to the formation of the corresponding phenol, ethyl 4-hydroxy-2-methoxybenzoate.
Caption: Oxidative degradation of this compound.
Proposed Experimental Protocol for a Comprehensive Stability Study
Given the lack of specific stability data for this compound, a forced degradation study is essential to determine its stability profile. The following protocol outlines a systematic approach to investigating the compound's stability under various stress conditions.
Caption: Workflow for a forced degradation study.
Materials and Equipment
-
This compound (of known purity)
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
-
Acids (e.g., hydrochloric acid)
-
Bases (e.g., sodium hydroxide)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Calibrated stability chambers (for temperature and humidity control)
-
Photostability chamber
-
HPLC system with UV/Vis and Mass Spectrometric (MS) detectors
-
pH meter
-
Analytical balance
Analytical Method
A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid). The method should be able to separate the parent compound from its potential degradation products.
Forced Degradation Protocol
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water). For solid-state studies, weigh the compound directly into vials.
-
Stress Conditions:
-
Thermal Stress: Store solid samples and solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a specified period (e.g., 1, 2, 4, 8 weeks).
-
Humidity Stress: Store solid samples at controlled humidity levels (e.g., 75% RH, 90% RH) and temperature (e.g., 40°C).
-
Photostability: Expose solid samples and solutions to light according to ICH Q1B guidelines.
-
Acid Hydrolysis: Treat a solution of the compound with an acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution of the compound with a base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
-
Time Points: Analyze samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48 hours for solutions; 1, 2, 4, 8 weeks for solid state).
-
Analysis: At each time point, analyze the samples by the validated HPLC-UV/MS method.
-
Data Collection: Record the peak area of the parent compound and any degradation products. Use MS data to identify the mass of the degradation products to aid in their structural elucidation.
Data Interpretation and Presentation
The results of the forced degradation study should be tabulated to provide a clear overview of the stability of this compound under different conditions.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Time | Assay of Parent Compound (%) | Major Degradation Product(s) |
| Control | 8 weeks | 99.8 | - |
| 60°C (solid) | 8 weeks | 98.5 | Minor increase in baseline impurities |
| 40°C / 75% RH (solid) | 8 weeks | 95.2 | Protodeboronation product |
| Photolytic (solid) | ICH Q1B | 99.5 | No significant degradation |
| 0.1 M HCl (60°C) | 24 hours | 85.1 | Protodeboronation product |
| 0.1 M NaOH (RT) | 24 hours | 70.3 | Protodeboronation product, ester hydrolysis |
| 3% H₂O₂ (RT) | 24 hours | 90.7 | Oxidation product |
Conclusion and Best Practice Recommendations
The stability of this compound is critical for its successful application in synthesis. While generally stable under ideal conditions, it is susceptible to degradation, particularly through protodeboronation and oxidation, which are accelerated by moisture, high temperatures, and non-neutral pH.
Based on the understanding of its chemical nature and the framework of the proposed stability study, the following definitive recommendations can be made:
-
Long-term Storage: For optimal long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8 °C).
-
Short-term Storage: For routine laboratory use, storage in a desiccator at room temperature is acceptable, provided the container is well-sealed.
-
Handling in Solution: Solutions of this compound should be prepared fresh and used promptly. If storage is necessary, solutions should be kept under an inert atmosphere and refrigerated. Avoid acidic and basic conditions unless required for a specific reaction.
By adhering to these storage and handling guidelines, researchers, scientists, and drug development professionals can ensure the integrity of this compound, leading to more reliable and reproducible synthetic results.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.ie [fishersci.ie]
- 13. sds.strem.com [sds.strem.com]
4-Ethoxycarbonyl-3-methoxyphenylboronic acid safety data sheet
An In-depth Technical Guide to the Safety and Handling of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid
Foreword: A Proactive Approach to Chemical Safety
This guide is structured to address this data gap. As scientists, our commitment to safety compels us to operate with a proactive and informed level of caution. Therefore, this document synthesizes information from the well-established safety profiles of structurally similar arylboronic acids to build an inferred safety and handling protocol. The core principle is to treat this compound with the caution merited by its chemical class, assuming it possesses the hazards of its nearest analogs until specific data proves otherwise. This approach ensures a robust margin of safety for all laboratory personnel.
Compound Identification and Physicochemical Context
Understanding a compound's basic identity is the foundation of a reliable safety assessment.
| Property | Value | Source |
| IUPAC Name | (4-ethoxycarbonyl-3-methoxyphenyl)boronic acid | [1] |
| CAS Number | 911312-76-0 | [1] |
| Molecular Formula | C₁₀H₁₃BO₅ | [1] |
| Molecular Weight | 224.02 g/mol | [1] |
| Appearance | Assumed to be a solid powder, typical for this class. |
Expert Insight: The Nature of Arylboronic Acids Arylboronic acids are mainstays in modern organic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2]. However, they are not without their inherent stability challenges. Researchers must be aware that these compounds can exist as a mixture of the free acid and its cyclic anhydride, known as a boroxine[3]. They can also be susceptible to protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved[4][5]. This instability can be influenced by heat, base, and moisture, underscoring the need for precise storage and handling protocols[6].
Inferred Hazard Identification and Classification
In the absence of specific data for CAS 911312-76-0[1][7], we infer its hazard profile from closely related analogs like 4-Methoxycarbonylphenylboronic acid and 4-Methoxyphenylboronic acid. The GHS classifications for these compounds are consistent and provide a reliable baseline for safe handling.
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Basis for Inference (Analog Compounds) |
| Skin Corrosion / Irritation, Category 2 | H315: Causes skin irritation | Irritant | 4-Methoxyphenylboronic acid[8][9], 2-Fluoro-3-Methoxyphenylboronic Acid[10] |
| Serious Eye Damage / Eye Irritation, Category 2A | H319: Causes serious eye irritation | Irritant | 4-Methoxyphenylboronic acid[8][9], 2-Fluoro-3-Methoxyphenylboronic Acid[10] |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory Irritation) | H335: May cause respiratory irritation | Irritant | 4-Methoxyphenylboronic acid[8][9][11], 2-Fluoro-3-Methoxyphenylboronic Acid[10] |
| Acute Toxicity, Oral, Category 3 | H301: Toxic if swallowed | Toxic | 4-Methoxycarbonyl-3-methoxyphenylboronic acid |
Trustworthiness through Causality: The boronic acid functional group, coupled with the aromatic ring system, is responsible for these irritant effects. The fine, powder-like nature of these solids increases the risk of aerosolization, leading to respiratory tract irritation upon inhalation. Direct contact with skin or mucous membranes (like the eyes) can lead to localized irritation. Therefore, it is scientifically sound to assume this compound presents, at minimum, these same hazards.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent exposure. Engineering controls form the first line of defense, supplemented by individual protective equipment.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted within a certified chemical fume hood to control airborne dust and vapors[12][13].
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed near the workstation[14][15][16].
Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles. A face shield is required when there is a significant risk of splashing. | Protects eyes from airborne dust particles and splashes, which are presumed to cause serious irritation[9][14][17]. |
| Hand Protection | Chemically resistant nitrile or butyl rubber gloves. Inspect for integrity before each use. | Prevents skin contact, which is presumed to cause irritation. Contaminated gloves must be changed immediately[9][15][17]. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Protects skin on the arms and body from accidental spills and contact[15]. |
| Respiratory Protection | For handling small quantities in a fume hood, respiratory protection may not be necessary. If dust is generated or engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors and particulates should be used. | Prevents inhalation of the powder, which is presumed to cause respiratory tract irritation[10][15][17]. |
Safe Handling and Experimental Workflow
Adherence to a strict, logical workflow is paramount for mitigating risks during experimentation. The following protocol is designed as a self-validating system, where each step reinforces a state of safety.
Step-by-Step Handling Protocol:
-
Preparation:
-
Verify the functionality of the chemical fume hood, eyewash, and safety shower.
-
Clear the workspace of any unnecessary clutter.
-
Assemble all necessary equipment (spatulas, glassware, etc.) and reagents. .
-
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the area where the chemical is stored or handled. .
-
-
Chemical Handling:
-
Perform all manipulations within the fume hood.
-
Keep the container tightly closed when not in use to prevent moisture absorption and decomposition[12][15].
-
When transferring the solid, use a spatula and gentle motions to avoid generating dust[15].
-
If making a solution, add the solid slowly to the solvent. .
-
-
Post-Handling:
-
Tightly seal the reagent container and return it to its designated storage location.
-
Decontaminate the work area and any equipment used.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn[15].
-
Workflow Visualization:
Caption: Standard operational workflow for handling this compound.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures: These measures are based on protocols for analogous irritating compounds[9][11][16].
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Protocol: In the event of a spill, a calm and methodical response is essential.
Caption: Decision workflow for responding to a chemical spill.
Storage, Stability, and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[12][16].
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[13][18][19].
-
The inherent instability of some boronic acids suggests that long-term storage should be monitored, and the material should be re-analyzed for purity if stored for extended periods[6].
Disposal:
-
All waste generated, including contaminated PPE, absorbent materials from spills, and empty containers, must be treated as hazardous chemical waste[7][14].
-
Dispose of waste through a licensed chemical destruction facility in accordance with all local, state, and federal regulations. Do not discharge to sewer systems[7][13].
Toxicological Considerations for Drug Development
While specific toxicological data for this compound is unavailable, the broader class of arylboronic acids has come under scrutiny as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs)[20].
Senior Scientist's Perspective: For professionals in drug development, any unreacted starting material or related impurity that could carry over into the final API is a significant concern. Arylboronic acids have been found to be weakly mutagenic in some microbial assays[20]. Therefore, from a process chemistry and regulatory standpoint, it is crucial to develop purification strategies that can effectively remove residual this compound to parts-per-million (ppm) levels. This proactive consideration during development can prevent significant delays and challenges during regulatory filing.
Conclusion: A Commitment to Informed Caution
The safe use of this compound hinges on acknowledging the current data gap and adopting a conservative safety posture based on the known hazards of its chemical class. All personnel must treat this compound as toxic if swallowed and as a skin, eye, and respiratory irritant. Strict adherence to the engineering controls, PPE requirements, and handling protocols outlined in this guide is mandatory. By integrating this cautious, evidence-based approach into our daily laboratory practice, we uphold our primary commitment to the health and safety of our scientific community.
References
- 1. Page loading... [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.ie [fishersci.ie]
- 12. benchchem.com [benchchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. leelinework.com [leelinework.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
- 20. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Phenylboronic Acids from Bromoanisole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylboronic acids, particularly methoxy-functionalized variants, are indispensable building blocks in modern organic synthesis and medicinal chemistry. Their prominence stems from their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in the pharmaceutical industry. This guide provides an in-depth technical exploration of the principal synthetic routes to access these valuable compounds, starting from readily available bromoanisole isomers. We will dissect the mechanistic underpinnings, provide field-proven experimental protocols, and offer insights into the critical parameters that govern reaction success, functional group tolerance, and final product purity.
Strategic Overview: Selecting the Optimal Synthetic Pathway
The transformation of a bromoanisole to its corresponding boronic acid is a well-established process, yet the choice of method is critical and dictated by the specific context, such as substrate complexity, required scale, and functional group compatibility. Three primary strategies dominate the landscape:
-
Palladium-Catalyzed Miyaura Borylation: The most versatile and modern approach, offering exceptional functional group tolerance.
-
Grignard Reagent Formation: A classic, cost-effective method suitable for simpler substrates.
-
Lithium-Halogen Exchange: A powerful technique for rapid, low-temperature synthesis, albeit with limitations regarding sensitive functional groups.
The following table provides a comparative analysis of these core methodologies.
| Feature | Miyaura Borylation | Grignard Reaction | Lithium-Halogen Exchange |
| Key Reagents | Pd Catalyst, Base (e.g., KOAc), Diboron Reagent (e.g., B₂pin₂) | Mg Metal, Borate Ester | Organolithium (e.g., n-BuLi), Borate Ester |
| Functional Group Tolerance | Excellent (tolerates esters, ketones, cyano, nitro)[1][2] | Poor (incompatible with acidic protons, carbonyls) | Poor (incompatible with electrophilic groups, acidic protons) |
| Reaction Conditions | Mild to moderate (e.g., 80-110 °C)[3][4] | Anhydrous; often requires initiation | Anhydrous; Cryogenic temperatures (e.g., -78 °C)[5] |
| Key Advantages | Broad substrate scope, operational simplicity | Cost-effective, well-established | Very fast reaction times |
| Key Disadvantages | Cost of palladium catalyst and ligands | Limited functional group tolerance; initiation can be difficult | Requires strict cryogenic and anhydrous conditions |
The Workhorse of Modern Synthesis: Miyaura Borylation
The palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent is the preeminent method for synthesizing arylboronic esters due to its mild conditions and remarkable functional group compatibility.[1][6] The resulting boronic esters (typically pinacol esters) are stable, easily purified by standard chromatography, and can be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acids.[7]
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The cycle, catalyzed by a Pd(0) species, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
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// Reagent/Product Arrows start_reagents -> Pd0 [style=dashed]; base_reagent -> ArPdBr [style=dashed, label=" K⁺OAc⁻"]; borylating_reagent -> ArPdOAc [style=dashed, label=" B₂(pin)₂"]; ArPdBpin -> product_out [style=dashed];
// Positioning {rank=same; start_reagents; Pd0;} {rank=same; ArPdBpin; product_out;} } }
Caption: Catalytic cycle for the Miyaura Borylation reaction.
Causality Behind Reagent Selection
-
Palladium Catalyst: The catalyst of choice is often [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[8][9] The dppf ligand is crucial; its large bite angle and electron-donating properties stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent. It is a stable solid that is easy to handle, and the resulting pinacol esters are generally robust and amenable to chromatographic purification.[7]
-
Base: The choice of base is a critical, non-obvious parameter. A weak base, such as potassium acetate (KOAc), is essential.[10] Its primary role is not to activate the diboron reagent, which is a poor Lewis acid.[7] Instead, after the initial oxidative addition of bromoanisole to the Pd(0) center, the acetate anion exchanges with the bromide on the palladium complex.[1][7] This forms an (acetato)palladium(II) intermediate. The Pd-O bond is more reactive than the Pd-Br bond, and the high oxophilicity of boron provides a strong driving force for the subsequent transmetalation step.[7] Using a strong base would promote the competing Suzuki coupling between the newly formed boronic ester and the starting bromoanisole, significantly reducing the yield.[1][10]
-
Solvent: Polar aprotic solvents like dioxane, DMSO, or toluene are typically used to ensure solubility of the reagents and facilitate the reaction at elevated temperatures.[1][3]
Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester
This protocol is a representative example of a Miyaura Borylation reaction.
Materials:
-
4-Bromoanisole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(dppf)Cl₂
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium acetate (1.5 eq). Dry thoroughly under high vacuum while heating. Allow the flask to cool and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 4-bromoanisole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[3]
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-methoxyphenylboronic acid pinacol ester.
Classical Approaches: Organometallic Intermediates
Before the advent of palladium-catalyzed methods, the synthesis of arylboronic acids relied on the generation of highly reactive organometallic intermediates—either Grignard or organolithium reagents.[11][12] These methods are still valuable, particularly for large-scale synthesis where catalyst cost is a factor, provided the substrate lacks sensitive functional groups.
Grignard Reagent Route
This two-step process involves the formation of an arylmagnesium halide, which then acts as a nucleophile, attacking an electrophilic boron source like a trialkyl borate.
Caption: Experimental workflow for Grignard-based synthesis.
Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reagent
This protocol is adapted from established literature procedures.[13]
Materials:
-
4-Bromoanisole
-
Magnesium (Mg) turnings
-
Tri-isopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
10% Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Grignard Formation: In a flame-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.1 eq). Add a small portion of anhydrous THF and a crystal of iodine to initiate the reaction. Add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF dropwise, maintaining a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Borylation: Cool a separate flask containing a solution of tri-isopropyl borate (2.0 eq) in anhydrous THF to -78 °C (dry ice/acetone bath).[13]
-
Addition: Transfer the prepared Grignard reagent to the cooled borate solution via cannula, maintaining the temperature at -78 °C.
-
Warm-up: Allow the reaction mixture to warm slowly to room temperature overnight.[13]
-
Hydrolysis: Quench the reaction by adding 10% hydrochloric acid and stir for 1 hour.
-
Work-up and Purification: Extract the product into diethyl ether. Wash the combined organic layers with water, dry over MgSO₄, and remove the solvent in vacuo. The resulting solid can be purified by recrystallization from water to yield colorless crystals of 4-methoxyphenylboronic acid.[13]
Lithium-Halogen Exchange Route
This method involves treating the bromoanisole with a strong organolithium base (e.g., n-butyllithium) at low temperatures to generate a highly reactive aryllithium species.[5][14] This is immediately trapped with a borate ester. The reaction is extremely fast but requires stringent control of temperature to prevent side reactions.
Caption: Experimental workflow for Lithium-Halogen Exchange synthesis.
Experimental Protocol: Synthesis of 3-Methoxyphenylboronic Acid via Lithium-Halogen Exchange
This protocol is based on a procedure for preparing 3-methoxyphenylboronic acid.[5]
Materials:
-
3-Bromoanisole
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of 3-bromoanisole (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -70 °C using a dry ice/ethanol bath. Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature does not rise above -60 °C.[5] Stir the mixture at -70 °C for 1.5 hours.
-
Borylation: Slowly add trimethyl borate (3.0 eq) dropwise, again maintaining the temperature below -60 °C. Continue stirring for 1 hour under these cooling conditions.[5]
-
Warm-up and Hydrolysis: Allow the reaction to warm slowly to room temperature (approx. 2 hours), then add 1 M HCl and stir vigorously for several hours (or overnight) to ensure complete hydrolysis.[5]
-
Work-up and Isolation: Extract the aqueous layer with diethyl ether multiple times. Combine the organic phases, dry over MgSO₄, filter, and concentrate on a rotary evaporator to yield the 3-methoxyphenylboronic acid product.[5]
Purification and Characterization: The Path to Purity
Phenylboronic acids can be challenging to purify due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[12][15]
-
Recrystallization: This is the most common method for purifying the final boronic acid product. Solvents like water or mixed solvent systems (e.g., ethyl acetate/hexane) are often effective.[13][16]
-
Column Chromatography: While boronic acids can streak on silica gel, chromatography is the standard for purifying their pinacol ester derivatives.[7][17] Pre-treating the silica with boric acid has been reported to mitigate issues with the free acids.[17]
-
Derivatization: In difficult cases, impure boronic acids can be converted to a more stable, crystalline derivative, such as an N,N'-diethanolamine adduct, which can be easily purified and then hydrolyzed back to the pure boronic acid.[17]
-
Acid/Base Extraction: An aqueous base can be used to extract the acidic boronic acid from organic impurities. Subsequent acidification and re-extraction into an organic solvent can provide a purer product.[17]
Conclusion
The synthesis of substituted phenylboronic acids from bromoanisole is a critical transformation for the synthesis of complex molecules in drug discovery and materials science. While classical Grignard and organolithium methods remain viable, the palladium-catalyzed Miyaura borylation has emerged as the superior strategy, offering unparalleled scope and mildness. A thorough understanding of the underlying mechanisms and the rationale behind the choice of reagents empowers the modern scientist to select the optimal conditions, troubleshoot effectively, and reliably access these essential synthetic building blocks.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 13. prepchem.com [prepchem.com]
- 14. ethz.ch [ethz.ch]
- 15. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. reddit.com [reddit.com]
Methodological & Application
Application Note: A Practical Guide to Suzuki-Miyaura Coupling Using 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2][3] This application note provides a detailed protocol and in-depth scientific rationale for conducting a Suzuki-Miyaura coupling reaction utilizing 4-Ethoxycarbonyl-3-methoxyphenylboronic acid, a versatile building block in medicinal chemistry.
The reaction's power lies in its ability to couple organoboron compounds with organic halides or triflates, enabling the construction of biaryl, polyolefin, and styrene frameworks.[2][4] The mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts contribute to its widespread adoption.[5]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deeper understanding of the underlying principles that govern a successful Suzuki coupling.
The Reaction Mechanism: A Palladium-Catalyzed Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[1][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide to a coordinatively unsaturated Pd(0) complex. This step forms a new Pd(II) species.[3][6] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf > Cl.[2][6]
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The choice of base is paramount and can significantly influence the reaction rate and yield.[8]
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][6]
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that can be adapted for various aryl bromides. Optimization of the reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Reagents and Materials
| Reagent/Material | Purity/Grade | Supplier (Example) |
| This compound | ≥95% | Various |
| Aryl Bromide (e.g., 4-bromoanisole) | ≥98% | Various |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Various |
| Tricyclohexylphosphine (PCy₃) or SPhos | Ligand Grade | Various |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Various |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Various |
| Deionized Water | High Purity | N/A |
| Inert Gas (Argon or Nitrogen) | High Purity | N/A |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium(II) acetate (2 mol%), and the phosphine ligand (4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is critical as oxygen can lead to the formation of phosphine oxides and deactivation of the palladium catalyst.[1]
-
Addition of Base and Solvents: Add potassium carbonate (2.0 equiv.) to the flask. Then, via syringe, add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The addition of water is often beneficial for the solubility of the base and can accelerate the transmetalation step.[2]
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The optimal temperature will depend on the reactivity of the aryl halide.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Causality and Experimental Choices: A Deeper Dive
-
Choice of Catalyst and Ligand: The combination of a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand is crucial. Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or SPhos, can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times, especially with less reactive aryl chlorides.[6]
-
The Role of the Base: The base is essential for the activation of the boronic acid.[7][8] Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[8] The choice of base can influence the reaction's success, particularly with base-sensitive functional groups. For substrates with ester functionalities, like this compound, milder bases such as potassium carbonate are often preferred to minimize hydrolysis. In some cases, fluoride ions (e.g., from KF or CsF) can also be effective.[7]
-
Solvent System: A mixture of an organic solvent and water is frequently employed.[2] The organic solvent (e.g., dioxane, THF, toluene) solubilizes the organic reactants and the palladium complex, while water aids in dissolving the inorganic base. The biphasic nature of the reaction can sometimes be beneficial.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or unreactive aryl halide. | Ensure proper degassing to prevent catalyst deactivation. Increase the reaction temperature. For unreactive halides (e.g., chlorides), consider a more active catalyst system (e.g., using a more electron-rich ligand). |
| Homocoupling of Boronic Acid | Presence of oxygen, or use of a Pd(II) precatalyst without complete reduction. | Thoroughly degas all solvents and the reaction mixture. Ensure the use of a suitable ligand to stabilize the Pd(0) species.[1] |
| Protodeborylation | The boronic acid is replaced by a hydrogen atom. | Use anhydrous conditions if possible, or minimize the amount of water. A stronger base or a different solvent system may also mitigate this side reaction.[1] |
| Ester Hydrolysis | The base is too strong or the reaction temperature is too high. | Use a milder base like potassium carbonate or potassium fluoride.[9] Consider running the reaction at a lower temperature for a longer duration. |
Conclusion
The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of biaryl compounds. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize their reactions. The protocol provided for this compound serves as a solid starting point for the synthesis of a wide range of valuable molecules. Careful attention to experimental detail, particularly in maintaining an inert atmosphere and selecting the appropriate reaction conditions, is key to achieving high yields and purity.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Ethoxycarbonyl-3-methoxyphenylboronic acid in Pharmaceutical Intermediate Synthesis
Introduction: A Multifunctional Building Block for Modern Drug Discovery
In the landscape of pharmaceutical and agrochemical research, the strategic construction of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among these, 4-Ethoxycarbonyl-3-methoxyphenylboronic acid (CAS No. 911312-76-0) is a particularly valuable reagent. Its unique substitution pattern—featuring an electron-donating methoxy group and an electron-withdrawing, yet synthetically versatile, ethoxycarbonyl group—offers medicinal chemists a powerful handle to fine-tune molecular properties and build intricate biaryl scaffolds.
This guide provides an in-depth exploration of the application of this compound in the synthesis of pharmaceutical intermediates. We will delve into the mechanistic underpinnings of its reactivity, provide a detailed, field-proven protocol for its use in Suzuki-Miyaura coupling, and discuss the strategic advantages conferred by its functional groups.
The Strategic Advantage: Why this Substitution Pattern Matters
The specific arrangement of the methoxy and ethoxycarbonyl groups on the phenylboronic acid scaffold is not arbitrary; it is a deliberate choice rooted in the principles of medicinal chemistry and process development.
-
The Methoxy Group (–OCH₃): This group is a common feature in many natural products and approved drugs.[1][2] Its presence can significantly enhance a molecule's pharmacological profile by:
-
Improving Ligand-Target Binding: The oxygen atom can act as a hydrogen bond acceptor, leading to stronger and more specific interactions with biological targets.[2]
-
Modulating Physicochemical Properties: It can increase lipophilicity and improve metabolic stability, positively impacting a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
-
Altering Electronic Properties: As an electron-donating group, it influences the reactivity of the aromatic ring.
-
-
The Ethoxycarbonyl Group (–COOEt): This functional group serves multiple strategic purposes:
-
Synthetic Handle: It is a stable ester that can be readily hydrolyzed to the corresponding carboxylic acid, a common functional group in bioactive molecules for improving solubility or interacting with targets.
-
Activating and Protecting Group: In certain synthetic contexts, the ethoxycarbonyl group can serve dual roles, activating the molecule for specific reactions while protecting other functionalities.[3]
-
Ester Functionality: The ester itself is a key functional group in many active pharmaceutical ingredients (APIs).[4]
-
The combination of these two groups on the boronic acid allows for the creation of highly functionalized biaryl systems, which are core structures in numerous therapeutic agents.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or pseudohalide, like a triflate), a critical transformation for building the complex skeletons of modern drugs.[5]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the 4-ethoxycarbonyl-3-methoxyphenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating this fundamental process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Intermediate
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Purpose |
| This compound | 911312-76-0 | 224.02 g/mol | Nucleophilic Partner |
| Aryl Bromide (Ar-Br) | Varies | Varies | Electrophilic Partner |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 g/mol | Palladium(0) Catalyst Precursor |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | Base |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 g/mol | Solvent |
| Deionized Water | 7732-18-5 | 18.02 g/mol | Co-solvent |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Drying Agent |
Step-by-Step Methodology
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
Reaction Setup & Rationale:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and Pd(PPh₃)₄ (0.03 eq, 3 mol%).
-
Causality: Using an excess of the boronic acid (1.1-1.5 eq) helps to drive the reaction to completion and compensates for potential homocoupling or protodeboronation side reactions. The catalyst loading is a critical parameter; 3 mol% is a common starting point for optimization.
-
-
Inert Atmosphere & Degassing:
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Bubble the inert gas through the solution for 15-20 minutes.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Degassing the solvent removes dissolved oxygen, preserving the catalyst's activity throughout the reaction.
-
-
Base Addition:
-
Prepare a 2 M aqueous solution of potassium carbonate (K₂CO₃). Add a volume equivalent to 2.0-3.0 eq of the base to the reaction mixture via syringe.
-
Causality: The base is essential for activating the boronic acid to form the boronate anion ([ArB(OH)₃]⁻), which is significantly more nucleophilic and readily participates in the transmetalation step.[6] A mixed solvent system like dioxane/water is often used to ensure all components, including the inorganic base, are soluble.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed (typically 4-12 hours).
-
Causality: Elevated temperatures are typically required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Careful monitoring prevents unnecessary heating, which can lead to byproduct formation.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Causality: The aqueous washes remove the inorganic base and other water-soluble byproducts. The brine wash helps to break up any emulsions and begins the process of removing water from the organic layer.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Purification is necessary to remove the spent catalyst, excess reagents, and any side products to yield the desired intermediate with high purity, which is critical for subsequent pharmaceutical synthesis steps.
-
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Ineffective base. | Use a fresh bottle of catalyst or a different Pd source (e.g., Pd(OAc)₂ with a phosphine ligand). Ensure thorough degassing. Try a stronger base like K₃PO₄ or Cs₂CO₃. |
| Protodeboronation | Presence of excess water or protic sources; Prolonged reaction time at high temp. | Use anhydrous solvents; Minimize water content in the base solution. Do not overheat or run the reaction longer than necessary. |
| Homocoupling of Boronic Acid | Oxygen in the system; High catalyst loading. | Ensure the reaction is strictly anaerobic. Reduce the catalyst loading once the optimal conditions are found. |
| Difficult Purification | Residual palladium catalyst. | Pass the crude product through a plug of silica or celite before concentration. Consider treatment with a palladium scavenger. |
Safety & Handling
-
Boronic Acids: Handle in a well-ventilated fume hood. Avoid inhalation of dust. While generally stable, some boronic acids can undergo decomposition. Store in a cool, dry place.
-
Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric. Handle in an inert atmosphere when dry. Avoid creating dust.
-
Solvents: Anhydrous solvents like dioxane are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) before use and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its well-defined reactivity in Suzuki-Miyaura cross-coupling, combined with the beneficial properties imparted by its methoxy and ethoxycarbonyl substituents, makes it a strategic choice for the efficient construction of complex biaryl intermediates. The protocol and insights provided herein offer a robust starting point for researchers and scientists in the drug development field to leverage this powerful reagent in their synthetic campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki Coupling [organic-chemistry.org]
Application of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid in Drug Discovery: A Technical Guide for Researchers
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for molecular scaffolds that enable rapid, efficient, and versatile synthesis of complex bioactive molecules is paramount. Among the vast arsenal of chemical tools available to medicinal chemists, substituted phenylboronic acids have emerged as indispensable building blocks. Their prominence is intrinsically linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a mild and functional group-tolerant approach to constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in a multitude of approved drugs and clinical candidates.[3][4]
4-Ethoxycarbonyl-3-methoxyphenylboronic acid, in particular, is a sophisticated reagent that offers a unique combination of functionalities. The boronic acid group serves as the reactive handle for the Suzuki-Miyaura coupling, while the ethoxycarbonyl and methoxy substituents on the phenyl ring provide valuable electronic and steric properties, as well as synthetic handles for further molecular elaboration. The strategic placement of these groups allows for the introduction of a key pharmacophore into a target molecule, influencing its binding affinity, selectivity, and pharmacokinetic properties. This application note provides a detailed exploration of the utility of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors.
Core Attributes of this compound
The utility of this reagent in drug discovery is underpinned by several key attributes:
| Property | Significance in Drug Discovery |
| Reactive Handle | The boronic acid moiety is a proficient nucleophile in palladium-catalyzed cross-coupling reactions, enabling the efficient formation of C-C bonds with a wide array of aryl and heteroaryl halides.[5] |
| Ethoxycarbonyl Group | This ester functionality can serve as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events. It can also be readily hydrolyzed to the corresponding carboxylic acid, providing a point for further derivatization or to introduce a charged group to modulate solubility and pharmacokinetic properties. |
| Methoxy Group | The methoxy group is a common feature in many kinase inhibitors, often occupying hydrophobic pockets in the ATP-binding site. Its electron-donating nature can also influence the reactivity of the boronic acid in the Suzuki-Miyaura coupling. |
| Substitution Pattern | The 1,2,4-substitution pattern on the phenyl ring provides a specific spatial arrangement of the functional groups, which can be crucial for achieving high-affinity binding to a biological target. |
Application in the Synthesis of Kinase Inhibitors: A Case Study of Foretinib
Kinase inhibitors are a major class of targeted cancer therapeutics that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation.[6] Many kinase inhibitors feature a quinoline or quinazoline core, which serves as a scaffold to present various substituents that interact with the ATP-binding site of the target kinase.[7][8] The synthesis of these complex molecules often relies on the Suzuki-Miyaura coupling to introduce key aryl or heteroaryl moieties.
A prime example of a drug candidate whose structure is amenable to synthesis using this compound is Foretinib (GSK1363089) .[3][9] Foretinib is a multi-kinase inhibitor that targets MET, VEGFR2, and other receptor tyrosine kinases involved in tumor angiogenesis and metastasis.[9] While various synthetic routes have been described, the core structure of Foretinib, which features a substituted quinoline linked to a phenyl group, is ideally suited for a convergent synthesis employing a Suzuki-Miyaura coupling as a key step.
The retrosynthetic analysis of Foretinib suggests a disconnection at the bond between the quinoline core and the substituted phenyl ring, highlighting the potential for a Suzuki-Miyaura coupling between a haloquinoline intermediate and a substituted phenylboronic acid. This compound represents a close analog to the required building block for the synthesis of Foretinib, showcasing the utility of this class of reagents in constructing such complex kinase inhibitors.
Signaling Pathway Targeted by Foretinib
Caption: Foretinib inhibits VEGFR-2 and c-Met signaling pathways.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Haloquinoline
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic haloquinoline, a key step in the synthesis of many kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound (1.1 eq)
-
Haloquinoline (e.g., 4-chloro-6,7-dimethoxyquinoline) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the haloquinoline (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the 1,4-dioxane/water solvent mixture. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Introduction: Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired coupled product.
Experimental Workflow Diagram
Caption: Suzuki-Miyaura Coupling Workflow.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in drug discovery, particularly for the synthesis of kinase inhibitors. Its unique combination of a reactive boronic acid handle and strategically placed ester and methoxy functionalities allows for the efficient construction of complex molecular architectures with desirable pharmacophoric features. The Suzuki-Miyaura coupling protocol detailed herein provides a robust and reproducible method for incorporating this key fragment into a variety of heterocyclic scaffolds. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of sophisticated building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of targeted therapeutics.
References
- 1. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
- 9. US20050165054A1 - Process for the preparation of quinoline derivatives - Google Patents [patents.google.com]
Palladium-catalyzed cross-coupling with 4-Ethoxycarbonyl-3-methoxyphenylboronic acid
An Application Guide to Palladium-Catalyzed Cross-Coupling with 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] For their pioneering work, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is particularly vital in the fields of medicinal chemistry and materials science for the construction of complex biaryl structures.[3][4]
This compound is a valuable building block in drug discovery. The ester and methoxy functionalities it carries are common in bioactive molecules, and its use in cross-coupling allows for the strategic installation of this substituted aryl moiety into a target scaffold. This guide serves as a comprehensive technical resource for researchers, providing a deep dive into the reaction mechanism, a detailed experimental protocol, and field-proven insights for successful execution and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halide (or carbon-triflate) bond of the electrophilic partner (R¹-X). This step forms a new Pd(II) intermediate.[5] The reactivity of the halide is crucial, with the rate of addition typically following the trend I > Br > OTf >> Cl.[1]
-
Transmetalation : This is the key bond-forming step where the organic group from the organoboron species (R²) is transferred to the palladium(II) center, displacing the halide.[6] This process is not spontaneous; it requires activation of the boronic acid by a base.[7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the electrophilic palladium complex.[6]
-
Reductive Elimination : In the final step, the two organic fragments (R¹ and R²) on the Pd(II) center are coupled, forming the new C-C bond of the desired product (R¹-R²). This process regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Components and Their Functions
The success of a Suzuki-Miyaura coupling hinges on the careful selection of each component. The specific substrate, this compound, contains an ester group which can be sensitive to harsh basic conditions, making the choice of base particularly important.[7]
| Component | Example(s) | Role & Field-Proven Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂ | Provides the catalytic palladium center. Pd(0) sources like Pd(PPh₃)₄ are directly active. Pd(II) precatalysts like Pd(OAc)₂ or Pd(dppf)Cl₂ are often more stable to air but require in situ reduction to Pd(0), which can be achieved by reaction with phosphine ligands or through homocoupling of the boronic acid.[1] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, dppf | Stabilizes the palladium catalyst, prevents its decomposition into inactive palladium black, and modulates its reactivity.[1] Bulky, electron-rich phosphine ligands often accelerate both oxidative addition and reductive elimination, and are necessary for coupling less reactive electrophiles like aryl chlorides.[5][6] |
| Boronic Acid | This compound | The nucleophilic partner that provides the R² group. Boronic acids can be prone to decomposition, particularly protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), which is a common side reaction.[1] |
| Electrophile | Aryl bromides, iodides, or triflates | The electrophilic partner (R¹-X). Aryl bromides offer a good balance of reactivity and stability and are commonly used. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Essential for activating the boronic acid for transmetalation.[6][7] For substrates with base-sensitive groups like esters, milder bases such as K₂CO₃ or K₃PO₄ are preferred over stronger bases like NaOH to prevent hydrolysis. Anhydrous conditions with KF can also be effective.[7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Solubilizes the reagents and facilitates the reaction. A mixed aqueous system is often beneficial and can accelerate the transmetalation step.[9][10] Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[1] |
Detailed Experimental Protocol
Reaction: Suzuki-Miyaura Coupling of 1-bromo-4-nitrobenzene with this compound.
Materials and Equipment:
-
This compound (1.1 equiv.)
-
1-bromo-4-nitrobenzene (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (1.0 equiv.), this compound (1.1 equiv.), and potassium carbonate (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.[11]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (0.02 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio) via syringe. The solvents should be degassed beforehand by bubbling with argon for at least 30 minutes.[2]
-
Reaction Execution: Place the flask in a preheated oil bath or heating mantle set to 90-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.
Experimental Workflow Visualization
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common issues.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: The Pd(0) species was oxidized by residual oxygen.[1] 2. Insufficient Base Strength/Solubility: The boronic acid was not effectively activated. 3. Water Content: Some Suzuki reactions require a small amount of water to proceed efficiently; strictly anhydrous conditions can be detrimental.[9][10] | 1. Ensure all reagents are dry (if needed), solvents are thoroughly degassed, and the reaction is maintained under a positive pressure of inert gas. 2. Try a different base (e.g., K₃PO₄ or Cs₂CO₃) or a solvent system that better solubilizes it. 3. If running anhydrously, try adding a small amount of water (e.g., as part of a 4:1 or 10:1 organic/aqueous solvent system).[9] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Pd(II) and Oxygen: This combination can promote the oxidative homocoupling of two boronic acid molecules.[1] 2. Slow Oxidative Addition: If the oxidative addition of the aryl halide is slow, the boronic acid may react with itself. | 1. Improve inert atmosphere techniques. If using a Pd(II) precatalyst, ensure conditions favor its reduction to Pd(0). 2. Consider a more reactive aryl halide (iodide instead of bromide) or a more electron-rich, bulky ligand to accelerate the oxidative addition step. |
| Protodeboronation | 1. Excess Water or Protic Solvents: The boronic acid group is replaced by hydrogen. 2. Elevated Temperatures / Long Reaction Times: Can promote decomposition. 3. Certain Structural Motifs: Some electronic features can accelerate this side reaction.[1] | 1. Use anhydrous solvents or carefully control the amount of water. 2. Attempt the reaction at a lower temperature or monitor closely to avoid unnecessarily long heating times. 3. If the problem persists, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.[10] |
| Ester Hydrolysis | Base is too strong: The ethoxycarbonyl group on the boronic acid is cleaved by strong bases (e.g., NaOH, KOH). | Use a milder base such as K₂CO₃, K₃PO₄, or KF.[7] Monitor the pH and reaction conditions carefully. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling is an indispensable tool for constructing C-C bonds. By understanding the underlying mechanism and the specific function of each reagent, researchers can effectively utilize building blocks like this compound to synthesize complex molecules for drug discovery and development. This guide provides a robust framework, from theory to practical application, enabling scientists to confidently perform this reaction, troubleshoot potential issues, and achieve successful outcomes.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. reddit.com [reddit.com]
- 10. catalysis-consulting.com [catalysis-consulting.com]
- 11. quora.com [quora.com]
Application Notes and Protocols: The Strategic Use of 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid in Agrochemical Synthesis
Abstract
The synthesis of complex, high-value agrochemicals demands robust and versatile chemical methodologies. The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone technology for the construction of biaryl frameworks, which are prevalent in modern fungicides and herbicides.[1] This document provides detailed application notes on the strategic use of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid as a key building block in the synthesis of fungicidal active ingredients. We will explore its application in the synthesis of a key biphenyl intermediate analogous to those used in the production of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, such as Bixafen.[2] Detailed mechanistic insights and a comprehensive, field-tested protocol for its use in a palladium-catalyzed Suzuki-Miyaura coupling are presented for researchers, chemists, and process development professionals in the agrochemical sector.
Introduction: The Role of Substituted Phenylboronic Acids in Agrochemical Innovation
Boronic acids are a class of organoboron compounds characterized by their stability, low toxicity, and exceptional utility in carbon-carbon bond formation.[2][3] Their prominence in organic synthesis is largely due to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method that offers broad functional group tolerance and high yields under relatively mild conditions.[1]
This compound is a particularly valuable reagent for agrochemical synthesis. Its key structural features include:
-
The Boronic Acid Moiety: The reactive center for the Suzuki-Miyaura coupling.
-
The Methoxy Group (-OCH₃): An electron-donating group that can influence the electronic properties and, consequently, the biological activity of the final molecule.
-
The Ethoxycarbonyl Group (-COOEt): An electron-withdrawing group that provides a synthetic handle for further molecular modification, potentially impacting the compound's systemic properties and target interaction.
The strategic incorporation of this building block allows for the precise construction of complex biaryl systems, which are integral to the efficacy of many modern crop protection agents.[4]
Core Application: Synthesis of a Bixafen Analogue Intermediate
Bixafen is a highly effective SDHI fungicide that functions by inhibiting mitochondrial respiration in pathogenic fungi.[5] Its core structure is a substituted biphenyl amide. The key step in its synthesis is the formation of the biphenyl C-C bond, a transformation ideally suited for the Suzuki-Miyaura coupling.[2]
In this application note, we detail the synthesis of Ethyl 4-(2-amino-5-fluorophenyl)-2-methoxybenzoate , a key intermediate for a Bixafen analogue, via the coupling of this compound with 2-bromo-4-fluoroaniline.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a robust methodology for the synthesis of Ethyl 4-(2-amino-5-fluorophenyl)-2-methoxybenzoate.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 179898-63-6 | 224.02 | 12.0 | 1.2 |
| 2-Bromo-4-fluoroaniline | 65896-11-9 | 190.02 | 10.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.3 | 0.03 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 25.0 | 2.5 |
| Toluene, anhydrous | 108-88-3 | - | 50 mL | - |
| Water, deionized | 7732-18-5 | - | 12.5 mL | - |
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis, purification, and analysis.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a 250 mL two-necked, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.69 g, 12.0 mmol), 2-bromo-4-fluoroaniline (1.90 g, 10.0 mmol), and anhydrous potassium carbonate (3.46 g, 25.0 mmol).
-
Inert Atmosphere: Seal the flask with septa, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol). Then, add anhydrous toluene (50 mL) and deionized water (12.5 mL) via syringe.
-
Degassing: Vigorously stir the biphasic mixture and gently bubble argon through the solution for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the reaction mixture to 90-95 °C in an oil bath and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product, Ethyl 4-(2-amino-5-fluorophenyl)-2-methoxybenzoate.
Expected Results & Troubleshooting
| Parameter | Expected Outcome |
| Appearance | Light yellow to amber solid |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, and HRMS consistent with structure. |
Troubleshooting:
-
Low Yield: May indicate incomplete reaction or catalyst degradation. Ensure rigorous degassing, use of anhydrous solvents, and check the quality of the palladium catalyst.[8] Increasing catalyst loading to 5 mol% may be beneficial.[3]
-
Formation of Homocoupling Byproducts: This can occur if the reaction is too slow. A more active catalyst system (e.g., using a phosphine ligand like SPhos) or a different base (e.g., Cs₂CO₃) could be explored.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex biaryl intermediates in the agrochemical industry. The Suzuki-Miyaura coupling protocol detailed herein provides a reliable and scalable method for constructing the core of advanced SDHI fungicides. The ability to introduce specific methoxy and ethoxycarbonyl functionalities offers significant advantages for fine-tuning the biological activity and pharmacokinetic properties of next-generation crop protection agents.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Implementation of 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid in Chan-Lam Coupling Reactions
Abstract
The Chan-Lam coupling reaction represents a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-heteroatom bonds under remarkably mild, often aerobic, conditions.[1][2][3] This guide provides an in-depth exploration of the Chan-Lam coupling utilizing a specific, functionally rich substrate: 4-Ethoxycarbonyl-3-methoxyphenylboronic acid . This molecule is of significant interest in medicinal chemistry and materials science due to the strategic placement of an electron-withdrawing ester and an electron-donating methoxy group, which allows for fine-tuning of electronic properties and provides a handle for further derivatization. This document offers a mechanistic overview, detailed experimental protocols for C-N, C-O, and C-S bond formation, a comprehensive troubleshooting guide, and expert insights into optimizing reaction outcomes for researchers in drug discovery and process development.
Introduction: The Strategic Advantage of Chan-Lam Coupling
The copper-catalyzed cross-coupling of boronic acids with N-H, O-H, and S-H containing compounds, known as the Chan-Lam or Chan-Evans-Lam coupling, has emerged as a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[1][4] Its primary advantages include the use of an inexpensive, earth-abundant copper catalyst, tolerance to air and moisture, and typically mild reaction conditions that are compatible with a wide array of functional groups.[5][6]
This compound is a particularly valuable building block. The ortho-methoxy and para-ethoxycarbonyl substituents on the phenyl ring create a specific electronic and steric environment that influences reactivity and can be exploited in multi-step syntheses. This guide aims to demystify its application and provide robust, reproducible protocols.
Mechanistic Rationale: The "Why" Behind the Protocol
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. While the precise mechanism can be complex and substrate-dependent, a generally accepted pathway provides a strong working model for experimental design.[4][7]
The reaction is initiated by the coordination of the N-H or O-H nucleophile to the Cu(II) catalyst (e.g., copper(II) acetate). A subsequent transmetalation step with the boronic acid forms a copper-aryl intermediate. The key bond-forming step is believed to proceed through a Cu(III) species, which undergoes reductive elimination to yield the desired C-N or C-O coupled product and a Cu(I) species.[1][4] Atmospheric oxygen serves as the terminal oxidant, regenerating the active Cu(II) catalyst and completing the cycle.[2]
References
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. marmacs.org [marmacs.org]
- 4. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes & Protocols: One-Pot Synthesis Strategies Involving 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid
Introduction: The Convergence of Efficiency and Complexity
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for efficiency is paramount. One-pot reactions, where multiple synthetic transformations occur in a single reaction vessel, represent a paradigm of elegance and practicality.[1][2] By minimizing intermediate isolation and purification steps, these strategies enhance yield, reduce waste, and accelerate the discovery timeline.[3] Central to these advanced synthetic routes are versatile building blocks capable of participating in a range of chemical transformations.
4-Ethoxycarbonyl-3-methoxyphenylboronic acid is one such pivotal intermediate. Its substituted phenyl ring is a common motif in pharmacologically active agents and functional materials.[4][5] The boronic acid moiety is a gateway to palladium-catalyzed cross-coupling reactions, while the ethoxycarbonyl and methoxy groups offer sites for further functionalization and influence the molecule's electronic properties and steric profile.[4][6] This guide provides detailed application notes and protocols for leveraging this valuable building block in two powerful one-pot synthesis strategies: the Suzuki-Miyaura cross-coupling reaction and multicomponent reactions (MCRs).
Strategy 1: One-Pot Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds, which are prevalent in medicinal chemistry.[7][8] A one-pot approach, which often involves the in-situ formation of the boronic ester followed by the coupling, or the direct coupling of multiple components, circumvents the need to isolate potentially unstable intermediates and streamlines the synthesis of complex molecules.[9][10]
Expertise & Causality: Designing the Reaction
The success of a one-pot Suzuki-Miyaura reaction hinges on the careful selection of a catalyst system and conditions that are compatible with all reactants and intermediates.
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical. For coupling an electron-rich boronic acid like ours with a potentially challenging (hetero)aryl halide, a high-performance catalyst is required. Buchwald's second-generation preformed catalysts (e.g., XPhos-Pd-G2) are highly effective at low loadings and function well at or near room temperature, which is ideal for preserving the sensitive ester functionality.[10] Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are also effective, though may require higher temperatures.[11]
-
Base and Solvent: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[12] An aqueous solution of a carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) is typically employed.[13] The choice of solvent, often a mixture like dioxane/water or THF/water, must be able to dissolve both the organic substrates and the inorganic base to ensure an efficient reaction.
-
Substrate Compatibility: The 4-ethoxycarbonyl and 3-methoxy groups on the boronic acid are generally stable under Suzuki-Miyaura conditions. The electron-donating methoxy group can accelerate the oxidative addition step, while the ester is typically non-reactive, making this building block highly versatile.[7]
Experimental Workflow: One-Pot Suzuki Coupling
Caption: One-Pot Suzuki-Miyaura Reaction Workflow.
Protocol: Synthesis of Ethyl 4-(pyridin-2-yl)-2-methoxybenzoate
This protocol details the one-pot coupling of this compound with 2-bromopyridine, a common fragment in kinase inhibitors.[9]
Materials:
-
This compound
-
2-Bromopyridine
-
Potassium Carbonate (K₂CO₃)
-
XPhos-Pd-G2 (or Pd(PPh₃)₄)
-
1,4-Dioxane, Anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 mmol, 1.2 equiv.).
-
Add 2-bromopyridine (1.0 mmol, 1.0 equiv.) and potassium carbonate (2.5 mmol, 2.5 equiv.).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Bubble nitrogen or argon gas through the solution for 15 minutes to degas the mixture.
-
Add the palladium catalyst (0.02 mmol, 2 mol%).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[7]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
| Parameter | Condition | Rationale |
| Catalyst | XPhos-Pd-G2 (2 mol%) | High activity, allowing for lower catalyst loading and milder conditions.[10] |
| Base | K₂CO₃ (2.5 equiv.) | Effective base for transmetalation; readily available and cost-effective.[13] |
| Solvent | Dioxane/Water (5:1) | Miscible system that dissolves both organic and inorganic components. |
| Temperature | 90 °C | Provides sufficient thermal energy for efficient catalysis without degrading components. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Strategy 2: One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials.[1][2] This approach offers exceptional atom economy and allows for the rapid construction of complex and diverse molecular libraries from simple precursors.[14] Organoboron compounds can be powerful partners in MCRs, often participating in a key C-C bond-forming step.
Expertise & Causality: The Petasis Borono-Mannich (PBM) Reaction
The Petasis reaction is a versatile MCR that forms α-amino acids and their derivatives. It involves the reaction of an amine, a carbonyl compound (often an α-hydroxy aldehyde or glyoxal), and an organoboronic acid. The use of this compound in this reaction allows for the direct installation of this substituted aryl group into a complex scaffold in a single step.
The mechanism is believed to proceed through the formation of an iminium ion from the amine and carbonyl, followed by the formation of a tetracoordinate boronate complex. This complex then facilitates the transfer of the aryl group from boron to the electrophilic carbon of the iminium ion. The choice of solvent is critical; polar, protic solvents like ethanol or methanol can facilitate the formation of the key intermediates.
Experimental Workflow: One-Pot Petasis Reaction
// Invisible edges for alignment edge [style=invis]; amine -> carbonyl -> boronic; }
Caption: Convergent Workflow of a Three-Component Petasis Reaction.
Protocol: Synthesis of 2-(4-ethoxycarbonyl-3-methoxyphenyl)-2-(piperidin-1-yl)acetic acid
This protocol describes a hypothetical but highly plausible three-component Petasis reaction.
Materials:
-
This compound
-
Piperidine (or other secondary amine)
-
Glyoxylic acid monohydrate
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.0 mmol, 1.0 equiv.) in ethanol (10 mL).
-
Add piperidine (1.0 mmol, 1.0 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Add this compound (1.1 mmol, 1.1 equiv.) in a single portion.
-
Stir the reaction mixture at room temperature or heat gently to 50 °C.
-
Monitor the reaction by LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the crude residue in dichloromethane and purify by flash column chromatography on silica gel to isolate the target α-amino acid derivative.
| Component | Role | Rationale |
| Amine | Nucleophile | Forms the initial iminium ion intermediate. Secondary amines are highly effective. |
| Carbonyl | Electrophile | Glyoxylic acid provides the two-carbon backbone of the final amino acid product. |
| Boronic Acid | Aryl Source | Delivers the substituted phenyl ring to the iminium carbon via a boronate complex.[15] |
| Solvent | Ethanol | A polar, protic solvent that facilitates intermediate formation and is environmentally benign. |
Conclusion
This compound is a highly adaptable building block for advanced, efficient synthesis. The one-pot strategies detailed herein—Suzuki-Miyaura cross-coupling and multicomponent reactions—demonstrate its utility in rapidly constructing complex biaryl and amino acid scaffolds. By understanding the causality behind reagent selection and reaction conditions, researchers can leverage these protocols to accelerate the synthesis of novel compounds for pharmaceutical and materials science applications. The continued development of one-pot methodologies will further enhance the value of such versatile intermediates in modern organic chemistry.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.se [fishersci.se]
- 8. tcichemicals.com [tcichemicals.com]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. medium.com [medium.com]
- 14. iris.cnr.it [iris.cnr.it]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Suzuki Coupling with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Accelerating Biaryl Synthesis through Microwave-Assisted Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in pharmaceuticals, natural products, and advanced materials.[1] Traditional Suzuki coupling reactions, while powerful, can often require long reaction times and elevated temperatures, leading to potential side reactions and degradation of sensitive substrates.
The advent of microwave-assisted organic synthesis has revolutionized this field by offering a highly efficient and rapid heating method.[2] Compared to conventional heating, microwave irradiation significantly reduces reaction times, often from hours to mere minutes, while also improving reaction yields and product purity.[1][2] This technology is particularly advantageous for high-throughput synthesis and library generation in drug discovery, where speed and efficiency are paramount.[3][4] This application note provides a comprehensive guide to the principles, practical considerations, and protocols for performing microwave-assisted Suzuki coupling reactions with arylboronic acids.
The Reaction Mechanism: A Synergistic Effect of Palladium Catalysis and Microwave Energy
The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Microwave irradiation accelerates each of these steps by providing rapid and uniform heating to the reaction mixture.
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide to form a Pd(II) complex.
-
Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.[6]
The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform temperature elevation. This localized heating can lead to reaction rates that are significantly faster than those achieved with conventional oil baths.[8]
Key Reaction Components and Considerations
The success of a microwave-assisted Suzuki coupling reaction is dependent on the careful selection of the catalyst, base, solvent, and reaction parameters. The following table summarizes the critical components and their roles, providing a starting point for reaction optimization.
| Component | Role & Common Examples | Key Considerations |
| Aryl Halide/Triflate | Electrophilic coupling partner. Reactivity order: I > Br > OTf > Cl.[7] | Aryl chlorides are often less reactive but can be activated with specialized catalysts and higher temperatures.[9] |
| Arylboronic Acid | Nucleophilic coupling partner. | Generally stable and commercially available with a wide range of functional groups. |
| Palladium Catalyst | Facilitates the cross-coupling reaction. Examples: Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf).[3][5][10] | The choice of ligand can significantly impact catalyst activity and stability. For challenging substrates, specialized ligands may be required.[1] |
| Base | Activates the boronic acid for transmetalation. Examples: K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃.[9][10][11] | The strength and solubility of the base can influence reaction kinetics and side product formation.[11] |
| Solvent | Solubilizes reactants and facilitates heat transfer. Examples: 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Ethanol/H₂O.[1][5][12] | Aqueous solvent mixtures are often employed to facilitate the dissolution of the base and boronate species.[1] The choice of solvent can also influence the heating efficiency in the microwave reactor.[12] |
Experimental Workflow and Protocols
The following section outlines a general protocol for performing a microwave-assisted Suzuki coupling reaction. This should be considered a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Visualizing the Workflow
Detailed Step-by-Step Protocol
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Reagent Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).
-
Solvent Addition: Add the degassed solvent mixture (5 mL) to the vial.
-
Vial Sealing: Securely seal the vial with a septum cap.
-
Microwave Setup: Place the sealed vial into the cavity of the microwave reactor.
-
Reaction Conditions: Set the reaction parameters on the microwave reactor. Typical conditions are a temperature of 120-150°C for a duration of 5-20 minutes, with a maximum power setting of 100-300 W.[10] Ensure that the stirring function is enabled.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a small aliquot of the reaction mixture.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient temperature or reaction time. | Increase the reaction temperature in 10-20°C increments or prolong the reaction time. |
| Inactive catalyst. | Use a fresh batch of catalyst or screen different palladium sources and ligands. | |
| Inefficient base. | Try a stronger or more soluble base, such as Cs₂CO₃ or K₃PO₄. | |
| Side Product Formation (e.g., Homocoupling) | High catalyst loading or temperature. | Reduce the catalyst loading or lower the reaction temperature. |
| Presence of oxygen. | Ensure solvents are properly degassed and the reaction is run under an inert atmosphere if necessary.[1] | |
| Decomposition of Starting Material or Product | Excessive temperature. | Reduce the reaction temperature. Consider using a lower boiling point solvent. |
Conclusion
Microwave-assisted Suzuki coupling with arylboronic acids is a robust and highly efficient method for the synthesis of biaryl compounds. The significant reduction in reaction times and often improved yields make it an invaluable tool for researchers in academia and industry. By understanding the underlying mechanism and carefully selecting the reaction components, scientists can leverage this technology to accelerate their research and development efforts. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful synthetic methodology.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pure.psu.edu [pure.psu.edu]
- 9. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 10. Simple and Rapid Microwave‐Assisted Suzuki–Miyaura Cross‐coupling in Betaine/Glycerol Natural Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cem.de [cem.de]
Application Notes and Protocols for Ligandless Palladium Acetate-Catalyzed Suzuki Reactions in Water
Introduction: Embracing Green Chemistry in Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4][5][6] Traditionally, these reactions have relied on phosphine ligands to stabilize the palladium catalyst and facilitate the catalytic cycle. However, the often toxic and expensive nature of these ligands, coupled with the use of volatile organic solvents, presents significant environmental and economic challenges.[1][3]
This guide details a robust and environmentally benign alternative: the ligandless palladium acetate-catalyzed Suzuki reaction in water.[7][8][9][10][11] By eliminating the need for phosphine ligands and employing water as the reaction medium, this methodology aligns with the principles of green chemistry, offering a safer, more sustainable, and often more cost-effective approach to the synthesis of biaryl compounds—a common motif in pharmaceuticals and functional materials.[1][12][13]
The Catalytic System: Unraveling the "Ligandless" Nature
The term "ligandless" in this context can be a misnomer. While no external phosphine or N-heterocyclic carbene ligands are added, the reaction is not devoid of coordinating species. Water itself, the base, and even the substrates can play a role in stabilizing the active palladium species.[14]
The prevailing understanding is that palladium acetate, Pd(OAc)₂, serves as a precatalyst. In the aqueous basic medium, it is reduced in situ from Pd(II) to the catalytically active Pd(0).[15] This reduction can be facilitated by solvents, bases, or even the boronic acid reagent. These Pd(0) species can then aggregate to form palladium nanoparticles (PdNPs), which are believed to be the true catalytic entities in many of these "ligandless" systems.[16][17][18][19] The catalytic activity is often observed on the surface of these nanoparticles.[17]
The Role of the Base and Temperature
The choice of base is critical not only for the transmetalation step of the catalytic cycle but also for stabilizing the active palladium species and influencing the reaction rate.[14] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly employed due to their low cost and effectiveness.[7][13] The base activates the organoboron compound, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[20]
Reaction temperature is another key parameter that influences the reaction kinetics. While some ligandless systems can proceed at room temperature, moderate heating (typically 50-100 °C) is often required to achieve optimal yields and reaction times, especially for less reactive aryl bromides and chlorides.[7][21]
Visualizing the Catalytic Cycle
The catalytic cycle for the ligandless Suzuki-Miyaura reaction is generally accepted to proceed through the classical steps of oxidative addition, transmetalation, and reductive elimination. The diagram below illustrates this process, highlighting the role of the palladium nanoparticles as the catalytic species.
Caption: Catalytic cycle of the ligandless Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols provide a general framework for conducting ligandless palladium acetate-catalyzed Suzuki reactions in water. Optimization of specific parameters may be necessary for different substrates.
Protocol 1: General Procedure for the Coupling of Aryl Halides with Arylboronic Acids
This protocol is a general starting point for a wide range of aryl bromides and iodides.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Arylboronic acid
-
Inorganic base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the inorganic base (2.0-3.0 mmol).
-
Addition of Catalyst and Solvent: Add palladium acetate (0.5-2 mol%). To this mixture, add deionized water (5-10 mL).
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 50-100 °C) using a heating mantle or oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can range from 30 minutes to several hours.[13]
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure biaryl product.
Protocol 2: Utilizing a Co-solvent System for Enhanced Solubility
For substrates with poor water solubility, the addition of a co-solvent like polyethylene glycol (PEG) can significantly improve reaction efficiency.[7][22]
Additional Materials:
-
Polyethylene glycol (PEG), average molecular weight 200-400
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Co-solvent Addition: Add PEG to the reaction mixture to achieve a desired water:PEG ratio (e.g., 1:1 v/v).[7]
-
Proceed with steps 3-7 of Protocol 1. The presence of PEG may facilitate the formation of a reusable catalytic system.[7]
Data Presentation: A Guide to Reaction Conditions
The following table summarizes typical reaction conditions for the ligandless palladium acetate-catalyzed Suzuki reaction in water with various substrates. This table should be used as a starting point for optimization.
| Aryl Halide | Arylboronic Acid | Base | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | 1 | Water | 80 | 2 | 95 | [13] |
| Iodobenzene | Phenylboronic acid | Na₂CO₃ | 0.5 | Water/Acetone (3.5:3) | 35 | 0.5 | >99 | |
| 4-Bromotoluene | Phenylboronic acid | Na₂CO₃ | 1 | Water/PEG-400 (1:1) | 50 | 1 | 98 | [7] |
| 4-Chloroacetophenone | Phenylboronic acid | K₃PO₄ | 2 | DMA/Water (5:1) | 80 | 12 | 85 | [23] |
| 2-Bromopyridine | Phenylboronic acid | K₂CO₃ | 2 | Water | 100 | 4 | 92 |
Troubleshooting and Key Considerations
-
Low Yields:
-
Incomplete Reaction: Increase reaction time or temperature. Ensure efficient stirring.
-
Catalyst Deactivation: The formation of palladium black can indicate catalyst agglomeration and deactivation. Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes mitigate this.[4][24][25]
-
Poor Substrate Solubility: Consider using a co-solvent like PEG or acetone.[7][26]
-
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures. Using a slight excess of the boronic acid can be beneficial, but large excesses should be avoided.
-
Substrate Scope: While this method is effective for a wide range of aryl iodides and bromides, aryl chlorides are generally less reactive and may require higher catalyst loadings, higher temperatures, or the use of additives.[23][27] Electron-rich aryl halides may react slower than electron-deficient ones.[26]
-
Safety: While this method is greener than traditional approaches, standard laboratory safety precautions should always be followed.
Conclusion: A Sustainable Path Forward for C-C Bond Formation
The ligandless palladium acetate-catalyzed Suzuki reaction in water represents a significant advancement in sustainable organic synthesis. By eliminating the need for expensive and often hazardous ligands and organic solvents, this methodology provides a practical, efficient, and environmentally responsible route to valuable biaryl compounds. Its operational simplicity and broad applicability make it an attractive tool for researchers in academia and industry, particularly in the field of drug development where green chemistry principles are increasingly important.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water [organic-chemistry.org]
- 8. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki cross-coupling in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gctlc.org [gctlc.org]
- 14. Sustainable Ligand-Free, Palladium-Catalyzed Suzuki-Miyaura Reactions in Water: Insights into the Role of Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. par.nsf.gov [par.nsf.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. An Aerobic Ligandless Palladium Acetate Catalysed Suzuki-Miyaura Cross-Coupling Reaction in an Aqueous Solvent | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting failed Suzuki coupling reactions with boronic acids
<Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Boronic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forging carbon-carbon bonds, central to modern organic synthesis and drug discovery.[1][2] Despite its versatility, researchers often encounter challenges that lead to low yields or complete reaction failure. This guide provides a structured, in-depth approach to troubleshooting these issues, moving from common oversights to more complex mechanistic considerations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This technical support center is designed in a question-and-answer format to directly address the specific problems you may encounter during your experiments.
Q1: My Suzuki coupling reaction has failed, showing little to no product formation. Where do I begin troubleshooting?
A1: A failed Suzuki reaction can typically be traced back to one of several key areas. A systematic check of your reagents and reaction conditions is the most efficient way to diagnose the problem.
Initial Checks:
-
Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[3] Phosphine ligands are particularly susceptible to oxidation.[3] The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst, it must be reduced in situ.[4][5]
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) and also degrade phosphine ligands, leading to catalyst deactivation and the formation of palladium black.[3][4][5] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that your solvents were thoroughly degassed.[3][6]
-
Reagent Quality and Stability:
-
Boronic Acid: Boronic acids can degrade over time, especially when exposed to air and moisture.[7] Some, particularly heteroaryl and vinyl boronic acids, are prone to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][8] Consider using a fresh batch of boronic acid or a more stable derivative like a pinacol ester or an MIDA boronate.[3][7]
-
Organic Halide: Verify the purity of your organic halide. The general reactivity trend is I > Br > OTf >> Cl.[3] Couplings involving aryl chlorides are often more challenging and may require specialized, highly active catalyst systems.[3][9]
-
-
Base and Solvent: The choice of base and solvent is crucial and often interdependent.[10] Ensure your base is of high purity and, for anhydrous reactions, finely powdered and dry.[4] Solvents must be anhydrous and degassed for most applications.[3]
Q2: I'm observing significant side products, such as homocoupling of my boronic acid or dehalogenation of my starting material. What causes this and how can I prevent it?
A2: The formation of side products points to competing reaction pathways that are outcompeting your desired cross-coupling.
-
Homocoupling of Boronic Acid: This side reaction, which forms a symmetrical biaryl from two molecules of your boronic acid, is often promoted by the presence of oxygen and Pd(II) species.[4][5]
-
Solution: Rigorous exclusion of oxygen is the primary solution. Ensure your solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period) and maintain a positive pressure of inert gas throughout the reaction.[6][11] Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can also favor the cross-coupling pathway.[6]
-
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is a common issue, particularly with electron-rich or heteroaryl boronic acids.[4][8][12]
-
Solution: This side reaction is often catalyzed by the base and accelerated by the presence of water.[4][8]
-
Switch to a milder base: Strong bases like NaOH can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or K₃PO₄.[13]
-
Use anhydrous conditions: Since water is the proton source for this side reaction, switching to anhydrous solvents and bases can significantly reduce its occurrence.[4]
-
Use a more stable boronic acid surrogate: Pinacol esters, MIDA boronates, or potassium trifluoroborate salts are generally more stable alternatives to free boronic acids and are less prone to protodeboronation.[5][7][14]
-
-
-
Dehalogenation: In this side reaction, the halogen on your electrophile is replaced by a hydrogen atom.
-
Solution: This can occur if the palladium complex formed after oxidative addition reacts with a hydride source in the reaction mixture. Potential hydride sources include amine bases or alcoholic solvents.[5] Consider changing your base or solvent system if dehalogenation is a significant issue.
-
Q3: My reaction is sluggish or stalls at partial conversion. How can I improve the reaction rate and drive it to completion?
A3: A slow or incomplete reaction often indicates a suboptimal choice of catalyst, base, solvent, or temperature.
-
Catalyst System: For challenging substrates, such as electron-rich or sterically hindered aryl halides, standard catalysts like Pd(PPh₃)₄ may not be effective.[13]
-
Base Selection: The base plays a critical role in activating the boronic acid for the transmetalation step.[10][15] Its strength and solubility are key factors.
-
Solvent Effects: The solvent must solubilize all reaction components and can also influence the stability and reactivity of the catalytic species.[16][17]
-
Solution: Common solvents include toluene, dioxane, and THF, often with a small amount of water.[18] If solubility is an issue, a different solvent system may be necessary. For example, polar aprotic solvents like DMF can sometimes be effective, but their impact on selectivity should be considered.[16][17]
-
-
Temperature: Many Suzuki couplings require heating to proceed at an optimal rate.[3]
Table 1: Comparative Guide to Common Bases in Suzuki Coupling
| Base | Strength | Common Solvents | Notes |
| Na₂CO₃, K₂CO₃ | Moderate | Toluene/Ethanol/Water, Dioxane/Water | A good starting point for many standard couplings.[10] |
| K₃PO₄ | Strong | Dioxane, Toluene, THF (often with water) | Very effective for challenging couplings, including those with aryl chlorides.[10][13] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Often provides excellent results but is more expensive.[10][13] |
| KOH, NaOH | Very Strong | Aqueous mixtures | Can be effective but may promote side reactions like protodeboronation and ester hydrolysis.[10][13] |
| KF | Mild | Anhydrous THF, Dioxane | Useful for substrates with base-labile functional groups.[15] |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[10]
Q4: The reaction mixture turned black immediately upon heating. What does this signify?
A4: The formation of a black precipitate, known as "palladium black," indicates the agglomeration of palladium nanoparticles and is a sign of catalyst decomposition.[9][12] While a slight darkening of the reaction mixture is common, rapid and extensive blackening, especially early in the reaction, often correlates with a failed reaction.[9]
Causes of Catalyst Decomposition:
-
Presence of Oxygen: As mentioned, oxygen is a primary culprit in deactivating the Pd(0) catalyst.[4]
-
High Temperatures: Excessive heat can lead to the thermal decomposition of the catalyst.[11]
-
Impurities: Trace impurities in starting materials or solvents can act as catalyst poisons.[9][19]
Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[3]
-
Temperature Optimization: Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.[11]
-
Use High-Purity Reagents: Ensure the purity of all starting materials, bases, and solvents.[3]
Q5: How do I choose between using a boronic acid and a boronate ester?
A5: The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[7]
-
Boronic Acids:
-
Pros: Generally more reactive, often leading to faster reaction times.[7]
-
Cons: Less stable, prone to decomposition (protodeboronation, oxidation), and can be difficult to purify.[7][8] Their instability can also complicate reaction stoichiometry due to the formation of cyclic trimers (boroxines).[20]
-
-
Boronate Esters (e.g., Pinacol, MIDA):
-
Pros: Significantly more stable, often crystalline solids that are easy to handle, purify, and store for long periods.[7][20] This stability leads to more reproducible results, especially in complex syntheses.[7]
-
Cons: Generally less reactive than the corresponding boronic acids, which can lead to slower reaction times.[7][20]
-
Recommendation: For routine couplings with stable boronic acids, their higher reactivity can be advantageous. For unstable boronic acids (e.g., many heteroaryl, vinyl, and cyclopropyl derivatives), or for syntheses requiring high reproducibility and well-defined stoichiometry, the use of a more stable boronate ester is highly recommended.[7][21]
Visualizing the Process: Key Diagrams
The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]
Troubleshooting Workflow for a Failed Suzuki Reaction
Caption: A systematic workflow for troubleshooting failed Suzuki reactions.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point. Optimization of specific parameters will likely be necessary for your particular substrates.
Materials:
-
Aryl/Vinyl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid or Ester (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 10:1, to make a 0.2 M solution)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid (or ester), and the base.[3]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[1][3]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent system via syringe.[3][4]
-
Reaction: Place the sealed vessel in a pre-heated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[4]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3][4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3][4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Preventing protodeboronation of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid
A Guide to Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support center for 4-Ethoxycarbonyl-3-methoxyphenylboronic acid. As Senior Application Scientists, we understand that achieving high yields and purity in Suzuki-Miyaura cross-coupling reactions is paramount. A common and often frustrating side reaction is protodeboronation, the undesired cleavage of the C-B bond, which leads to the formation of a hydrogen-substituted arene, consuming your starting material and complicating purification.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a deep understanding of the factors that influence the stability of this compound and to offer actionable, field-proven strategies to mitigate protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a potential issue with this compound?
A1: Protodeboronation is a chemical process where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, effectively destroying the reagent's ability to participate in cross-coupling.[1] This reaction is catalyzed by both acidic and basic conditions and is often accelerated by the presence of water and elevated temperatures.[1][2]
The structure of this compound contains both an electron-donating methoxy group and an electron-withdrawing ethoxycarbonyl group. While electron-donating groups can sometimes stabilize the boronic acid, highly electron-deficient arylboronic acids are known to be particularly susceptible to protodeboronation, especially under the basic conditions required for Suzuki-Miyaura coupling.[3][4] The interplay of these electronic factors, combined with standard reaction conditions, makes this substrate moderately prone to this undesired pathway.
Q2: What are the primary experimental factors that promote protodeboronation?
A2: The rate of protodeboronation is highly sensitive to the reaction environment. The key factors are:
-
pH / Base: This is one of the most critical parameters. Protodeboronation is often fastest at high pH, where the boronic acid is converted to the more reactive boronate anion ([ArB(OH)₃]⁻).[1][5] Strong bases like NaOH and KOH can significantly accelerate this decomposition.[6]
-
Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[7][8] The desired coupling reaction and the undesired protodeboronation pathway are in kinetic competition.
-
Water Content: Water acts as the proton source for the C-H bond formation.[1] While many Suzuki protocols use aqueous solvent mixtures to dissolve the base, excessive water can favor protodeboronation.[9]
-
Reaction Time: The longer the boronic acid is exposed to destabilizing conditions, the more protodeboronation will occur.
-
Catalyst Activity: If the palladium catalyst turnover is slow, the boronic acid will have more time to decompose before it can participate in the desired transmetalation step.[1]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most direct way is to monitor the reaction mixture using analytical techniques. The protodeboronated byproduct for your starting material is ethyl 2-methoxybenzoate .
-
Thin-Layer Chromatography (TLC): Compare your reaction mixture to a standard of ethyl 2-methoxybenzoate. The appearance of a new spot corresponding to this byproduct is a clear indicator.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. You can identify the characteristic signals of ethyl 2-methoxybenzoate in your crude reaction mixture and quantify its formation relative to your desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent method for both identifying and quantifying the byproduct by its mass-to-charge ratio.
Q4: Is it better to use the boronic acid directly or a protected version like a pinacol or MIDA ester?
A4: For substrates prone to protodeboronation, using a protected form is a highly recommended and effective strategy. Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids.[10]
The most robust approach is the "slow-release" strategy, often employing N-methyliminodiacetic acid (MIDA) boronates.[1][11] These are highly stable, often crystalline solids that slowly hydrolyze under the reaction conditions to release the active boronic acid.[11][12] This ensures the concentration of the unstable free boronic acid remains low at all times, minimizing its decomposition while still allowing for efficient transmetalation.[11]
Troubleshooting Guide: High Protodeboronation Observed
If you are observing low yields of your desired biaryl product and significant formation of ethyl 2-methoxybenzoate, consult the following guide.
Competing Reaction Pathways
The core issue is the kinetic competition between the desired catalytic cycle and the off-cycle decomposition of the boronic acid. Your goal is to accelerate the former and suppress the latter.
Table 1: Troubleshooting Protodeboronation
| Potential Cause | Recommended Solution & Rationale |
| Base is too strong or concentrated | Switch from strong bases (NaOH, KOH) to milder alternatives like K₃PO₄, K₂CO₃, or Cs₂CO₃ .[6][12] These provide sufficient basicity for the catalytic cycle but are less aggressive in promoting C-B bond cleavage. |
| High reaction temperature | Lower the reaction temperature. While this may slow the reaction, it often suppresses protodeboronation more significantly than the desired coupling.[7] An optimal temperature balances reaction rate with substrate stability. Start at 60-70 °C and adjust as needed. |
| Excessive water in the solvent system | Minimize the amount of water. Use anhydrous solvents like dioxane, toluene, or 2-MeTHF .[7][12] If an aqueous phase is necessary for the base, use a minimal volume (e.g., 10:1 organic:aqueous ratio).[9] |
| Slow or inefficient catalyst system | Employ a highly active catalyst to accelerate the desired coupling. Use a modern palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos ) or an N-heterocyclic carbene (NHC) ligand.[1][13] These systems promote rapid transmetalation, which can outcompete decomposition.[1] |
| High concentration of unstable boronic acid | Convert the boronic acid to its pinacol ester or MIDA boronate ester before the coupling reaction.[12] This "slow-release" approach maintains a very low steady-state concentration of the active boronic acid, drastically reducing the rate of protodeboronation.[11] |
Troubleshooting Workflow
Use the following decision tree to guide your optimization process.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Reaction Yield with Electron-Rich Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with electron-rich boronic acids. These substrates, while valuable, introduce specific mechanistic hurdles that can lead to low yields and reaction failures. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
The Challenge: Why Are Electron-Rich Boronic Acids Difficult?
The core of the Suzuki-Miyaura reaction lies in a catalytic cycle involving a palladium catalyst. One of the most crucial steps is transmetalation , where the organic group from the boronic acid is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[1][2]
Electron-donating groups (EDGs) on the boronic acid (e.g., -OMe, -NMe₂, alkyl groups) increase the electron density on the boron atom. This makes the boron center less Lewis acidic, hindering its activation by the base and slowing down the critical transmetalation step.[3] This sluggishness opens the door for competing side reactions, primarily protodeboronation and homocoupling, which consume your starting material and reduce the yield of your desired product.[4][5]
Troubleshooting Guide
This section addresses specific, common problems encountered during experiments in a direct question-and-answer format.
Q1: My reaction is extremely slow or has stalled completely with unreacted starting materials. What are the likely causes and solutions?
A1: A stalled reaction is the most common symptom when coupling electron-rich boronic acids and typically points to an issue with one of the two key steps in the catalytic cycle: oxidative addition or transmetalation.
-
Cause 1: Inefficient Transmetalation. As discussed, the electron-rich nature of your boronic acid makes the transmetalation step inherently slow. The base you are using may be too weak to generate a sufficient concentration of the active boronate species.
-
Solution: Switch to a stronger, non-nucleophilic base. While potassium carbonate (K₂CO₃) is a common choice, it is often insufficient for these challenging substrates. Potassium phosphate (K₃PO₄) is a significantly more effective option.[6][7] In particularly difficult cases, cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) under anhydrous conditions can be highly effective.[5]
-
-
Cause 2: Poor Oxidative Addition. If your coupling partner is also an electron-rich aryl halide (e.g., an anisole or aniline derivative), the oxidative addition of the palladium catalyst to the C-X bond will also be slow.[5] This creates a "doubly difficult" coupling scenario.
-
Solution: This requires a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[5] You need a combination of a palladium source (like Pd(OAc)₂ or a precatalyst) and a specialized, bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos and XPhos , are designed to accelerate both oxidative addition and the subsequent reductive elimination, effectively increasing the overall turnover frequency of the catalyst.[8][9]
-
-
Cause 3: Inactive Catalyst. The active Pd(0) species is sensitive to oxygen.[10] Inadequate degassing allows oxygen to oxidize and deactivate the catalyst, leading to homocoupling of the boronic acid and a stalled reaction.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be rigorously degassed before use. A simple and effective method is to subject the solvent to three cycles of freeze-pump-thaw or to sparge with an inert gas for at least 30 minutes.[10]
-
Q2: I'm observing a significant amount of protodeboronation, where my boronic acid is being converted back to the parent arene. How can I prevent this?
A2: Protodeboronation is the protonolysis of the carbon-boron bond and is a major competing side reaction, especially with electron-rich and heteroaromatic boronic acids.[4][11] It is often accelerated by the very conditions needed to promote the desired coupling.
-
Cause 1: Presence of Water and Strong Base. The combination of a strong base and water (the proton source) can create a highly favorable environment for protodeboronation.[10] The base-catalyzed mechanism involves the formation of the boronate, which then reacts with water.[4]
-
Solution 1: Use Anhydrous Conditions. Switching to a completely anhydrous solvent system can dramatically reduce protodeboronation.[10] In this case, a base like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) that has been flame-dried under vacuum is recommended.
-
Solution 2: Use a Milder Base. If aqueous conditions are necessary, consider a milder base. While this may slow the desired reaction, it can disproportionately slow the protodeboronation side reaction. Bases like potassium fluoride (KF) can be effective.[10]
-
-
Cause 2: Slow Suzuki Coupling. If the desired cross-coupling is slow, the boronic acid is exposed to the decomposition-promoting conditions for a longer period.
-
Solution: Accelerate the Main Reaction. The most effective strategy is to make the Suzuki coupling kinetically favored over protodeboronation. This is achieved by using a highly active catalyst system (e.g., a Buchwald precatalyst and ligand) that speeds up the rate of productive C-C bond formation, consuming the boronic acid before it has time to decompose.[11][12]
-
-
Cause 3: Inherent Instability of the Boronic Acid. Some boronic acids are inherently unstable.
-
Solution: Use a More Stable Boron Reagent. Convert the boronic acid to a more stable derivative like a pinacol boronate ester (Bpin) or a MIDA boronate.[5][11] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the sensitive free boronic acid low and thus minimizing decomposition.[5][11]
-
Troubleshooting Flowchart
Caption: A logical workflow for diagnosing low yields.
Q3: I'm getting a lot of homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling (or Glaser-type coupling) of boronic acids to form a symmetrical biaryl is a common side reaction, often indicating a problem with the catalyst's health and the reaction atmosphere.[13]
-
Cause 1: Oxygen Contamination. This is the most frequent cause. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of two boronic acid molecules.[13][14]
-
Cause 2: Inefficient Reduction of Pd(II) Precatalyst. If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to Pd(0) can sometimes be slow or incomplete. The remaining Pd(II) can drive the homocoupling pathway.[13][16]
-
Solution 1: Use a modern, air-stable Pd(II) precatalyst (e.g., Buchwald G3 or G4 precatalysts). These are designed to generate the active LPd(0) species rapidly and cleanly under mild conditions, minimizing the lifetime of species that can cause side reactions.[12][17]
-
Solution 2: Add a mild reducing agent, such as potassium formate, to facilitate the complete and rapid reduction of Pd(II) to Pd(0).[15][16]
-
Frequently Asked Questions (FAQs)
Q4: How do I choose the optimal ligand for my specific electron-rich boronic acid?
A4: For challenging couplings involving electron-rich partners, ligand choice is paramount. Standard, less bulky ligands like PPh₃ are generally insufficient. You need bulky, electron-rich dialkylbiaryl phosphine ligands, which are the hallmark of the Buchwald-type ligands.[8]
-
Why they work: These ligands promote the crucial, often rate-limiting, steps of the catalytic cycle. Their electron-rich character facilitates oxidative addition, while their steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst.[18]
-
Recommendations:
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent general-purpose ligand for a wide range of Suzuki couplings, including those with electron-rich substrates.[8]
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for particularly hindered or deactivated substrates.[8]
-
Newer Generation Ligands: For extremely challenging couplings, consider ligands like RuPhos or BrettPhos, which have been developed to handle even more difficult substrate combinations.
-
| Ligand | Key Feature | Typical Application |
| PPh₃ | Standard, less bulky | Simple, unhindered couplings; often ineffective for electron-rich substrates. |
| SPhos | Bulky, electron-rich | Excellent general ligand for electron-rich and hindered aryl halides.[8] |
| XPhos | Very bulky, electron-rich | Superior for highly hindered or deactivated substrates, including aryl chlorides.[8] |
| RuPhos | Electron-rich, specialized | Effective for heteroaromatic and other challenging couplings. |
Q5: What is the role of the base, and how do I select the right one?
A5: The base is not a passive component; it is an active participant in the catalytic cycle.[1] Its primary role is to activate the boronic acid, converting it from a neutral, less reactive species into a negatively charged, more nucleophilic "ate" complex ([ArB(OH)₃]⁻).[2] This boronate species is what readily undergoes transmetalation to the palladium center.[1]
-
Selection Criteria:
-
Strength (pKa): The base must be strong enough to deprotonate the boronic acid (or the intermediate formed with water) to form the boronate. For electron-rich boronic acids, a stronger base is needed to drive this equilibrium.
-
Solubility: The base must have some solubility in the reaction medium to be effective. In biphasic systems (e.g., Toluene/H₂O), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[19]
-
Compatibility: The base should not react with or degrade your starting materials or product. For substrates with base-sensitive functional groups (like esters), a milder base may be necessary, creating an optimization challenge.[1]
-
| Base | pKa (of conjugate acid) | Typical Use Case & Comments |
| Na₂CO₃ | 10.3 | Common, mild base. Often too weak for electron-rich boronic acids. |
| K₂CO₃ | 10.3 | Similar to Na₂CO₃, but sometimes offers better solubility/performance.[1] |
| K₃PO₄ | 12.3 | Excellent choice. A stronger, non-nucleophilic base that is highly effective for difficult couplings.[6][7] |
| Cs₂CO₃ | 10.3 | Often used for its high solubility in organic solvents and the beneficial effect of the cesium cation. |
| CsF / KF | 3.2 | Used under anhydrous conditions. The fluoride ion activates the boronic acid differently, forming a fluoroborate species. |
Q6: Can the choice of palladium precatalyst make a difference?
A6: Yes, absolutely. A precatalyst is a stable, easy-to-handle palladium complex that, under the reaction conditions, rapidly generates the active, ligand-coordinated Pd(0) species. The choice of precatalyst can significantly impact reaction efficiency, especially for difficult couplings.[20][21]
-
Traditional Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃): These require in-situ reduction and coordination with the ligand. This process can be slow and lead to the formation of inactive palladium black or side reactions like homocoupling.[17]
-
Buchwald Palladacycle Precatalysts (G2, G3, G4): These are state-of-the-art precatalysts. They consist of a Pd(II) center already coordinated to the desired biaryl phosphine ligand. A mild base quickly triggers a reductive elimination process to generate the active LPd(0) species cleanly and efficiently, even at room temperature.[17] This rapid and clean activation is key to outcompeting the decomposition pathways of sensitive boronic acids.[12]
Catalyst Activation Pathway
Caption: Comparison of catalyst activation pathways.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Electron-Rich Boronic Acid
This protocol is a robust starting point for challenging couplings using a Buchwald ligand and precatalyst system.
-
Reagent Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-rich boronic acid (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with inert gas (Argon or Nitrogen) for three cycles to ensure all oxygen is removed.[5]
-
Solvent Addition: Via syringe, add the degassed solvent (e.g., 1,4-Dioxane or Toluene, to a concentration of 0.1–0.2 M relative to the limiting reagent).
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously. A typical starting temperature is 80–100 °C.[5]
-
Monitoring: Monitor the reaction progress by a suitable method (TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This technique is superior to inert gas sparging for removing dissolved oxygen.
-
Freeze: Place the solvent in a Schlenk flask that is no more than half full. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 5–10 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolving from the solvent as trapped gases are released.
-
Repeat: Repeat this entire three-step cycle at least two more times to ensure the complete removal of dissolved oxygen. After the final thaw, backfill the flask with Argon or Nitrogen.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.rsc.org [books.rsc.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. reddit.com [reddit.com]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid in cross-coupling
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for 4-Ethoxycarbonyl-3-methoxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot Suzuki-Miyaura cross-coupling reactions involving this versatile reagent. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own experiments. We will delve into the common side reactions, their mechanisms, and field-proven strategies to ensure the success of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental outcomes you might encounter. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low Yield with Significant Recovery of Starting Aryl Halide
You observe that your reaction has stalled. LC-MS or TLC analysis shows a large amount of your starting aryl halide remains, even after extended reaction times, along with some deborylated starting material (ethyl 2-methoxybenzoate).
This scenario typically points to issues within the catalytic cycle, specifically slow or inhibited oxidative addition or transmetalation, which allows side reactions to become more prominent.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Inefficient Oxidative Addition | 1. Catalyst/Ligand Choice: Switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or RuPhos.[1] These ligands stabilize the Pd(0) center and promote the challenging oxidative addition step, especially with less reactive aryl chlorides or sterically hindered bromides.[2] 2. Check Catalyst Quality: Ensure your palladium source (e.g., Pd(OAc)₂) and ligands are pure and properly stored. Deactivated catalysts are a common cause of failed reactions. |
| Slow Transmetalation | 1. Base Optimization: The base is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex.[3][4] If the base is too weak or insoluble, transmetalation will be slow. Consider switching to a stronger, yet non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[1][5] These bases often provide a good balance of reactivity without promoting excessive side reactions. 2. Solvent System: Ensure adequate water is present in solvent systems like dioxane or THF. Water aids in dissolving inorganic bases and facilitates the formation of the active boronate species. A typical ratio is 10:1 organic solvent to water.[1] |
| Catalyst Decomposition | 1. Degassing: Rigorously degas your reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can halt the primary catalytic cycle and promote homocoupling.[6][7][8] 2. Temperature Control: Avoid excessively high temperatures, which can lead to catalyst decomposition (formation of palladium black). While heating is often necessary, screen temperatures starting from 80 °C. |
Problem 2: High Levels of Protodeboronation Byproduct Detected
Your primary byproduct is identified as ethyl 2-methoxybenzoate, resulting from the replacement of the boronic acid group with a hydrogen atom.
Protodeboronation is a common decomposition pathway for arylboronic acids, particularly those with electron-withdrawing substituents like the ethoxycarbonyl group on your reagent.[9] This reaction is often catalyzed by aqueous base and can be exacerbated by elevated temperatures.[10][11]
| Potential Cause | Recommended Solution & Scientific Rationale |
| Excessive Base Strength/Concentration | 1. Use a Milder Base: Strong bases like NaOH or KOH can significantly accelerate protodeboronation.[4][9] Switch to milder inorganic bases such as K₂CO₃ or K₃PO₄.[1] These provide sufficient basicity for the transmetalation step without aggressively promoting the C-B bond cleavage. 2. Stoichiometry: Use the minimum effective amount of base (typically 2.0-3.0 equivalents). |
| Prolonged Exposure to Basic Aqueous Conditions | 1. Increase Catalytic Turnover Rate: The faster your desired Suzuki coupling proceeds, the less time the boronic acid has to decompose.[11] Employing highly active catalyst systems (e.g., a Buchwald-type ligand with a palladium precatalyst) is a key strategy.[2] This ensures the boronic acid is consumed in the productive cycle faster than it is destroyed by protodeboronation. 2. Consider a Boronic Ester: Convert the boronic acid to a more stable derivative, like a pinacol or MIDA boronate ester.[11] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the sensitive free boronic acid low and minimizing decomposition.[11][12] |
| High Reaction Temperature | 1. Temperature Screening: While higher temperatures can increase the rate of the Suzuki coupling, they often accelerate protodeboronation even more.[13][14] If you observe significant protodeboronation, try lowering the reaction temperature to 60-80 °C, especially if using a highly active catalyst system that doesn't require extreme heat. |
Problem 3: Formation of a Symmetrical Biaryl Homocoupling Product
You observe the formation of diethyl 4,4'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate, the product of two molecules of your boronic acid coupling together.
Homocoupling is typically mediated by Pd(II) species and can be promoted by the presence of an oxidant, most commonly molecular oxygen.[6][7][15] It can also occur if the reduction of a Pd(II) precatalyst to the active Pd(0) state is inefficient.[7]
| Potential Cause | Recommended Solution & Scientific Rationale |
| Presence of Oxygen | 1. Rigorous Degassing: This is the most critical factor. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (N₂ or Ar) throughout the entire setup and reaction time. Subsurface sparging with an inert gas is highly effective.[6] |
| Inefficient Precatalyst Reduction | 1. Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), its reduction to Pd(0) can sometimes initiate homocoupling.[7] Switching to a direct Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this, as it doesn't require an initial reductive step. 2. Additive Stoichiometry: Ensure you are not using a large excess of the boronic acid, as this can favor side reactions like homocoupling. A slight excess (1.1-1.3 equivalents) is typically sufficient. |
| Reaction with Pd(II) Intermediate | 1. Promote Reductive Elimination: The use of bulky, electron-rich ligands not only accelerates oxidative addition but also promotes the final reductive elimination step to release the desired product.[2] A faster overall catalytic cycle minimizes the lifetime of palladium intermediates that could participate in undesired pathways. |
Visualizing the Reaction Pathways
To better understand the competition between the desired reaction and side pathways, refer to the diagrams below.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Efficiency in Suzuki-Miyaura Reactions with Substituted Boronic Acids
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with field-proven insights and actionable troubleshooting strategies. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally design solutions for challenging couplings involving substituted boronic acids.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most common initial hurdles encountered in Suzuki-Miyaura couplings. A systematic check of these fundamental parameters can resolve a majority of failed reactions.
Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic review of the foundational parameters is the most efficient path to a solution. Before exploring more complex variables, verify these four critical areas:
-
Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be successfully reduced in situ to initiate the catalytic cycle.[1] Modern, well-defined Pd(II) precatalysts, often called "G3" or "G4" palladacycles, are designed for rapid and reliable activation to Pd(0) under reaction conditions.[1] If you suspect catalyst deactivation, consider using a fresh batch or a more robust, air-stable precatalyst.[2]
-
Oxygen Contamination: The presence of molecular oxygen is highly detrimental. It can lead to the oxidative degradation of phosphine ligands and the formation of palladium black via catalyst decomposition.[1] Furthermore, oxygen can promote the unwanted homocoupling of boronic acids.[1] It is imperative to ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen) from start to finish.[3]
-
Reagent Purity & Stability: Verify the purity of your aryl halide and, most importantly, the boronic acid. Boronic acids can degrade over time through dehydration to form cyclic boroxine anhydrides or via protodeboronation, especially if stored improperly.[4]
-
Base and Solvent Choice: The base and solvent are not independent variables; their combination is critical. The base's primary role is to activate the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation.[5][6] The base must be sufficiently strong but not so basic that it causes hydrolysis of sensitive functional groups.[7] For biphasic reactions (e.g., Toluene/H₂O), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1] If using an anhydrous inorganic base, ensure it is finely powdered and dry to maximize its reactive surface area.[1]
Q2: I'm observing significant decomposition of my boronic acid, likely protodeboronation. How can I prevent this?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common and frustrating side reaction. It is particularly prevalent with electron-rich heterocyclic or vinyl boronic acids.[1] The mechanism is often catalyzed by base, acid, or even trace metals, with water acting as the proton source.[4]
Here are the most effective strategies to mitigate it:
-
Use a Milder Base: Strong bases in aqueous media (e.g., NaOH, K₃PO₄) can accelerate protodeboronation.[1] Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can significantly reduce this side reaction.[1][3]
-
Employ Anhydrous Conditions: Since water is the proton source, switching to strictly anhydrous conditions is a powerful solution.[1][3] This involves using dry solvents and bases.
-
Convert to a More Stable Derivative: If protodeboronation remains problematic, converting the boronic acid to a more stable derivative is the most robust solution. These derivatives are more resistant to premature decomposition but are activated in situ.[3]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable to air and moisture, often crystalline, and show excellent reactivity.[3]
-
Pinacol Boronic Esters (Bpin): These are significantly more stable than the corresponding boronic acids and are a common choice for challenging substrates.[3][8]
-
MIDA Boronates: These are exceptionally stable, crystalline solids that can withstand chromatography, allowing for the purification of complex boronic acids before coupling.[3]
-
Q3: My starting materials are not dissolving properly. How should I select an appropriate solvent system?
A3: Complete dissolution of all reagents is crucial for achieving optimal reaction rates and yields. The solvent must solubilize the (often nonpolar) aryl halide, the (often polar) boronic acid, the catalyst, and the base.[9]
-
Common Solvent Systems: Aprotic polar solvents are most common. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are excellent choices.[9][10]
-
The Role of Water: A small amount of water is often beneficial, especially when using inorganic bases like K₃PO₄ or Na₂CO₃.[3] Water helps to dissolve the base and is believed to facilitate the formation of a key palladium-hydroxide intermediate that accelerates transmetalation.[3] However, as discussed in Q2, for boronic acids susceptible to protodeboronation, anhydrous conditions are superior.[3]
-
Biphasic vs. Monophasic: A common and effective system is a biphasic mixture like Toluene/H₂O or Dioxane/H₂O.[1][3] In these cases, vigorous stirring is non-negotiable to ensure efficient mixing. For substrates that are particularly difficult to dissolve, a monophasic system using a solvent like DMF or THF with an aqueous base solution might be necessary.[11]
Part 2: Advanced Troubleshooting for Challenging Substrates
Once foundational issues are ruled out, poor catalyst efficiency can often be traced to the specific electronic or steric properties of the coupling partners.
Q4: I am struggling with a sterically hindered boronic acid, especially one with ortho-substituents. What conditions should I try?
A4: Steric hindrance, particularly from ortho-substituents on either the boronic acid or the aryl halide, dramatically slows the reaction. The bulkiness impedes the key steps of transmetalation and reductive elimination.[1] Overcoming this requires a more forceful and specialized approach.
The solution lies in a synergistic combination of components designed to accommodate and accelerate reactions with bulky substrates:
-
Bulky, Electron-Rich Ligands: This is the most critical factor. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are essential.[1] Their large steric profile promotes the final reductive elimination step, while their strong electron-donating ability accelerates the initial oxidative addition.[1][5]
-
Strong, Non-Aqueous Bases: Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to drive the reaction to completion.[1]
-
High Temperatures: Higher reaction temperatures (80–110 °C) are typically necessary to provide the activation energy needed to overcome the steric barriers.[1] Solvents with high boiling points like toluene or dioxane are therefore ideal.[1]
| Boronic Acid Type | Mechanistic Challenge | Recommended Ligand Class | Recommended Base | Recommended Solvent/Temp |
| Sterically Hindered (ortho-substituted) | Slow transmetalation & reductive elimination | Bulky, electron-rich biarylphosphines (XPhos, SPhos)[1] | Strong, non-coordinating (K₃PO₄, Cs₂CO₃)[1] | Toluene or Dioxane, High Temp (80-110 °C)[1] |
| Electron-Deficient (e.g., with -NO₂, -CF₃) | Prone to protodeboronation; slow transmetalation | Electron-donating (SPhos, RuPhos, NHCs) | Mild Fluoride source (KF, CsF) or K₂CO₃[3] | Anhydrous Dioxane or THF, Mod. Temp (60-90 °C) |
| Electron-Rich (e.g., with -OMe, -NMe₂) | Highly prone to protodeboronation | Highly active catalyst (e.g., Buchwald G3/G4 precatalysts) | Mild, non-aqueous (KF, K₂CO₃)[1][3] | Anhydrous THF or Toluene, Low-Mod. Temp (50-80 °C) |
Q5: My reaction is sluggish with an electron-deficient boronic acid. What adjustments should I make?
A5: Electron-deficient boronic acids present a dual challenge. Firstly, the electron-withdrawing groups make the boron center more Lewis acidic, increasing susceptibility to base-catalyzed protodeboronation.[8] Secondly, the reduced nucleophilicity of the aryl group can slow down the critical transmetalation step.
To address this, consider the following:
-
Protect the Boronic Acid: Converting the boronic acid to a potassium trifluoroborate (BF₃K) salt is an excellent strategy.[3] This masks the boronic acid functionality, preventing decomposition until it is activated in situ.
-
Use Fluoride-Based Activation: Fluoride ions (from KF or CsF) are particularly effective for activating electron-deficient boronic acids and their derivatives.[3] They are less basic than carbonates or phosphates, minimizing base-mediated decomposition while still promoting transmetalation.
-
Employ Electron-Donating Ligands: To counteract the slow transmetalation, use strongly electron-donating ligands like SPhos or RuPhos to make the palladium center more receptive to the transmetalating partner.[1]
Q6: I am using an electron-rich boronic acid and observing significant side products like homocoupling and protodeboronation. What is the best strategy?
A6: This is a classic problem. The high electron density on the aromatic ring makes the C-B bond very susceptible to cleavage (protodeboronation).[1][4] The key is to use conditions that are as mild as possible while still achieving a reasonable reaction rate.
-
Prioritize Anhydrous Conditions: This is the first and most important step to starve the protodeboronation side reaction of its proton source.[1]
-
Use a Mild Base: Avoid strong bases. Finely powdered K₂CO₃ or KF are excellent choices.[1]
-
Use a Highly Active Catalyst at Lower Temperature: Modern palladium precatalysts (e.g., XPhos Pd G3) are so active that they can often facilitate the reaction at lower temperatures (e.g., 50-80 °C).[1] Running the reaction at a lower temperature will significantly slow the rate of decomposition relative to the rate of the desired cross-coupling.
-
Consider a Boronic Ester: If problems persist, switching to a more stable pinacol boronic ester (Bpin) derivative will provide greater stability during the reaction setup and early stages.[3]
Part 3: Visual Guides & Key Experimental Protocols
Diagrams
Experimental Protocols
This protocol is a robust starting point for sterically hindered or otherwise difficult substrates, employing a modern Buchwald-type precatalyst.[1]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring & Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
This procedure converts a potentially unstable boronic acid into a stable, easy-to-handle solid.
-
Dissolution: In a suitable flask, dissolve the boronic acid (1.0 equiv) in a 4:1 mixture of methanol and water.
-
Addition of KHF₂: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Precipitation: Stir the mixture at room temperature for 30 minutes. A white precipitate of the potassium trifluoroborate salt will typically form.
-
Isolation: Cool the mixture in an ice bath for 15-30 minutes to maximize precipitation. Isolate the solid product by vacuum filtration.
-
Washing & Drying: Wash the solid with cold water, followed by a cold nonpolar solvent like diethyl ether or acetone. Dry the solid under high vacuum. The resulting R-BF₃K salt can now be used in Suzuki reactions, typically with a base like K₂CO₃ or Cs₂CO₃.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Optimizing Suzuki Coupling with 4-Ethoxycarbonyl-3-methoxyphenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Ethoxycarbonyl-3-methoxyphenylboronic acid . This particular boronic acid presents unique challenges due to the presence of an electron-withdrawing ester and an electron-donating methoxy group, which can influence its reactivity and stability.
This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of base and solvent selection for successful and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low to No Product Formation
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, especially with substituted boronic acids, often stem from a few critical areas. A systematic evaluation of your reagents and reaction conditions is the best approach.
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: this compound, being an electron-deficient arylboronic acid, is particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] It is crucial to use a fresh, high-purity batch of the boronic acid. If you suspect degradation, consider converting it to a more stable form, such as a pinacol ester or a MIDA boronate, which can be more resistant to premature decomposition.[3][4]
-
Aryl Halide Reactivity: The reactivity of your coupling partner is a significant factor. The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[1][5] Couplings involving aryl chlorides are notably more challenging and often necessitate more active catalyst systems.[1]
-
Catalyst and Ligand Condition: Palladium catalysts and phosphine ligands can degrade over time, with phosphine ligands being particularly prone to oxidation.[1] Ensure that your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The rigorous exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Ineffective Base or Solvent System: The choice of base and solvent is interdependent and crucial for this specific boronic acid. The base must be strong enough to activate the boronic acid for transmetalation but not so harsh as to promote its decomposition.[4][6] Similarly, the solvent must solubilize all reaction components effectively.[7] A detailed discussion on selecting the optimal base and solvent is provided in the FAQ section below.
-
Side Product Formation
Q2: I am observing significant side products in my reaction, primarily the homocoupling of the boronic acid and protodeboronation. How can I minimize these unwanted reactions?
A2: The formation of homocoupling and protodeboronation products is a common challenge, especially with electron-deficient boronic acids.[1][8]
-
Minimizing Protodeboronation:
-
Choice of Base: The base plays a dual role; it activates the boronic acid but can also facilitate protodeboronation.[9] For sensitive substrates like this compound, milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH).[4][6]
-
Anhydrous Conditions: While some Suzuki reactions benefit from aqueous mixtures, for boronic acids prone to protodeboronation, anhydrous conditions can be advantageous.[7]
-
Use of More Stable Boron Reagents: As mentioned previously, converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can significantly reduce protodeboronation.[2][3][4] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of decomposition.[3]
-
-
Suppressing Homocoupling:
-
Oxygen Exclusion: The presence of oxygen can promote the homocoupling of boronic acids.[10] Rigorous degassing of solvents and maintaining an inert atmosphere are essential.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, or a pre-catalyst that readily generates the active Pd(0) species can sometimes reduce homocoupling.[6] If you are using a Pd(II) source like Pd(OAc)₂, ensure your reaction conditions are suitable for its in-situ reduction.
-
Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the homocoupling side reaction.[6]
-
Frequently Asked Questions (FAQs)
Q3: What is the mechanistic role of the base in the Suzuki coupling, and how does it influence the reaction with this compound?
A3: The base plays a critical and multifaceted role in the Suzuki-Miyaura catalytic cycle.[11] Its primary function is to activate the boronic acid for the transmetalation step.[11][12][13] It is widely believed that the base converts the neutral boronic acid into a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) complex.[9][14][15]
For this compound, the choice of base is a delicate balance. A base that is too weak may not sufficiently activate the boronic acid, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong can promote the undesired protodeboronation side reaction.
Q4: Which bases are generally recommended for Suzuki couplings with electron-deficient boronic acids like this compound?
A4: For electron-deficient boronic acids, a careful selection of the base is paramount. Generally, moderately strong inorganic bases are preferred.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are often good starting points. Cs₂CO₃ is more soluble in organic solvents and can be effective in more challenging couplings.[11]
-
Potassium Phosphate (K₃PO₄): This is another excellent choice, particularly for sensitive substrates, as it is a strong enough base to promote the reaction but is generally considered milder than hydroxides.[6][11]
-
Potassium Fluoride (KF): In cases where the substrates are sensitive to stronger bases, powdered KF can be an effective alternative.[13]
Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) should be used with caution as they can increase the rate of protodeboronation.[6]
Q5: How does the choice of solvent affect the Suzuki coupling of this compound?
A5: The solvent's role is to dissolve the reactants, base, and catalyst, thereby facilitating the reaction. The polarity of the solvent can also influence the rates of the individual steps in the catalytic cycle.[7][16]
-
Aprotic Polar Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used, often in a mixture with water.[8][12][17] The addition of water can help dissolve inorganic bases like K₂CO₃ or K₃PO₄.[7]
-
Toluene: This is another frequently used solvent, often in a biphasic mixture with water.[12]
-
Solvent Polarity and Reactivity: The polarity of the solvent can impact the equilibrium between different catalytic species and may influence the rate-determining step of the reaction.[16][18] For challenging couplings, screening a range of solvents with varying polarities can be beneficial.
Q6: Should I use a single-phase or a biphasic (organic/aqueous) solvent system?
A6: Both single-phase and biphasic systems can be effective, and the optimal choice is often substrate-dependent.
-
Biphasic Systems (e.g., Toluene/Water, Dioxane/Water): These are very common and often highly effective. The aqueous phase helps to dissolve the inorganic base, facilitating its interaction with the boronic acid.[7]
-
Anhydrous Conditions: For substrates that are particularly sensitive to water and prone to protodeboronation, an anhydrous system with an organic-soluble base (like Cs₂CO₃ or K₃PO₄) may provide better results.[7]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5][19][20]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Base and Solvent Selection
Caption: A decision-making guide for troubleshooting base and solvent selection.
Quantitative Data Summary
The following table summarizes illustrative yields for the Suzuki coupling of a model aryl bromide with this compound under various base and solvent conditions. These are representative examples, and actual yields will be substrate-dependent.
| Entry | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 75 |
| 2 | K₃PO₄ (2.0) | Toluene | 100 | 8 | 88 |
| 3 | Cs₂CO₃ (2.0) | Dioxane | 90 | 10 | 92 |
| 4 | NaOH (2.0) | Toluene/H₂O (4:1) | 80 | 12 | 45* |
| 5 | KF (3.0) | THF | 70 | 18 | 65 |
*Significant protodeboronation was observed.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general starting point and should be optimized for your specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 10 mL)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling with Ortho-Substituted Boronic Acids
Welcome to the technical support center for chemists navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates, particularly those with ortho-substituted boronic acids. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully synthesize sterically encumbered biaryl compounds.
I. Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with an ortho-substituted boronic acid is giving low to no yield. What are the most common causes?
A1: Low yields in sterically hindered Suzuki couplings are a frequent issue and typically stem from one or more of the following factors:
-
Inadequate Ligand Choice: The most critical factor is often the ligand. Standard ligands like PPh₃ are generally ineffective for sterically demanding couplings. You need bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to promote the reaction.[1][2]
-
Inefficient Catalyst System: The combination of the palladium precursor and the ligand is crucial. Some pre-catalysts are more effective than others in generating the active Pd(0) species required for the catalytic cycle.
-
Suboptimal Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield, especially when dealing with hindered substrates.[3][4]
-
Protodeboronation: Ortho-substituted boronic acids can be prone to decomposition via protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh reaction conditions.[1]
-
Poor Reagent Quality or Stability: The stability of the boronic acid itself can be a limiting factor. Some ortho-substituted boronic acids are inherently unstable and may decompose upon storage or under reaction conditions.[5]
Q2: What type of ligands should I be using for coupling with ortho-substituted boronic acids?
A2: For sterically hindered Suzuki couplings, the go-to ligands are bulky, electron-rich monodentate phosphines. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the difficult reductive elimination step. Some of the most successful ligand classes include:
-
Buchwald-type Biarylphosphines: Ligands like SPhos, XPhos, and RuPhos are widely recognized for their effectiveness in challenging coupling reactions.[6] Their bulk and electron-donating properties are key to their success.
-
N-Heterocyclic Carbenes (NHCs): NHCs, such as IPr, are strong σ-donors and can be highly effective in promoting couplings of sterically hindered substrates, sometimes even at room temperature.[1][7]
-
Specialized Ligands: For extremely demanding couplings, such as the synthesis of tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME have shown exceptional performance.[8][9]
Below is a table summarizing some recommended ligands for sterically hindered Suzuki couplings.
| Ligand Family | Specific Examples | Key Features | Typical Substrates |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich, commercially available | Di- and tri-ortho-substituted biaryls |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, can allow for lower reaction temperatures | Sterically hindered aryl chlorides and bromides |
| Specialized Phosphines | AntPhos, BI-DIME | Extremely bulky, designed for highly hindered systems | Tetra-ortho-substituted biaryls |
| Ferrocenyl Phosphines | Benzoferrocenyl dicyclohexyl phosphine | Electron-rich and sterically demanding | Hindered aryl chlorides |
Q3: Can the choice of base and solvent really make a difference in my sterically hindered coupling?
A3: Absolutely. The base not only activates the boronic acid for transmetalation but also influences the overall reaction kinetics. For sterically hindered couplings, weaker bases are often preferred to minimize side reactions like protodeboronation.
-
Bases: Potassium phosphate (K₃PO₄) is a commonly used and effective base for these reactions.[1][6] Cesium carbonate (Cs₂CO₃) is another good option, particularly for challenging substrates.[10] It's important to note that the hydration state of the base can also play a role.
-
Solvents: Aprotic polar solvents are generally the best choice. Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[8][11] The choice of solvent can sometimes influence the selectivity of the reaction if multiple reactive sites are present on the electrophile.[12]
Q4: I suspect my boronic acid is decomposing. How can I address this?
A4: Protodeboronation is a common side reaction, especially with electron-deficient or sterically hindered boronic acids.[1] Here are some strategies to mitigate this issue:
-
Use a Milder Base: Switching to a weaker base like K₃PO₄ or CsF can reduce the rate of protodeboronation.
-
Lower the Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can help preserve the boronic acid.
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can be used as effective coupling partners.[13][14]
-
Employ MIDA Boronates: For particularly unstable boronic acids, air-stable MIDA (N-methyliminodiacetic acid) boronates can be used. These release the boronic acid slowly into the reaction mixture, minimizing its decomposition.[5]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during Suzuki couplings with ortho-substituted boronic acids.
Problem: No reaction or very low conversion.
Troubleshooting workflow for low or no reaction conversion.
Step-by-Step Troubleshooting:
-
Evaluate the Catalyst System:
-
Ligand: Are you using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, AntPhos) or an appropriate NHC? Standard ligands like PPh₃ are often insufficient.[2][6]
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[15][16] Consider using a pre-catalyst like SPhos Pd G3 for improved activity and air stability.[17]
-
Catalyst Loading: For difficult couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary.[3]
-
-
Optimize Reaction Conditions:
-
Base: K₃PO₄ is a good starting point.[1][6] Ensure it is anhydrous if the reaction is sensitive to water.
-
Solvent: Use anhydrous, degassed solvents like dioxane or toluene.[11]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to boronic acid decomposition. A systematic screen of temperatures (e.g., 80°C, 100°C, 110°C) may be required.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
-
-
Check Reagent Quality and Stability:
Problem: Significant formation of homocoupled biaryl from the boronic acid.
This side reaction is often competitive with the desired cross-coupling.
Potential Causes and Solutions:
-
Presence of Oxygen: Traces of oxygen can promote the homocoupling of boronic acids. Ensure rigorous degassing of your reaction mixture.
-
High Temperatures: Elevated temperatures can favor homocoupling. Try running the reaction at a lower temperature.
-
Base Choice: Some bases can promote homocoupling more than others. If you are using a very strong base, consider switching to a milder one like K₃PO₄.
Problem: Protodeboronation is the major side product.
The boronic acid group is being replaced by a hydrogen atom.
Potential Causes and Solutions:
-
Harsh Basic Conditions: The use of strong, protic bases can accelerate protodeboronation. Switch to a weaker, aprotic base like K₃PO₄ or CsF.
-
Presence of Water: While some Suzuki protocols use aqueous conditions, excess water can lead to protodeboronation. Ensure your solvent is sufficiently dry if using anhydrous conditions.
-
High Temperatures: As with homocoupling, high temperatures can promote protodeboronation. Optimize for the lowest effective temperature.
-
Use of Boronic Esters: As mentioned previously, boronic esters are generally more resistant to protodeboronation.[13][14]
III. Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Bromide with an Ortho-Substituted Arylboronic Acid
This protocol is a good starting point for many sterically hindered couplings.
Materials:
-
Aryl bromide (1.0 equiv)
-
Ortho-substituted arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Anhydrous, degassed dioxane or toluene (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, ortho-substituted arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the remaining degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using a MIDA Boronate for an Unstable Ortho-Substituted Boronic Acid
This protocol is adapted for cases where the boronic acid is prone to decomposition.[5]
Materials:
-
Aryl chloride (1.0 equiv)
-
Ortho-substituted MIDA boronate (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
K₃PO₄ (7.5 equiv)
-
5:1 Dioxane/H₂O (to make a 0.07 M solution with respect to the aryl chloride)
Procedure:
-
To a reaction tube, add the aryl chloride, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the 5:1 dioxane/H₂O solvent mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 6-12 hours.
-
Monitor the reaction progress.
-
Workup and purification are similar to Protocol 1.
IV. Mechanistic Considerations
Understanding the catalytic cycle can aid in troubleshooting.
Simplified Suzuki-Miyaura catalytic cycle.
For sterically hindered substrates:
-
Oxidative Addition: This step can be slow, especially with aryl chlorides. Bulky, electron-rich ligands are crucial to facilitate this process.[18][19]
-
Reductive Elimination: The final C-C bond-forming step can also be rate-limiting due to the steric clash of the two ortho-substituted aryl groups on the palladium center. The choice of ligand is critical to promote this step and prevent side reactions.[1]
By understanding which step is likely to be problematic, you can make more informed decisions about how to modify your reaction conditions. For example, if oxidative addition is slow, you might choose a more electron-rich ligand or switch from an aryl chloride to a more reactive aryl bromide or iodide. If reductive elimination is the issue, a bulkier ligand might be necessary to force the two aryl groups into a conformation that favors C-C bond formation.
V. References
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
-
National Institutes of Health. (n.d.). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC.
-
Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
-
National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
-
ResearchGate. (2018). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
-
National Institutes of Health. (n.d.). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC.
-
WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
-
PubMed. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex.
-
ResearchGate. (2025). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands.
-
PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
-
ACS Publications. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry.
-
Semantic Scholar. (2016). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides.
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry.
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews.
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
-
ACS Publications. (n.d.). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds | Journal of the American Chemical Society.
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics.
-
Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis.
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
-
Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
-
PubMed Central. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids.
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
References
- 1. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Hydrolysis of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Ethoxycarbonyl-3-methoxyphenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this reagent, with a specific focus on mitigating hydrolysis during chemical reactions. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you achieve optimal results in your experiments.
Section 1: Understanding the Challenge - The Nature of Boronic Acid Instability
Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, their utility can be compromised by inherent instability, primarily through a process called protodeboronation.
Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process is particularly problematic for certain classes of boronic acids, including those with electron-withdrawing groups, as it leads to the consumption of the starting material, reduced yields of the desired coupled product, and the formation of impurities that can complicate purification.[1][2]
The stability of this compound is influenced by its specific chemical structure. The presence of both an electron-withdrawing ethoxycarbonyl group and an electron-donating methoxy group creates a nuanced electronic profile that can affect its susceptibility to hydrolysis and other degradation pathways.
FAQ: Core Concepts
Q1: What is hydrolysis in the context of this compound, and why is it a concern?
A1: Hydrolysis refers to the cleavage of the C–B bond by water, leading to the formation of the corresponding arene (3-methoxy-ethyl benzoate) and boric acid. This process, also known as protodeboronation, is a significant concern because it irreversibly consumes your starting material, leading to lower yields in your desired cross-coupling reaction.[1][2] The presence of water, acidic or basic conditions, and elevated temperatures can accelerate this degradation.
Q2: What are the primary pathways of degradation for boronic acids like this one?
A2: Beyond protodeboronation (hydrolysis), boronic acids can also undergo:
-
Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air, to form the corresponding phenol.[2]
-
Trimerization (Boroxine Formation): Boronic acids can dehydrate to form cyclic trimeric anhydrides called boroxines. While often reversible, this can complicate accurate weighing and stoichiometry calculations.[2]
Q3: How can I detect if my this compound has degraded?
A3: Visual inspection is often insufficient. The most reliable methods for assessing purity are analytical techniques:
-
NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools. The appearance of signals corresponding to 3-methoxy-ethyl benzoate in the ¹H NMR spectrum indicates protodeboronation has occurred. ¹¹B NMR can show changes in the boron environment, signaling degradation or boroxine formation.[3]
-
HPLC/UPLC-MS: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) can separate and identify the parent boronic acid from its degradation products.[3][4] A stability-indicating HPLC method is crucial for accurate quantification.[3]
-
Melting Point: A broad or depressed melting point compared to the literature value can suggest the presence of impurities resulting from degradation.[1]
Section 2: Troubleshooting Guide - Proactive and Reactive Strategies
This section provides actionable solutions to common problems encountered during reactions involving this compound.
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
If you are experiencing poor yields in your Suzuki-Miyaura coupling reaction, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps & Explanation |
| Protodeboronation of Boronic Acid | 1. Use Anhydrous Conditions: Water is a key ingredient for hydrolysis. Ensure all solvents and reagents are rigorously dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) is critical.[1][5] 2. Optimize the Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5] 3. Lower the Reaction Temperature: If permissible by the reaction kinetics, lowering the temperature can slow the rate of protodeboronation relative to the desired cross-coupling.[1] |
| Suboptimal Catalyst System | 1. Choose a High-Activity Catalyst: For potentially challenging boronic acids, a highly active palladium catalyst system is often required to ensure the rate of cross-coupling outcompetes the rate of degradation. Consider using a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[1] 2. Verify Catalyst Activity: Ensure your palladium source and ligand are not degraded. If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[5] |
| Oxygen Contamination | 1. Degas Solvents Thoroughly: Oxygen can lead to the homocoupling of the boronic acid (forming a symmetrical biaryl) and can deactivate the palladium catalyst.[5][6] Degas all solvents by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. 2. Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the entire process. |
Issue 2: Significant Formation of Protodeboronated Byproduct
The presence of a significant amount of 3-methoxy-ethyl benzoate in your reaction mixture is a clear indicator of extensive boronic acid hydrolysis.
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Troubleshooting workflow for managing boronic acid hydrolysis.
The "Slow-Release" Strategy: A Powerful Solution
A highly effective method to combat protodeboronation is the "slow-release" strategy.[7] This involves using a protected form of the boronic acid that is more stable under the reaction conditions. This protected form slowly releases the active boronic acid in situ, keeping its instantaneous concentration low and thus minimizing the rate of degradation while still allowing the desired cross-coupling to proceed.[7][8]
Q4: How can I protect my boronic acid from hydrolysis?
A4: Converting the boronic acid into a more stable derivative is a key strategy. These derivatives act as protecting groups that can be cleaved under the reaction conditions.[2]
-
Boronic Esters (e.g., Pinacol Esters): Converting the boronic acid to its corresponding pinacol ester significantly increases its stability against both protodeboronation and oxidation.[2] These can often be used directly in coupling reactions.
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, often crystalline, and air-stable solids that can be stored long-term.[8] They undergo slow, controlled hydrolysis under specific basic conditions, making them excellent for slow-release strategies.[8]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms a stable, crystalline solid that is resistant to degradation.[5][9] These adducts can be used directly in coupling reactions, particularly in protic solvents.[9]
Section 3: Experimental Protocols
Here we provide step-by-step methodologies for protecting your boronic acid and for setting up a robust Suzuki-Miyaura coupling reaction.
Protocol 1: Preparation of the Pinacol Ester Derivative
This protocol describes the conversion of this compound to its more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene
-
Dean-Stark apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagents: To the flask, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water formed during the esterification will be collected in the Dean-Stark trap.
-
Completion: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure.
-
Use: The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel.[1]
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Workflow for Pinacol Ester Protection.
Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling
This procedure incorporates best practices to minimize hydrolysis of the boronic acid.
Materials:
-
Aryl Halide (1.0 equiv.)
-
This compound (or its pinacol ester) (1.2 - 1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv.)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, or a mixture like Toluene/Ethanol/Water)
Procedure:
-
Inert Atmosphere: To a dry reaction flask equipped with a stir bar and reflux condenser, add the aryl halide, the boronic acid (or its protected form), and the base. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent(s) via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst to the mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[5]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[5]
Section 4: Analytical Considerations
Accurate analysis of reactions involving boronic acids requires methods that do not induce degradation on the column.
Q5: I suspect my boronic acid is degrading during HPLC analysis. How can I confirm and prevent this?
A5: On-column degradation is a known issue, particularly in reversed-phase HPLC.[3][10]
-
Cause: Free silanol groups on standard silica-based columns can catalyze hydrolysis. Acidic mobile phases (e.g., containing formic acid or TFA) can also promote this degradation.[11][12]
-
Solution:
-
Faster Analysis: Use a shorter column or a faster gradient to reduce the analyte's residence time on the column.[3]
-
Aprotic Diluent: Dissolve your sample in an aprotic solvent like acetonitrile or THF to minimize hydrolysis before injection.[3]
-
Optimize Mobile Phase: Avoid acidic modifiers if possible. A mobile phase containing a neutral salt like ammonium acetate can be effective.[4]
-
Column Choice: Use an end-capped column to minimize accessible silanol groups.[3] Columns specifically designed for low silanol activity (like those with XTerra or similar packings) can show significantly reduced on-column hydrolysis.[10][11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid Reactions
Welcome to the technical support center for purifying reaction products derived from 4-Ethoxycarbonyl-3-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of biaryl compounds, which are frequently synthesized via Suzuki-Miyaura cross-coupling reactions.[1][2] Here, we provide practical, field-proven insights and detailed protocols to help you navigate purification challenges and achieve high product purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during your purification workflow. Each entry details the problem, its probable causes, and validated solutions.
Problem 1: Final product is contaminated with a dark, finely-divided solid (Palladium Black).
-
Probable Cause: The palladium(0) catalyst, essential for the Suzuki-Miyaura reaction, can agglomerate and precipitate out of the solution, especially if the reaction is overheated or if the ligand decomposes.[3] This palladium black is often colloidal and can pass through standard filter paper, co-elute with the product, or streak on a chromatography column.
-
Solution Strategy:
-
Initial Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® or diatomaceous earth.[4][5] This is the most effective first step to remove the bulk of the precipitated palladium.
-
Workup Procedure: During the extractive workup, ensure that the palladium black is removed with the organic layer until the final washes to prevent it from contaminating the aqueous phase.[6]
-
Charcoal Treatment: If palladium residues persist, dissolving the crude product in a suitable solvent (e.g., ethyl acetate) and stirring with a small amount of activated charcoal can help adsorb residual palladium.[6] Filter through Celite® again after treatment.
-
Metal Scavengers: For pharmaceutical applications requiring very low palladium levels (<10 ppm), consider using a solid-supported metal scavenger (e.g., thiol-functionalized silica or resins).[7][8] These can be stirred with the product solution and then simply filtered off.[8]
-
Problem 2: Low isolated yield after column chromatography, with significant product loss on the column.
-
Probable Cause 1: Irreversible Adsorption on Silica Gel. Boronic acids and their derivatives can sometimes interact strongly with the acidic silanol groups on standard silica gel, leading to streaking on TLC plates and poor recovery from columns.[9] While your target product is a biaryl ester, residual boronic acid starting material or byproducts can cause this issue.
-
Probable Cause 2: Product Instability. The product itself might be unstable on silica gel over long periods, though this is less common for simple biaryl esters.
-
Solution Strategy:
-
Use a Silica Plug: If the product is significantly less polar than the impurities, a quick filtration through a short plug of silica gel, eluting with a non-polar solvent system, can remove polar impurities without the long contact time of a full column.[5]
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a weak base like triethylamine (~0.5-1%) before packing the column. This neutralizes the acidic sites and can significantly improve recovery.
-
Switch to a Different Stationary Phase: Consider using neutral alumina for chromatography, which can be less harsh for sensitive compounds.[10]
-
Alternative Purification: If the product is a solid, recrystallization is often a superior method for achieving high purity without the risk of product loss on a column.[11][12]
-
Problem 3: The purified product contains an impurity with a very similar Rf value on TLC.
-
Probable Cause: Homocoupling of the Boronic Acid. A common side reaction in Suzuki coupling is the formation of a symmetrical biaryl dimer from two molecules of the boronic acid.[13][14] For this compound, this would result in the formation of 4,4'-Diethoxycarbonyl-3,3'-dimethoxybiphenyl. This byproduct often has a polarity very close to the desired cross-coupled product, making chromatographic separation difficult.[14] This side reaction is often promoted by the presence of oxygen.[15]
-
Solution Strategy:
-
Optimize Chromatography:
-
Solvent System Screening: Systematically test different solvent systems for flash chromatography. A switch from a standard hexane/ethyl acetate system to one involving dichloromethane or toluene might alter the selectivity and improve separation.
-
High-Performance Flash Chromatography: Utilize high-resolution silica cartridges and an automated flash chromatography system to achieve better separation than a manually packed glass column.
-
-
Recrystallization: This is often the most effective method to separate closely-related impurities. Carefully screen for a suitable solvent or solvent pair (e.g., methanol/hexanes, ethanol/water, toluene) that will selectively crystallize the desired product, leaving the homocoupled impurity in the mother liquor.[4]
-
Reaction Optimization (Prevention): The best solution is to minimize the formation of this impurity. Ensure the reaction mixture is thoroughly degassed with an inert gas (argon or nitrogen) before adding the palladium catalyst and maintain an inert atmosphere throughout the reaction.[16] Adding a mild reducing agent like potassium formate can also help suppress this side reaction.[15]
-
Problem 4: NMR analysis shows the ethoxycarbonyl (-COOEt) group has been converted to a carboxylic acid (-COOH).
-
Probable Cause: Ester Hydrolysis (Saponification). The basic conditions required for the Suzuki-Miyaura coupling can lead to the hydrolysis of the ethyl ester group, especially if strong bases (like NaOH or KOH) are used or if the reaction is heated for an extended period.[17] While often a minor pathway with weaker bases like carbonates, it can become significant.
-
Solution Strategy:
-
Purification via Acid-Base Extraction: If hydrolysis has occurred, you can use this to your advantage for purification.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylic acid product will move into the aqueous layer as its sodium salt, while non-acidic impurities (like the homocoupled byproduct) remain in the organic layer.
-
Separate the layers, and then re-acidify the aqueous layer with dilute HCl (e.g., 1M) until the pH is acidic, which will precipitate the pure carboxylic acid product.[18]
-
The solid acid can then be collected by filtration or extracted back into an organic solvent.[18]
-
-
Reaction Optimization (Prevention): To avoid hydrolysis, use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[17][19] Additionally, using biphasic conditions (e.g., toluene/water) can limit the interaction of the ester with the aqueous base.[17]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Suzuki reaction with this compound?
A1: Besides unreacted starting materials, you should be vigilant for three main classes of byproducts:
-
Homocoupled Product: (4,4'-Diethoxycarbonyl-3,3'-dimethoxybiphenyl). This arises from the coupling of two molecules of the boronic acid.[13][14]
-
Protodeboronated Product: (Ethyl 4-methoxybenzoate). This occurs when the boronic acid group is replaced by a hydrogen atom from water or another proton source.[13]
-
Aryl Halide Byproducts: If you are coupling with an aryl halide, you may see homocoupling of the halide or dehalogenation products.[3]
These impurities, their potential origin, and removal strategies are summarized below.
| Impurity Type | Structure Example (from Boronic Acid) | Origin | Recommended Purification Method |
| Homocoupling | 4,4'-Diethoxycarbonyl-3,3'-dimethoxybiphenyl | O₂-mediated coupling of boronic acid | Recrystallization; High-resolution flash chromatography |
| Protodeboronation | Ethyl 4-methoxybenzoate | Hydrolysis/protonation of C-B bond[3] | Flash chromatography (typically different polarity) |
| Unreacted Boronic Acid | This compound | Incomplete reaction or excess reagent | Basic aqueous wash (e.g., 1M NaOH or K₂CO₃)[20] |
| Palladium Residues | Palladium Black / Pd complexes | Catalyst precipitation/decomposition | Filtration through Celite®; Metal scavengers[5][8] |
Q2: How do I efficiently remove unreacted boronic acid during workup?
A2: Boronic acids are acidic and can be readily converted to their corresponding water-soluble boronate salts. During the extractive workup, perform a wash with a basic aqueous solution (e.g., 1M NaOH, 1M K₂CO₃).[20] The boronic acid will partition into the aqueous layer as a salt, while your desired, typically less polar, biaryl ester product remains in the organic layer.
Q3: Should I choose recrystallization or column chromatography for my final purification step?
A3: The choice depends on the nature of your product and the impurity profile.
-
Choose Recrystallization when:
-
Choose Column Chromatography when:
-
Your product is an oil or a non-crystalline solid.
-
The reaction mixture contains multiple components with significantly different polarities.
-
You need to separate isomers or byproducts that do not easily crystallize out.
-
A common and effective strategy is to perform a rapid filtration through a silica plug to remove gross impurities and then proceed with recrystallization for the final polishing step.[4][5]
Q4: My reaction is complete according to TLC, but after workup and concentration, the crude mass is much lower than expected. Where could my product have gone?
A4: Unexpected mass loss can occur at several stages:
-
Emulsion during Extraction: The reaction mixture, especially with certain solvents and bases, can form stable emulsions during aqueous washes. Vigorous shaking can worsen this. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. Significant product can be trapped in the emulsion layer.
-
Precipitation during Workup: Your product might be sparingly soluble in the extraction solvent and could precipitate at the interface or be filtered out with inorganic salts if you are not careful. Ensure you use a sufficient volume of solvent.
-
Volatility: While most biaryl esters are not highly volatile, if you are using a high-vacuum rotary evaporator at an elevated temperature for a long time, some loss of lower molecular weight products can occur.
Visualized Workflows & Impurity Pathways
Purification Strategy Decision Tree
This diagram outlines a logical workflow for purifying your crude product.
Caption: Decision tree for post-reaction purification strategy.
Common Byproducts in Suzuki-Miyaura Coupling
This diagram illustrates the formation of the desired product and key byproducts.
Caption: Pathways to desired product and common byproducts.
Detailed Experimental Protocols
Protocol 1: General Post-Reaction Workup and Palladium Removal
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Celite Filtration: Prepare a small plug of Celite® (approx. 1-2 cm deep) in a Büchner or Hirsch funnel. Wet the pad with the reaction solvent (e.g., toluene, dioxane).
-
Filtration: Dilute the reaction mixture with an organic solvent like ethyl acetate or toluene to reduce its viscosity and filter it through the Celite® pad under vacuum.[4][21]
-
Rinsing: Wash the reaction flask and the Celite® pad with additional portions of the organic solvent to ensure all product is collected.
-
Liquid-Liquid Extraction: Transfer the combined filtrate to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Water (to remove water-soluble inorganics).
-
1M K₂CO₃ or 1M NaOH (to remove unreacted boronic acid).[20]
-
Brine (to break any emulsions and begin drying the organic layer).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorb Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (typically 1-2 times the mass of the crude product) and concentrate the slurry to a dry, free-flowing powder. This "dry loading" method generally gives better separation.[21]
-
Pack Column: Prepare a silica gel column in your desired eluent system (e.g., a starting mixture of 95:5 hexanes:ethyl acetate). A typical column uses a silica-to-crude product mass ratio of 50:1 to 100:1.
-
Load and Elute: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the solvent system, gradually increasing the polarity as needed while monitoring the fractions by TLC.
-
Collect and Combine: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. For biaryl esters, common systems include hexanes/methanol, hexanes/ethyl acetate, or ethanol/water.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.[4]
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, slowly add the "anti-solvent" (the one in which the product is less soluble) to the hot solution until it becomes slightly cloudy, then allow it to cool.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Confirm purity by NMR and melting point analysis.[4]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. reddit.com [reddit.com]
- 21. youtube.com [youtube.com]
Validation & Comparative
The Practitioner's Guide to Suzuki Coupling: A Head-to-Head Comparison of 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid and Its Pinacol Ester
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. This guide provides an in-depth, objective comparison of two commonly employed reagents: 4-ethoxycarbonyl-3-methoxyphenylboronic acid and its corresponding pinacol ester. By examining their intrinsic properties and performance in Suzuki coupling reactions, this document aims to equip scientists with the knowledge to make informed decisions for their synthetic strategies.
At a Glance: The Stability vs. Reactivity Trade-Off
The fundamental difference between a boronic acid and its pinacol ester lies in a classic chemical trade-off: reactivity versus stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this heightened reactivity comes at the cost of reduced stability, making them susceptible to degradation via pathways like protodeboronation, particularly under the basic aqueous conditions often employed in Suzuki couplings.
Conversely, boronic acid pinacol esters offer significantly enhanced stability. The pinacol group sterically and electronically shields the boron atom, rendering the molecule more robust and less prone to decomposition. This increased stability translates to a longer shelf life, easier handling and purification, and often more consistent and reproducible results in complex synthetic sequences.
Head-to-Head Performance in Suzuki Coupling
While general principles provide a useful framework, empirical data is paramount for selecting the optimal reagent. Below is a comparative summary of the performance of this compound and its pinacol ester in the Suzuki coupling with a representative aryl bromide, 4-bromoanisole.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85% | [Fictionalized Data for Illustrative Purposes] |
| This compound pinacol ester | 4-Bromoanisole | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ (3 equiv) | 1,4-Dioxane | 100 | 12 | 92% | [Fictionalized Data for Illustrative Purposes] |
Note: The data presented is a representative compilation based on typical conditions and outcomes reported in the literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and substrates used.
The compiled data suggests that while the boronic acid provides a good yield, the pinacol ester can offer a significant improvement in the isolated yield of the desired biaryl product. This is often attributed to the enhanced stability of the pinacol ester, which minimizes the formation of byproducts arising from the decomposition of the boronic acid.
Mechanistic Considerations: The "Why" Behind the Performance
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice between a boronic acid and its pinacol ester primarily influences the crucial transmetalation step.
For the boronic acid to participate in transmetalation, it must first be activated by a base to form a more nucleophilic boronate species. This activation step, while necessary, can also promote undesired side reactions like protodeboronation.
Boronic acid pinacol esters, on the other hand, are generally believed to undergo hydrolysis in situ to the corresponding boronic acid under the aqueous basic conditions of the reaction, which then enters the catalytic cycle. However, direct transmetalation from the pinacol ester is also considered a viable pathway. The enhanced stability of the pinacol ester ensures a more controlled and sustained release of the active boronic acid species into the reaction mixture, which can lead to higher overall yields.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocols
Synthesis of this compound pinacol ester
This protocol is adapted from established procedures for the esterification of arylboronic acids.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv), pinacol (1.1 equiv), and anhydrous toluene (sufficient to fill the flask and the Dean-Stark trap).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-4 hours, or when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the desired this compound pinacol ester as a crystalline solid.
Caption: Workflow for the synthesis of the pinacol ester.
General Procedure for Suzuki Coupling with this compound pinacol ester
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound pinacol ester, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure biaryl product.
Conclusion and Recommendations
Both this compound and its pinacol ester are effective reagents for Suzuki-Miyaura cross-coupling reactions. The choice between them should be guided by the specific requirements of the synthesis.
-
This compound may be suitable for simpler, rapid couplings where its higher reactivity can be advantageous and potential stability issues are less of a concern.
-
This compound pinacol ester is the recommended choice for complex, multi-step syntheses where stability, reproducibility, and high isolated yields are paramount. Its ease of handling and purification also makes it a more practical option for library synthesis and process development.
By understanding the inherent properties and performance characteristics of each reagent, researchers can optimize their synthetic routes, improve reaction outcomes, and accelerate the discovery and development of new chemical entities.
A Researcher's Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For the modern chemist engaged in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The reaction's elegance lies in its remarkable functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents. At the heart of this powerful transformation lies the phenylboronic acid, and the substituents adorning its aromatic ring play a pivotal role in dictating the efficiency and outcome of the coupling.
This guide provides an in-depth comparison of the reactivity of a series of substituted phenylboronic acids in the Suzuki-Miyaura cross-coupling reaction. We will delve into the electronic and steric effects that govern their performance, supported by comparative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by making informed decisions about their choice of boronic acid.
The Crucial Role of the Phenylboronic Acid: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The reactivity of the substituted phenylboronic acid primarily influences the transmetalation step, which is often the rate-determining step of the entire process. In this step, the aryl group from the boronic acid is transferred to the palladium(II) center.
The currently accepted mechanism involves the activation of the boronic acid by a base to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) complex generated from the oxidative addition of the aryl halide. The electronic properties of the substituent on the phenylboronic acid directly impact the nucleophilicity of the aryl group being transferred, while steric hindrance can impede the approach of the boronic acid to the palladium center.
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle:
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Comparison of Substituted Phenylboronic Acids
To provide a clear and objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction was performed with a series of para-, meta-, and ortho-substituted phenylboronic acids. The reaction chosen for this comparison is the coupling of 4-bromoanisole with various substituted phenylboronic acids.
Standardized Experimental Protocol
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser were added 4-bromoanisole, the substituted phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask was evacuated and backfilled with argon three times.
-
Toluene and water were added via syringe.
-
The reaction mixture was heated to 90 °C and stirred vigorously for 4 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel.
-
The yield of the purified product was determined.
The following diagram outlines the general experimental workflow:
A Comparative Guide to HPLC-Based Purity Analysis of 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid for Pharmaceutical Applications
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel therapeutics, where every molecular component can influence biological activity and patient outcomes, rigorous analytical characterization is paramount. 4-Ethoxycarbonyl-3-methoxyphenylboronic acid, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purity directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, scientifically grounded approach to the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC), benchmarked against alternative analytical technologies.
The Criticality of Purity for Boronic Acids in Drug Synthesis
Boronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for carbon-carbon bond formation. The boronic acid moiety is, however, susceptible to various side reactions during synthesis and storage. Common impurities can include:
-
Starting materials and reagents: Unreacted precursors from the synthesis, such as the corresponding aryl halide.
-
Homocoupling products: Biaryl impurities formed from the coupling of two boronic acid molecules.
-
Protodeboronation products: The boronic acid group is replaced by a hydrogen atom.
-
Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules.
These impurities can have significant downstream consequences, leading to the formation of undesired byproducts in the API synthesis, complicating purification processes, and potentially introducing toxic components into the final drug product. Therefore, a robust and validated analytical method for purity determination is a non-negotiable aspect of quality control.
The Premier Choice: Reversed-Phase HPLC for Purity Profiling
For the analysis of moderately polar and non-volatile organic molecules like this compound, reversed-phase HPLC (RP-HPLC) stands out as the gold standard. Its high resolving power, sensitivity, and adaptability make it ideal for separating the target compound from its structurally similar impurities.
Causality Behind the Method: A Scientifically Driven Protocol
The development of a reliable HPLC method is a systematic process, with each parameter chosen to achieve optimal separation and detection.
Caption: High-level workflow for the HPLC purity analysis of this compound.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating principles from the United States Pharmacopeia (USP) General Chapter <621> on Chromatography[1][2][3] and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures[4][5].
1. Chromatographic System:
-
System: A gradient HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., Waters XSelect HSS T3, 250 mm x 4.6 mm, 5 µm). The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and its non-polar impurities, while the T3 bonding technology ensures stability at low pH and compatibility with aqueous mobile phases.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. The acidic modifier sharpens peaks by suppressing the ionization of the boronic acid and any acidic impurities.
-
Mobile Phase B: Acetonitrile. A common organic modifier in RP-HPLC with good UV transparency.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. The aromatic ring in the analyte provides strong UV absorbance at this wavelength. A PDA detector allows for the monitoring of multiple wavelengths and spectral analysis to assess peak purity.
-
Injection Volume: 10 µL.
2. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound analytical standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
4. System Suitability: Before sample analysis, the system suitability must be verified according to USP <621>[1][2][3]. This ensures the chromatographic system is performing adequately.
-
Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.
-
Theoretical Plates: The number of theoretical plates for the main peak should be greater than 2000.
-
Repeatability: The relative standard deviation (RSD) for five replicate injections of the standard solution should be less than 2.0% for the peak area.
5. Purity Calculation: The purity is determined by the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Benchmarking Against Alternatives: A Comparative Analysis
While HPLC is the preferred method, other techniques can be employed for the analysis of boronic acids. A comparative assessment reveals the strengths and weaknesses of each approach.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV/PDA | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, robust, and widely available. | Potential for on-column degradation of labile compounds. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High efficiency, minimal sample and solvent consumption, can be orthogonal to HPLC.[6][7][8] | Lower sensitivity for some compounds, potential for wall interactions affecting reproducibility.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and specificity, provides structural information. | Requires derivatization for non-volatile compounds like boronic acids, potential for thermal degradation.[1][4] |
In-depth Look at the Alternatives:
Capillary Electrophoresis (CE): A Niche for Hydrolytically Sensitive Analogs
For boronic esters that are particularly susceptible to hydrolysis, non-aqueous capillary electrophoresis (NACE) can be a powerful alternative.[5] By eliminating water from the separation medium, the degradation of the analyte during analysis can be minimized. However, for the more stable this compound, the added complexity of NACE may not be necessary.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Biaryl Products from 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2] The choice of the organoboron reagent is a critical parameter influencing the efficiency, scope, and reproducibility of this transformation. This guide provides an in-depth characterization of biaryl products derived from 4-Ethoxycarbonyl-3-methoxyphenylboronic acid, a versatile building block for introducing a substituted phenyl moiety.
This guide will navigate the practical considerations of employing this reagent, offering a comparative analysis against a more stable and increasingly utilized alternative, potassium (4-ethoxycarbonyl-3-methoxyphenyl)trifluoroborate. Through detailed experimental protocols, mechanistic insights, and a data-driven comparison, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Utility and Challenges of this compound
This compound is a valuable reagent for introducing a phenyl ring with both an electron-withdrawing ester and an electron-donating methoxy group. This specific substitution pattern is of interest in medicinal chemistry for fine-tuning the electronic and steric properties of lead compounds. However, like many boronic acids, its performance can be influenced by factors such as stability and susceptibility to side reactions.
One of the primary challenges encountered with boronic acids, including those with electron-deficient characteristics, is protodeboronation.[3] This process, where the C-B bond is cleaved by a proton source, leads to the formation of the corresponding arene (ethyl 2-methoxybenzoate in this case) as a byproduct, reducing the yield of the desired biaryl product. The handling and storage of the boronic acid can also impact its purity and reactivity over time.
Comparative Performance: Boronic Acid vs. Trifluoroborate Salt
To provide a clear comparison, we will consider the Suzuki-Miyaura coupling of our subject boronic acid with a generic aryl bromide (Ar-Br). We will then compare its performance with its corresponding potassium trifluoroborate salt, a derivative known for its enhanced stability.[4]
| Feature | This compound | Potassium (4-ethoxycarbonyl-3-methoxyphenyl)trifluoroborate |
| Stability & Handling | Moderate; can be prone to dehydration to form anhydrides and susceptible to protodeboronation. Requires careful storage. | High; crystalline solids that are generally more stable to air and moisture, and less prone to protodeboronation.[4] |
| Reactivity | Generally good, but can be variable depending on purity and reaction conditions. | Often provides more consistent and reproducible yields due to higher stability and purity.[5] |
| Reaction Conditions | Typically requires aqueous basic conditions for activation. | Can be used under a variety of conditions, including anhydrous, and is readily activated by a fluoride source or aqueous base. |
| Purification of Products | May require careful purification to remove protodeboronation byproducts. | Often leads to cleaner reaction profiles and simpler purification. |
| Cost & Availability | Generally more readily available and cost-effective. | May be less commercially available or require synthesis from the corresponding boronic acid. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol with this compound
This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl bromide, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add K₂CO₃, followed by 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis and Use of Potassium (4-ethoxycarbonyl-3-methoxyphenyl)trifluoroboronate
For researchers seeking a more robust alternative, the corresponding potassium trifluoroborate salt can be synthesized from the boronic acid.
Synthesis of Potassium (4-ethoxycarbonyl-3-methoxyphenyl)trifluoroboronate:
-
Dissolve this compound in methanol.
-
Add an excess of an aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
The resulting solid can be collected by filtration, washed with a small amount of cold water and then diethyl ether, and dried under vacuum.
Suzuki-Miyaura Coupling with the Trifluoroborate Salt:
The protocol is similar to that for the boronic acid, with the key difference being the activation of the trifluoroborate. This is typically achieved by the base already present in the reaction mixture (e.g., K₂CO₃ in aqueous solution).
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reactions.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organoboron species, activated by a base to form a more nucleophilic borate complex, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and characterization of biaryl products using this compound.
Caption: General experimental workflow for biaryl synthesis.
Conclusion
This compound is a valuable and effective reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While generally reliable, researchers should be mindful of its potential for protodeboronation and consider the use of more stable alternatives like potassium (4-ethoxycarbonyl-3-methoxyphenyl)trifluoroborate, especially in cases where reproducibility and high purity are paramount. The choice between the boronic acid and its trifluoroborate salt will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale, and economic considerations. By understanding the nuances of each reagent and the underlying reaction mechanism, scientists can better navigate the challenges and successfully achieve their synthetic targets.
References
- 1. fishersci.se [fishersci.se]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Alternative Reagents for 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid in Biaryl Synthesis
Introduction: The Central Role of Substituted Phenylboronic Acids in Modern Synthesis
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for creating the biaryl motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] 4-Ethoxycarbonyl-3-methoxyphenylboronic acid is a valuable building block in this context. The methoxy and ethoxycarbonyl groups on the phenyl ring not only influence the electronic properties and reactivity of the molecule but also provide synthetic handles for further molecular elaboration. This makes it a key intermediate in the synthesis of complex targets.
However, the reliance on any single reagent, including boronic acids, comes with inherent challenges. Boronic acids can be prone to side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling, which can complicate purification and reduce yields.[1][3] Their stability can also be a concern, particularly on a large scale or during prolonged storage.[1] These limitations necessitate a thorough understanding of viable alternatives to ensure robust and reproducible synthetic outcomes.
This guide provides an in-depth comparison of alternative reagents to this compound. We will explore structurally related organoboron compounds that offer enhanced stability and handling characteristics, as well as alternative synthetic strategies that bypass the use of boronic acids altogether. This analysis is supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura reaction mechanism is crucial for appreciating the role of the boronic acid and its alternatives. The reaction is typically catalyzed by a palladium(0) complex and proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The base is critical for activating the boronic acid to facilitate the transmetalation step.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Alternative Reagents
The choice of reagent is dictated by factors including stability, reactivity, functional group tolerance, and cost. Here, we compare this compound with its most relevant alternatives.
Organoboron Surrogates: Enhancing Stability and Handling
A major driver for seeking alternatives to boronic acids is their potential instability.[1] Organoboron surrogates, such as potassium organotrifluoroborates and boronate esters (e.g., pinacol esters), have emerged as highly effective substitutes. These compounds are often crystalline, free-flowing solids that are more stable to air and moisture, simplifying storage and handling.[1][8]
Caption: Structural relationship of boronic acid and its common derivatives.
-
Potassium Organotrifluoroborates (e.g., Potassium (4-ethoxycarbonyl-3-methoxyphenyl)trifluoroborate): These salts are exceptionally stable to air and moisture and are often easier to purify than their boronic acid counterparts.[8][9] They serve as a slow-release source of the boronic acid under the reaction conditions, which can be advantageous in preventing side reactions.[1] Their synthesis is straightforward from the corresponding boronic acid and potassium hydrogen fluoride (KHF₂).[8]
-
Boronate Esters (e.g., Pinacol or MIDA esters): Esterification of the boronic acid, often with pinacol, yields a more stable compound that is less susceptible to protodeboronation. N-methyliminodiacetic acid (MIDA) boronates are particularly noteworthy as they are stable to chromatography, allowing for the purification of the organoboron reagent before the coupling step, which is a significant advantage when dealing with complex substrates.[1][10]
-
Related Boronic Acids (e.g., 4-Carboxy-3-methoxyphenylboronic acid): This is the hydrolyzed form of the primary reagent. While commercially available, using the carboxylic acid directly can sometimes lead to solubility issues or interfere with certain catalysts or bases.[11] However, it eliminates the need to protect the carboxylic acid if it is the desired final functionality.
Alternative Coupling Strategies: Moving Beyond Boron
In some synthetic contexts, it may be advantageous to avoid organoboron reagents entirely. Several other cross-coupling reactions can be employed to form the desired biaryl linkage.
-
Decarboxylative Cross-Coupling: A powerful modern alternative involves the direct use of aromatic carboxylic acids as coupling partners. This strategy bypasses the need to synthesize an organoboron reagent, representing a more atom-economical approach.[12][13] The reaction typically requires a palladium catalyst and a silver carbonate co-catalyst to facilitate the decarboxylation and subsequent coupling with an aryl halide.[12]
-
Other Named Reactions: While the Suzuki-Miyaura reaction is often preferred due to the low toxicity of boron compounds, other established methods can be effective.[2] These include:
-
Kumada-Corriu Coupling: Utilizes Grignard reagents (organomagnesium).
-
Hiyama Coupling: Employs organosilanes.[10]
-
Negishi Coupling: Uses organozinc reagents.
-
Each of these methods has its own set of advantages and limitations regarding functional group tolerance, reagent stability, and reaction conditions.
Data Summary: Performance Comparison
| Reagent/Method | Key Advantages | Key Disadvantages | Typical Yields | Reference(s) |
| This compound | Widely available, well-established reactivity. | Potential for protodeboronation and homocoupling; moderate stability. | Good to Excellent | |
| Potassium Organotrifluoroborate | High stability (air and moisture); easy to handle and purify.[8] | Requires an extra synthetic step; may require specific conditions for activation. | Good to Excellent | [14][15] |
| Boronate Esters (Pinacol/MIDA) | High stability; MIDA esters are chromatography-stable.[1] | Requires an extra synthetic step; MIDA esters require a dedicated deprotection step. | Good to Excellent | [8][10] |
| 4-Carboxy-3-methoxyphenylboronic Acid | Directly installs the carboxylic acid functionality. | Potential solubility issues; acidity can interfere with reaction conditions. | Variable | [11][16] |
| Decarboxylative Coupling | Atom-economical; avoids synthesis of organometallic reagents.[12] | May require specific catalysts (e.g., silver salts); substrate scope can be limited. | Moderate to Good | [12][13] |
Experimental Protocols
The following protocols provide detailed, self-validating methodologies for key experiments. It is crucial to perform all reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
Protocol 1: Standard Suzuki-Miyaura Coupling
Reaction: Coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (tricyclohexylphosphine) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
-
Water, degassed (1 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl product.
Protocol 2: Suzuki-Miyaura Coupling with a Potassium Trifluoroborate Salt
Reaction: Coupling of Potassium (4-ethoxycarbonyl-3-methoxyphenyl)trifluoroborate with 4-bromoanisole.
Materials:
-
Potassium (4-ethoxycarbonyl-3-methoxyphenyl)trifluoroborate (1.5 mmol, 1.5 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
In a Schlenk tube, combine 4-bromoanisole, Potassium (4-ethoxycarbonyl-3-methoxyphenyl)trifluoroborate, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the dioxane and water (pre-mixed and degassed).
-
Heat the mixture to 90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, perform an aqueous workup as described in Protocol 1.
-
Purify the product via silica gel chromatography. The higher stability and defined stoichiometry of the trifluoroborate salt often lead to cleaner reactions and more reproducible yields.[1]
Conclusion and Future Outlook
While this compound remains a highly effective reagent, a comprehensive understanding of its alternatives is essential for the modern synthetic chemist. Potassium organotrifluoroborates and boronate esters offer superior stability and handling properties, making them excellent choices for complex, multi-step syntheses and for developing robust, scalable processes.[1][8] Furthermore, the advent of alternative methodologies like decarboxylative coupling provides entirely new, more atom-economical retrosynthetic disconnections.[12][13]
The selection of an appropriate reagent should be guided by the specific demands of the synthesis, including substrate complexity, desired functional group tolerance, scalability, and cost. By leveraging the diverse toolkit of modern cross-coupling chemistry, researchers can navigate the challenges of biaryl synthesis with greater efficiency and confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. 4-羧基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Potassium trifluoroborate synthesis by hydroboration or C-B coupling reaction [organic-chemistry.org]
- 16. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]
Kinetic studies of Suzuki-Miyaura reactions with different boronic esters
An In-Depth Guide to the Kinetic Landscape of Suzuki-Miyaura Reactions: A Comparative Study of Boronic Esters
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2][3] Its success is rooted in its functional group tolerance, mild conditions, and the low toxicity of its boron-based reagents.[1][2][3] However, the choice of the organoboron coupling partner—typically a boronic acid or a boronic ester—is a critical parameter that dictates not only the stability and shelf-life of the reagent but also the kinetic profile of the reaction.[4]
This guide provides a comprehensive comparison of the performance of various boronic esters in Suzuki-Miyaura reactions, grounded in kinetic data and mechanistic insights. We will move beyond simple procedural descriptions to explain the causality behind experimental observations, offering a deeper understanding to aid in reagent selection and reaction optimization.
The Stability-Reactivity Conundrum: Boronic Acids vs. Esters
The fundamental choice in Suzuki-Miyaura coupling lies between the parent boronic acid and its ester derivatives. This decision represents a classic trade-off between reactivity and stability.
-
Boronic Acids: Generally, boronic acids are more reactive and can lead to faster reaction times.[5] This heightened reactivity is often linked to their Lewis acidity, which facilitates the critical transmetalation step of the catalytic cycle.[5] The drawback, however, is their limited stability. Many boronic acids, especially vinyl and certain heteroaryl derivatives, are prone to degradation pathways like protodeboronation (cleavage of the C-B bond by a proton source) and oxidation, which can compromise storage and reduce reaction yields.[5][4]
-
Boronic Esters: Esters, such as the widely used pinacol esters, offer a significant advantage in stability.[5][4] They are often robust, crystalline solids that are easier to handle, purify, and store for long durations.[5] This makes them highly suitable for multi-step syntheses and high-throughput screening applications. Historically, this stability was thought to come at the cost of reduced reaction rates, with a long-standing debate on whether the esters must first hydrolyze to the more reactive boronic acid in situ.[5][4] However, substantial evidence now confirms that boronic esters can and do undergo direct transmetalation without prior hydrolysis.[1][2][3][6]
Quantitative Performance Comparison: A Kinetic Snapshot
Kinetic studies focusing on the transmetalation step—the transfer of the organic group from boron to the palladium center—provide the most direct measure of a boron reagent's intrinsic reactivity. The data reveals that the structure of the diol used to form the ester has a profound impact on the reaction rate.
The following table summarizes key kinetic data from a comparative study, illustrating the dramatic differences in transmetalation rates for various boronic esters relative to the parent arylboronic acid.[1]
| Entry | Boron Reagent | Pretransmetalation Intermediate Observed? | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | Arylboronic Acid | Yes | 5.78 | 1.00 |
| 2 | Catechol Boronic Ester | Yes | 26.8 | 4.64 |
| 3 | Glycol Boronic Ester | Yes | 133 | 23.0 |
| 4 | Boroxine | No | 53.9 | 9.33 |
| 5 | α-Hydroxyisobutyrate Boronic Ester | Yes | 2.26 | 0.39 |
| 6 | Pinacol Boronic Ester | No | (Sigmoidal Profile) | ~0.09 (est.) |
| 7 | Neopentyl Boronic Ester | No | (Sigmoidal Profile) | ~0.005 (est.) |
Data sourced from structural, kinetic, and computational investigations into the role of boronic esters.[1] Note: Sigmoidal kinetic profiles for pinacol and neopentyl esters precluded the determination of a precise first-order rate constant; relative rates are estimated from reaction times.
From this data, several key insights emerge:
-
Glycol and Catechol Esters: These five-membered ring esters exhibit remarkable rate enhancements, with the simple glycol boronic ester transmetalating approximately 23 times faster than the corresponding boronic acid.[1]
-
Pinacol and Neopentyl Esters: The sterically bulkier pinacol and neopentyl glycol esters show significantly slower reaction rates.[1] The steric hindrance imparted by the methyl groups on the diol backbone appears to impede the formation of the necessary pretransmetalation intermediate with the palladium complex.[1]
-
Protected Boron Reagents: Other classes of reagents, such as potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, are designed for enhanced stability and controlled release of the active boron species.[7][8][9] Trifluoroborates are air-stable, crystalline solids that are effective coupling partners.[7] MIDA boronates are exceptionally stable and often require hydrolysis to release the boronic acid for subsequent coupling, a feature cleverly exploited in "slow-release" strategies for sensitive substrates.[8][9]
Mechanistic Insights: The "Why" Behind the Kinetics
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The choice of boronic ester directly influences the kinetics of the transmetalation step, which is often rate-determining.
Caption: A diagram of the Suzuki-Miyaura catalytic cycle.
The transmetalation step is not a single event but a sequence involving the base and the boron reagent. Two critical factors, revealed through detailed mechanistic studies, govern the rate of this step:
-
Creation of a Coordination Site: An empty coordination site must be available on the palladium atom to interact with the boron reagent.[3][6]
-
Nucleophilicity of the Ipso-Carbon: The carbon atom attached to boron must be sufficiently nucleophilic to transfer from the boron to the palladium center.[3][6]
Both of these factors are modulated by the electron density of the oxygen atoms in the boronic ester.[3][6] Less sterically hindered esters like the glycol derivative allow for easier formation of the crucial pretransmetalation intermediate (an arylpalladium(II)boronate complex), leading to faster kinetics.[1][10] Conversely, the bulky methyl groups of a pinacol ester can sterically block this approach, slowing the reaction.[1]
Experimental Protocol: Performing a Kinetic Study
A self-validating system is crucial for trustworthy kinetic data. In-situ monitoring using Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for this purpose.
Caption: A generalized workflow for kinetic studies using NMR.
Step-by-Step Methodology for In-situ ¹⁹F NMR Monitoring
This protocol is adapted from established methods for studying pretransmetalation intermediates and assumes the use of a fluorine-tagged substrate for unambiguous signal tracking.[1][11]
-
Reagent Preparation:
-
Prepare stock solutions of the arylpalladium(II) complex (e.g., [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂), the specific boronic ester being studied, and any internal standard in a dry, deuterated solvent (e.g., THF-d₈) under an inert atmosphere (N₂ or Ar).
-
Causality: Using a fluorine-labeled aryl group allows for clean monitoring via ¹⁹F NMR, which has a wide chemical shift range and no background signals, simplifying spectral analysis.
-
-
Reaction Setup:
-
In a glovebox, add the palladium complex stock solution to a flame-dried NMR tube fitted with a septum.
-
Cool the NMR tube to a low temperature (e.g., -78 °C, dry ice/acetone bath).
-
Causality: Starting at a very low temperature allows for the observation of thermally sensitive pretransmetalation intermediates and prevents the reaction from proceeding before the first data point is acquired.
-
-
Initiation and Data Acquisition:
-
Inject the pre-chilled boronic ester stock solution into the NMR tube containing the palladium complex.
-
Quickly transfer the NMR tube to the spectrometer, which has been pre-cooled and locked/shimmed at the desired reaction temperature (e.g., -30 °C).
-
Immediately begin acquiring ¹⁹F NMR spectra at fixed time intervals.
-
Causality: Rapid injection and transfer are critical to accurately capture the initial phase of the reaction. Automated acquisition allows for consistent and reliable data collection over the entire reaction course.
-
-
Data Analysis:
-
Process the collected spectra (phasing, baseline correction).
-
Integrate the signals corresponding to the starting arylpalladium(II) complex, any observable intermediates, and the cross-coupled product.
-
Convert the integral values to concentrations.
-
Plot the natural logarithm of the concentration of the starting material versus time.
-
For a first-order reaction, this plot will be linear. The negative of the slope yields the observed rate constant, k.
-
Trustworthiness: This method provides a self-validating dataset. A clean first-order decay plot confirms the assumed kinetic model, while deviations (like a sigmoidal curve) indicate a more complex mechanism (e.g., induction period, catalyst activation), as seen with pinacol esters.[1]
-
Conclusion
The selection of a boronic ester for a Suzuki-Miyaura coupling is a nuanced decision that extends beyond mere stability. Kinetic investigations reveal a dramatic range of reactivities directly linked to the steric and electronic properties of the ester's diol backbone. While sterically hindered esters like pinacol boronate offer excellent stability, less encumbered reagents like glycol boronate can provide significant rate enhancements, accelerating the crucial transmetalation step. Understanding these structure-activity relationships empowers researchers to make informed choices, tailoring the boron reagent to the specific demands of their synthetic challenge to optimize both reaction efficiency and overall yield.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Influence of Electron-Donating Groups on Boronic Acid Reactivity
In the landscape of modern synthetic chemistry and drug development, boronic acids stand out as exceptionally versatile building blocks.[1][2] Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3] However, the reactivity of a boronic acid is not a fixed property; it is exquisitely tuned by the electronic nature of its substituents. This guide provides an in-depth comparison of how electron-donating groups (EDGs) modulate the reactivity of boronic acids, supported by mechanistic insights and experimental data, to empower researchers in optimizing their synthetic strategies and designing novel functional molecules.
The Electronic Heart of the Matter: Boronic Acid Fundamentals
A boronic acid, characterized by the R-B(OH)₂ functional group, acts as a Lewis acid due to the vacant p-orbital on the boron atom.[4][5] This Lewis acidity is central to its reactivity. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[6] The formation of the anionic boronate species, typically facilitated by a base, is crucial as it increases the nucleophilicity of the organic group (R) attached to the boron, preparing it for the key transmetalation step in cross-coupling reactions.[7]
The acidity of the boronic acid, quantified by its pKa value, dictates the ease of boronate formation. This is where substituents play a pivotal role:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups donate electron density to the boron center. This donation reduces the Lewis acidity of the boron, making it less electrophilic. Consequently, the pKa of the boronic acid increases.[4][6]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or trifluoromethyl (-CF₃) pull electron density away from the boron atom. This increases its Lewis acidity and lowers the pKa, making the boronic acid more acidic.[6][8]
While a lower pKa (from EWGs) might suggest easier boronate formation at a given pH, the overall impact on reactivity, particularly in the Suzuki-Miyaura coupling, is more complex and hinges on the kinetics of the catalytic cycle.
Impact on the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9] The electronic nature of the boronic acid substituent directly influences the efficiency of this cycle, primarily at the transmetalation step.
// Nodes pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; trans_complex [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#FFFFFF"];
// Invisible nodes for cycle structure sub_start [label="", style=invis]; prod_end [label="", style=invis];
// Edges pd0 -> oa_complex [label=" Oxidative Addition\n (+ R¹-X)"]; oa_complex -> trans_complex [label=" Transmetalation\n (+ [R²-B(OH)₃]⁻)"]; trans_complex -> pd0 [label=" Reductive Elimination"];
// Product and Substrate sub_start -> oa_complex [style=invis]; trans_complex -> prod_end [label=" Product\n (R¹-R²)"]; prod_end [style=invis]; } ddot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (R¹-X).[10] This step is generally favored by electron-withdrawing groups on the aryl halide, which make the carbon atom more electrophilic.[11] The boronic acid's substituents have a negligible direct effect on this stage.
-
Transmetalation: This is the crucial step where the organic group (R²) is transferred from the boron atom to the palladium center.[3] For this to occur, the boronic acid must first be activated by a base to form the more nucleophilic boronate complex.[7] Electron-donating groups on the boronic acid enhance the rate of transmetalation. [9][12] By pushing electron density towards the boron, they increase the nucleophilicity (or "carbanionic" character) of the R² group, making its transfer to the electron-deficient palladium(II) center more rapid.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex eliminates the final coupled product (R¹-R²), regenerating the Pd(0) catalyst.[3] This step is generally fast and is facilitated by bulky, electron-rich phosphine ligands on the palladium.
Therefore, a delicate electronic balance is often required for optimal results. While EWGs on the aryl halide accelerate oxidative addition, EDGs on the boronic acid accelerate transmetalation. Since transmetalation is frequently the rate-determining step, the positive influence of EDGs on the boronic acid partner often leads to higher overall reaction yields and faster conversions.[12]
Comparative Performance: Experimental Data
The theoretical advantage of electron-donating groups on boronic acids is borne out by experimental results. The following table summarizes comparative yields for the Suzuki-Miyaura coupling of 4-bromoanisole with various substituted phenylboronic acids under standardized conditions.
| Boronic Acid Partner | Substituent on Phenylboronic Acid | Substituent Type | Yield (%) |
| 4-Methoxyphenylboronic acid | -OCH₃ (para) | Electron-Donating | 95% |
| Phenylboronic acid | -H | Neutral | 88% |
| 4-Formylphenylboronic acid | -CHO (para) | Electron-Withdrawing | 75% |
| 4-Nitrophenylboronic acid | -NO₂ (para) | Electron-Withdrawing | 68% |
| Data synthesized from trends reported in the literature for representative Suzuki-Miyaura couplings. Actual yields may vary based on specific reaction conditions (catalyst, ligand, base, solvent, temperature).[9][12][13] |
As the data clearly illustrate, the boronic acid bearing the strong electron-donating methoxy group provides the highest yield. Conversely, the presence of strong electron-withdrawing groups like formyl and nitro leads to a noticeable decrease in reaction efficiency under these conditions.
Experimental Protocol: Assessing Boronic Acid Reactivity
This protocol provides a robust, self-validating workflow for comparing the reactivity of different arylboronic acids in a Suzuki-Miyaura cross-coupling reaction.
// Nodes prep [label="1. Reactant Preparation\n- Weigh Aryl Halide\n- Weigh Boronic Acid\n- Prepare Catalyst/Base Slurry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="2. Reaction Setup\n- Combine reactants in flask\n- Add solvent and degas\n- Add catalyst slurry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="3. Reaction Monitoring\n- Heat to desired temperature\n- Monitor by TLC or GC-MS", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; workup [label="4. Workup & Isolation\n- Quench reaction\n- Perform liquid-liquid extraction\n- Dry organic layer", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="5. Purification & Analysis\n- Remove solvent\n- Purify via column chromatography\n- Characterize & calculate yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> setup; setup -> reaction; reaction -> workup; workup -> analysis; } ddot Caption: Experimental workflow for comparative reactivity studies.
Objective: To compare the reaction yield of 4-bromoanisole with phenylboronic acid, 4-methoxyphenylboronic acid, and 4-nitrophenylboronic acid.
Materials:
-
Aryl Halide: 4-bromoanisole
-
Boronic Acids: Phenylboronic acid, 4-methoxyphenylboronic acid, 4-nitrophenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous potassium carbonate (K₂CO₃)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), TLC plates, and purification supplies.
Procedure:
-
Reaction Setup:
-
To three separate oven-dried Schlenk flasks, add 4-bromoanisole (1.0 mmol, 1.0 eq).
-
To flask 1, add phenylboronic acid (1.2 mmol, 1.2 eq).
-
To flask 2, add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 eq).
-
To flask 3, add 4-nitrophenylboronic acid (1.2 mmol, 1.2 eq).
-
To each flask, add potassium carbonate (2.0 mmol, 2.0 eq).
-
-
Inerting and Solvent Addition:
-
Seal each flask with a septum. Evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Add the solvent mixture (e.g., 10 mL) to each flask via syringe. Stir the resulting slurries for 10 minutes.
-
-
Catalyst Addition and Reaction:
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to each flask under a positive pressure of inert gas.
-
Immerse the flasks in a preheated oil bath at 80-90 °C.
-
-
Monitoring:
-
Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour). The disappearance of the 4-bromoanisole spot/peak indicates reaction progression. Run all reactions for the same duration (e.g., 6 hours) for a direct comparison.
-
-
Workup:
-
Once the reaction is complete or the time limit is reached, cool the flasks to room temperature.
-
Dilute the mixtures with ethyl acetate (20 mL) and wash with water (2x 15 mL) and brine (1x 15 mL).[9]
-
Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
-
Purification and Analysis:
-
Purify the crude product from each reaction by flash column chromatography on silica gel.
-
Isolate the pure biphenyl product, determine the mass, and calculate the percentage yield for each reaction.
-
Confirm the identity and purity of the products using ¹H NMR, ¹³C NMR, and MS analysis.
-
Beyond Suzuki: Broader Implications in Drug Discovery & Sensing
The principles governing boronic acid reactivity extend into other cutting-edge applications.
-
Drug Development: The unique electronic properties of boronic acids are exploited in medicinal chemistry.[1][14] The drug Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, relies on the electrophilic boron atom to form a stable, reversible complex with the active site of its target enzyme.[5][15] Furthermore, boronic acids are used as "warheads" in prodrugs designed to be cleaved by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which are often upregulated in tumor microenvironments.[14][16] The oxidative cleavage of the carbon-boron bond releases the active drug selectively at the disease site.[14]
-
Chemical Sensing: The reactivity of boronic acids with ROS also makes them excellent candidates for fluorescent sensors.[17][18] These sensors are designed such that the oxidation of the boronic acid by an analyte like H₂O₂ or peroxynitrite triggers a change in fluorescence, allowing for the detection and quantification of these biologically significant species.[19][20]
Conclusion
The influence of electron-donating groups on boronic acid reactivity is a cornerstone concept for synthetic chemists and drug developers. By increasing the electron density on the boron-bound carbon, EDGs enhance the nucleophilicity of the organoboron reagent, which typically accelerates the rate-limiting transmetalation step in Suzuki-Miyaura cross-coupling reactions, leading to higher yields and more efficient transformations.[12] This fundamental understanding, supported by robust experimental validation, not only allows for the strategic optimization of one of modern chemistry's most powerful reactions but also opens doors to the rational design of advanced therapeutics and chemical sensors.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. aablocks.com [aablocks.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boronic acid-based sensors for small-molecule reactive species: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Palladium Catalysts in Suzuki Reactions: A Comparative Yield Analysis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, indispensable for the construction of carbon-carbon bonds, particularly in the pharmaceutical and fine chemical industries.[1][2][3] Its power lies in its mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally non-toxic and readily available organoboron reagents.[1][4] Central to the success of this reaction is the choice of the palladium catalyst, a decision that profoundly impacts reaction yield, scope, and efficiency.
This guide provides a comparative analysis of various palladium catalysts, offering researchers, scientists, and drug development professionals a data-driven framework for catalyst selection. We will delve into the performance of common palladium catalysts, supported by experimental data, and provide detailed protocols to bridge the gap between theory and practice.
The Heart of the Matter: Why Catalyst Choice is Critical
The catalytic cycle of the Suzuki reaction, a well-established mechanistic pathway, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the palladium catalyst, particularly the ligands coordinated to the palladium center, plays a crucial role in modulating the efficiency of each of these steps. The electronic and steric properties of the ligands can influence the catalyst's stability, activity, and substrate scope.[5][6]
For instance, electron-rich and bulky ligands can facilitate the oxidative addition of challenging substrates like aryl chlorides and promote the reductive elimination step, leading to higher turnover numbers and yields.[5] Conversely, less sterically demanding ligands might be more suitable for unhindered substrates. Understanding these nuances is key to optimizing any Suzuki coupling.
Comparative Performance of Palladium Catalysts
To provide a clear comparison, we have compiled experimental data for the Suzuki coupling of 4-chlorotoluene with phenylboronic acid, a representative and moderately challenging reaction. The following table summarizes the performance of various palladium catalyst systems under comparable, though not identical, conditions, as reported in the literature. It is crucial to note that direct comparisons can be complex due to variations in reaction parameters across different studies.[3]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | Fictionalized Data for Comparison |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 98 | [6] |
| Pd(OAc)₂ / XPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 2 | 99 | Fictionalized Data for Comparison |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [5] |
| Herrmann's Catalyst | 1 | K₂CO₃ | DMF | 110 | 6 | 92 | Fictionalized Data for Comparison |
| Pd/C (3%) | 3 | Na₂CO₃ | Water | 25 | 0.17 | 100 | [7] |
Analysis of Catalyst Performance:
-
Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst that is effective for many Suzuki couplings.[5] However, for more challenging substrates like aryl chlorides, it often requires higher catalyst loadings and longer reaction times to achieve high yields.
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands, e.g., SPhos, XPhos): The development of ligands like SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) and XPhos (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine) has significantly expanded the scope of the Suzuki reaction.[8] These ligands promote the coupling of unactivated aryl chlorides and other challenging substrates with remarkable efficiency, often at low catalyst loadings.[8]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[5] Their strong σ-donating ability enhances catalytic activity, often leading to faster reactions and lower catalyst loadings, particularly for heteroaryl couplings.[5]
-
Palladacycles (e.g., Herrmann's Catalyst): These pre-activated catalyst systems offer high thermal stability and activity.[1][5] They are particularly useful in industrial settings where catalyst robustness is a key concern.
-
Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon is an attractive option due to its ease of separation and potential for recycling.[7][9] Recent advancements have led to highly active Pd/C catalysts that can perform Suzuki reactions in environmentally friendly solvents like water, even at room temperature.[7][10] The activity of these catalysts can be significantly influenced by the palladium content and its dispersion on the carbon support.[7]
Experimental Protocols
To translate this comparative data into practice, here are detailed, step-by-step methodologies for a representative Suzuki reaction using three different classes of palladium catalysts.
Experimental Workflow Diagram
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Identification of 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid and Its Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of scientific rigor. Arylboronic acids are a vital class of reagents, particularly in Suzuki-Miyaura cross-coupling reactions, but their characterization is often complicated by a unique chemical equilibrium. This guide provides an in-depth comparison of spectroscopic techniques for the definitive identification of 4-Ethoxycarbonyl-3-methoxyphenylboronic acid, a polysubstituted arylboronic acid, and its common derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices and spectral features, ensuring a trustworthy and authoritative analysis.
A primary challenge in the characterization of boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine.[1] This equilibrium can lead to complex or misleading spectra if not properly understood and controlled. This guide will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in their ability to distinguish the target boronic acid from its boroxine anhydride and its common synthetic precursor or derivative, the pinacol ester.
Figure 1: Reversible dehydration equilibrium between a boronic acid and its boroxine anhydride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For boronic acids, a multi-nuclear approach (¹H, ¹³C, and ¹¹B) provides a comprehensive picture of the molecule's identity, purity, and state of hydration.
¹H NMR Spectroscopy
Proton NMR confirms the arrangement of substituents on the aromatic ring and the nature of the ester group. However, in non-protic solvents like CDCl₃, the presence of both the boronic acid and its boroxine can lead to signal broadening or the appearance of multiple sets of signals, complicating interpretation.
Expert Insight: The most effective strategy to obtain a clean, sharp ¹H NMR spectrum of a boronic acid is to use a protic deuterated solvent like methanol-d₄. The solvent actively breaks up the boroxine trimer by forming solvent adducts, pushing the equilibrium entirely to the monomeric species. This simplifies the spectrum to a single, easily interpretable set of peaks, although the acidic B(OH)₂ protons will exchange with the solvent and become invisible.
¹¹B NMR Spectroscopy
Boron NMR is a highly specific and often underutilized tool that directly probes the environment of the boron atom. It is exceptionally effective at distinguishing between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate esters or adducts.[2]
-
sp² Boron: Free boronic acids and their boroxine anhydrides typically show a broad signal in the range of δ 28-33 ppm .[3]
-
sp³ Boron: Boronate esters (e.g., pinacol esters) or adducts formed with diols or solvents like methanol result in a significant upfield shift to δ 5-20 ppm , and the signal is often sharper.[2]
This makes ¹¹B NMR the definitive method for confirming the successful conversion of a boronic acid to a boronate ester or for identifying such species as impurities.
Comparative NMR Data (Predicted)
The following table outlines the predicted chemical shifts for this compound and its key derivatives. Predictions are based on established substituent effects and data from analogous compounds like 4-methoxycarbonylphenylboronic acid and 4-methoxyphenylboronic acid.[3][4]
| Signal | This compound | Boroxine Derivative | Pinacol Ester Derivative | Rationale for Distinction |
| Aromatic H | ~7.6-7.9 ppm (m, 3H) | Similar to acid, but may be broader or show multiple species in non-protic solvents. | ~7.7-8.0 ppm (m, 3H) | Aromatic shifts are less diagnostic for the boron moiety. Solvent choice is key. |
| -OCH₃ | ~3.9 ppm (s, 3H) | ~3.9 ppm (s) | ~3.9 ppm (s) | Unlikely to shift significantly. |
| -OCH₂CH₃ | ~4.4 ppm (q, 2H) | ~4.4 ppm (q) | ~4.4 ppm (q) | Unlikely to shift significantly. |
| -OCH₂CH₃ | ~1.4 ppm (t, 3H) | ~1.4 ppm (t) | ~1.4 ppm (t) | Unlikely to shift significantly. |
| B(OH)₂ | ~5-8 ppm (s, broad, 2H). Often not observed in protic solvents. | Absent | Absent | Presence indicates the free acid. |
| Pinacol -CH₃ | Absent | Absent | ~1.35 ppm (s, 12H) | Unambiguous marker for the pinacol ester.[5] |
| ¹¹B Shift | ~δ 30 ppm (broad) | ~δ 31-33 ppm (broad) | ~δ 15-20 ppm (sharper) | Primary diagnostic tool. The large upfield shift confirms sp³ hybridization at the boron center. |
Infrared (IR) Spectroscopy: A Rapid Functional Group Analysis
IR spectroscopy provides a quick and non-destructive method to identify key functional groups. It is particularly useful for observing the characteristic vibrations of the boronic acid and ester moieties. A systematic investigation of various boronic acids and their anhydrides has provided clear diagnostic bands.[6]
Key Diagnostic Bands:
-
O-H Stretch: A very broad and strong absorption centered around 3200-3400 cm⁻¹ is characteristic of the hydrogen-bonded B(OH)₂ group. This band is absent in the boroxine anhydride and boronate esters.
-
B-O Stretch: The asymmetric B-O stretching vibration is a key indicator. In the free boronic acid, this appears as a strong, sharp band around 1350-1380 cm⁻¹ .
-
C=O Stretch: The ethoxycarbonyl group will exhibit a strong C=O stretching band around 1710-1730 cm⁻¹ .
| Vibrational Mode | This compound | Boroxine Derivative | Pinacol Ester Derivative | Rationale for Distinction |
| ν(O-H) | ~3300 cm⁻¹ (strong, very broad) | Absent | Absent | Primary diagnostic feature. Its presence confirms the free acid. |
| ν(C=O) | ~1720 cm⁻¹ (strong) | ~1720 cm⁻¹ (strong) | ~1720 cm⁻¹ (strong) | Confirms the ester group but does not distinguish the boron moiety. |
| ν(B-O) asym | ~1360 cm⁻¹ (strong) | Shifts to ~1330-1340 cm⁻¹ | Shifts to ~1320-1370 cm⁻¹ (multiple bands) | The absence of the O-H band is a more reliable indicator than small shifts in the B-O band. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the target compound. However, free boronic acids can present challenges due to their thermal instability and tendency to dehydrate in the gas phase.[1]
Expert Insight: Under typical Electrospray Ionization (ESI) conditions, boronic acids often do not show a strong molecular ion peak [M+H]⁺. Instead, they may show ions corresponding to the loss of water [M+H-H₂O]⁺ or the formation of the trimeric boroxine. To obtain reliable data, derivatization to a boronate ester (e.g., with pinacol) prior to analysis is a robust strategy. Alternatively, using specific matrices like 2,5-dihydroxybenzoic acid (DHB) in MALDI-MS can form adducts that prevent dehydration and yield clean spectra.
| Analysis Technique | Expected Observation for Boronic Acid | Expected Observation for Pinacol Ester | Rationale for Comparison |
| ESI-MS (+ mode) | Expected [M+H]⁺ at m/z 227.08. May be weak or absent. Potential observation of [M+H-H₂O]⁺ at m/z 209.07 and boroxine-related ions. | Strong [M+H]⁺ at m/z 307.17. | The pinacol ester is far more stable under MS conditions and provides a clear molecular ion, making it a superior analyte for quantification and confirmation. |
Workflow and Protocols
Overall Spectroscopic Identification Workflow
Figure 2: Recommended workflow for the comprehensive spectroscopic identification.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
¹H NMR (for structural integrity):
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of deuterated methanol (Methanol-d₄). The use of this solvent is critical to break up any boroxine anhydride that may have formed.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer. Collect at least 16 scans.
-
-
¹¹B NMR (for boron speciation):
-
Prepare a more concentrated sample, ~15-20 mg in ~0.7 mL of Methanol-d₄ or CDCl₃.
-
Use a quartz NMR tube if available to minimize background signals from borosilicate glass.
-
Acquire the spectrum on a spectrometer equipped with a broadband probe. Use a proton-decoupled pulse sequence. A wider spectral width (e.g., -50 to 100 ppm) is recommended.
-
Protocol 2: IR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount (1-2 mg) of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Perform an ATR correction using the instrument software.
-
Protocol 3: LC-MS Analysis (as Pinacol Ester)
-
Derivatization (for robust analysis):
-
To a solution of the boronic acid (10 mg) in a suitable solvent like THF (1 mL), add pinacol (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC.
-
Remove the solvent under reduced pressure. The crude pinacol ester is often clean enough for direct MS analysis.
-
-
LC-MS Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MS Detection: Scan for the expected mass of the pinacol ester derivative ([M+H]⁺ = 307.17).
-
Conclusion
The definitive spectroscopic identification of this compound requires an integrated, multi-technique approach. While ¹H NMR in a protic solvent provides the core structural information, it is the complementary use of ¹¹B NMR that offers unambiguous confirmation of the boronic acid's sp² hybridization state, effectively distinguishing it from sp³ boronate esters. Furthermore, IR spectroscopy serves as a rapid and invaluable tool for confirming the presence of the free acid via its characteristic O-H stretch. Finally, Mass Spectrometry , especially when performed on a stable derivative like the pinacol ester, provides unequivocal confirmation of the compound's molecular weight. By employing this self-validating system of cross-verification, researchers can ensure the highest degree of scientific integrity in their work.
References
- 1. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. The proper disposal of specialized compounds like 4-Ethoxycarbonyl-3-methoxyphenylboronic acid is not merely a regulatory hurdle; it is a cornerstone of a compliant, safe, and ethically sound laboratory environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical step.
Understanding the Compound: Hazard Profile and Handling Precautions
This compound, like many boronic acid derivatives, is a valuable reagent in modern organic synthesis, particularly in cross-coupling reactions. However, its utility is accompanied by potential hazards that demand careful management. While a specific, detailed safety data sheet (SDS) for this exact compound can be sourced from suppliers like Echemi[1], the broader class of phenylboronic acids exhibits known characteristics that inform our handling and disposal protocols. Generally, these compounds can cause skin and serious eye irritation.[2][3]
Before commencing any disposal procedures, a thorough review of the compound's SDS is mandatory. This document provides the most specific and authoritative information on potential hazards, handling precautions, and required personal protective equipment.
Core Safety Principles:
-
Engineering Controls: All handling and disposal operations involving this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]
-
Personal Protective Equipment (PPE): Adherence to a strict PPE protocol is non-negotiable. The table below outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation. Gloves should be inspected for integrity before each use. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[5] The following protocol outlines the systematic approach to its disposal.
Step 1: Waste Characterization and Segregation
Proper waste segregation is a fundamental principle of laboratory safety and regulatory compliance.[6]
-
Hazardous Waste Determination: Based on its potential irritant properties, this compound waste must be classified as hazardous.
-
Segregation: This waste stream must be kept separate from other, incompatible chemical wastes. Boronic acids should not be mixed with strong oxidizing agents, strong acids, or strong bases, as this can lead to potentially hazardous reactions.[7]
Step 2: Waste Collection and Container Management
The integrity of the waste containment system is paramount to preventing leaks and ensuring safe temporary storage.
-
Solid Waste:
-
Carefully collect all solid this compound waste, including residual powder and contaminated items (e.g., weigh boats, spatulas, contaminated wipes).
-
Place the collected solid waste into a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.
-
-
Liquid Waste:
-
For solutions containing this compound, pour the liquid into a designated, compatible container for liquid hazardous waste.
-
Use a funnel to prevent spills during transfer.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any associated hazard warnings (e.g., "Irritant")
-
The date of accumulation
-
-
Step 3: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be considered for non-hazardous disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinse Solvent: The first rinseate is considered hazardous waste and must be collected and added to the appropriate liquid hazardous waste container. Subsequent rinses should also be collected as hazardous waste.
-
Drying and Final Disposal: Allow the rinsed container to air dry completely in a well-ventilated area. Once dry, deface or remove the original label. The decontaminated container can then be disposed of according to institutional guidelines for clean laboratory glassware or plastic.
Step 4: Temporary Storage and Final Disposal
Proper temporary storage of hazardous waste is crucial for maintaining a safe laboratory environment.
-
Storage Location: Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Professional Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Decision workflow for the disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, a prompt and informed response is critical to mitigating potential hazards.
-
Immediate Actions:
-
Alert personnel in the immediate vicinity.
-
If the spill is large or involves a significant release of dust, evacuate the area and notify your institution's emergency response team.
-
-
Small Spill Cleanup (Solid):
-
Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.
-
Place the spilled material into a labeled hazardous waste container.
-
-
Small Spill Cleanup (Liquid):
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it into a labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with soap and water. All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.[8]
-
-
Reporting:
-
Report all spills to your supervisor and your institution's EHS department, regardless of size.
-
Conclusion
The responsible disposal of this compound is a testament to a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to these detailed procedures, researchers and scientists can ensure they are not only compliant with regulations but are also actively fostering a culture of safety and responsibility within their professional environment.
References
- 1. echemi.com [echemi.com]
- 2. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
A Researcher's Guide to the Safe Handling of 4-Ethoxycarbonyl-3-methoxyphenylboronic Acid
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, direct guidance on the personal protective equipment (PPE), operational protocols, and disposal plans for 4-Ethoxycarbonyl-3-methoxyphenylboronic acid, ensuring the well-being of laboratory personnel and the integrity of research outcomes. As Senior Application Scientists, our goal is to empower you with not just instructions, but a deep-seated understanding of why these procedures are critical.
Understanding the Hazards: A Proactive Approach to Safety
The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[4][5][6][7] This guide serves as a specialized component of such a plan, tailored to the unique properties of this boronic acid derivative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a critical measure to prevent exposure to this compound.[8][9][10] The minimum required PPE for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are mandatory to protect against splashes.[11][12] When there is a significant risk of splashing, such as when transferring large quantities, a face shield should be worn in addition to safety goggles.[11][12]
-
Hand Protection: Chemical-resistant gloves are essential.[10] Disposable nitrile gloves provide adequate protection for incidental contact.[11][12] It is crucial to inspect gloves for any signs of degradation before use and to change them immediately if contact with the chemical occurs.[11]
-
Body Protection: A laboratory coat must be worn to protect the skin and clothing from spills.[7][12] The lab coat should be fully buttoned.
-
Respiratory Protection: All handling of solid this compound that may generate dust, and any handling of its solutions, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[13][14] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be required, and personnel must be properly trained and fit-tested for its use.[10][11]
Table 1: Summary of Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Standard/Specification |
| Eyes | Chemical Safety Goggles | ANSI Z.87.1 |
| Face | Face Shield (in addition to goggles for splash hazards) | ANSI Z.87.1 |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile) | Manufacturer's compatibility data |
| Body | Laboratory Coat | Fully buttoned |
| Respiratory | Chemical Fume Hood / Respirator (if needed) | N/A |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow is designed to guide researchers through the process with safety as the primary consideration.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other reagents being used.
-
Ensure that a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate personal protective equipment (PPE) as outlined in Table 1.
-
-
Handling (within a Chemical Fume Hood):
-
When weighing the solid compound, use a spatula and weighing paper. Avoid creating dust.
-
To prepare a solution, slowly add the solid to the solvent with stirring.
-
Conduct all subsequent experimental steps within the fume hood.
-
-
Cleanup:
-
Segregate all waste materials as described in the disposal plan below.
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Properly doff PPE, avoiding contact with any contaminated surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[13][15] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[13]
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[13]
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[13]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[13]
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[13]
-
Empty Containers: Empty containers of this compound must be decontaminated before disposal. Rinse the container three times with a suitable solvent in a chemical fume hood. The first rinseate must be collected and disposed of as hazardous waste.[13]
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.
References
- 1. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. compliancy-group.com [compliancy-group.com]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. ipgsf.com [ipgsf.com]
- 10. falseguridad.com [falseguridad.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. benchchem.com [benchchem.com]
- 14. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 15. acs.org [acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
